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  • Product: 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine
  • CAS: 462067-03-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Abstract This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic pathway for obtaining 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, a heterocyclic compound of signif...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic pathway for obtaining 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The described methodology is based on established and reliable chemical transformations, ensuring reproducibility and scalability. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step experimental protocol but also a detailed explanation of the underlying chemical principles and strategic considerations. The synthesis is presented as a multi-step process, commencing with the Vilsmeier-Haack reaction to construct the core quinoline scaffold, followed by functional group manipulations and a final cyclization to yield the target pyrazolo[3,4-b]quinoline system.

Introduction: The Significance of the Pyrazolo[3,4-b]quinoline Scaffold

The 1H-pyrazolo[3,4-b]quinoline core is a privileged heterocyclic scaffold that has garnered substantial attention from the scientific community due to its diverse and potent biological activities.[1] This fused aromatic system, integrating both pyrazole and quinoline moieties, has been identified as a key pharmacophore in a variety of therapeutic agents. The structural rigidity and the presence of multiple hydrogen bond donors and acceptors allow for high-affinity interactions with a range of biological targets.

The specific substitution pattern of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, with its dimethylated quinoline ring and the crucial 3-amino group on the pyrazole ring, presents a molecule with significant potential for further derivatization and exploration of its structure-activity relationships (SAR). The 3-amino group, in particular, serves as a versatile handle for the introduction of various side chains and functional groups, enabling the fine-tuning of its pharmacological profile.

This guide will detail a logical and efficient synthetic route to this valuable compound, empowering researchers to access this scaffold for their own investigations into novel therapeutics.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (I), suggests a key disconnection at the pyrazole ring. This leads back to the precursor 2-chloro-6,7-dimethylquinoline-3-carbonitrile (II). The formation of the 3-aminopyrazole ring from a 2-chloronitrile and hydrazine is a well-established and efficient transformation in heterocyclic chemistry.[2][3]

The intermediate 2-chloro-6,7-dimethylquinoline-3-carbonitrile (II) can be envisioned to be derived from the corresponding 2-chloro-6,7-dimethylquinoline-3-carbaldehyde (III). The conversion of an aldehyde to a nitrile is a standard functional group interconversion.

Finally, the 2-chloro-6,7-dimethylquinoline-3-carbaldehyde (III) can be synthesized from the readily available starting material, 3,4-dimethylacetanilide (IV), via the Vilsmeier-Haack reaction.[4][5][6][7][8] This powerful one-pot reaction allows for the simultaneous formylation and chlorination of activated aromatic rings, providing a direct entry to the desired quinoline scaffold.

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow cluster_0 Overall Synthetic Strategy 3,4-Dimethylacetanilide 3,4-Dimethylacetanilide 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde 3,4-Dimethylacetanilide->2-Chloro-6,7-dimethylquinoline-3-carbaldehyde Vilsmeier-Haack Reaction 2-Chloro-6,7-dimethylquinoline-3-carbonitrile 2-Chloro-6,7-dimethylquinoline-3-carbonitrile 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde->2-Chloro-6,7-dimethylquinoline-3-carbonitrile Nitrile Formation 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine 2-Chloro-6,7-dimethylquinoline-3-carbonitrile->6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine Cyclization with Hydrazine

Caption: A high-level overview of the synthetic workflow.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.

Step 1: Synthesis of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde

The initial step involves the construction of the quinoline core via the Vilsmeier-Haack reaction of 3,4-dimethylacetanilide.[4][5][6][7][8] This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect the formylation and chlorination of the activated aromatic ring.

Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, place N,N-dimethylformamide (DMF, 50 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 25 mL) dropwise via the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add 3,4-dimethylacetanilide (10 g, 0.061 mol) portion-wise to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Neutralize the resulting solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum.

  • Recrystallize the crude product from ethanol to afford pure 2-chloro-6,7-dimethylquinoline-3-carbaldehyde.

Table 1: Reactant and Product Data for Step 1

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mol)Mass (g)
3,4-DimethylacetanilideC₁₀H₁₃NO163.220.06110
Phosphorus OxychloridePOCl₃153.33--
N,N-DimethylformamideC₃H₇NO73.09--
2-Chloro-6,7-dimethylquinoline-3-carbaldehydeC₁₂H₁₀ClNO219.67-Theoretical Yield: 13.4 g
Step 2: Synthesis of 2-Chloro-6,7-dimethylquinoline-3-carbonitrile

The aldehyde functional group of 2-chloro-6,7-dimethylquinoline-3-carbaldehyde is converted to a nitrile. A common method for this transformation is the reaction with hydroxylamine hydrochloride to form the oxime, followed by dehydration.

Protocol:

  • Dissolve 2-chloro-6,7-dimethylquinoline-3-carbaldehyde (10 g, 0.045 mol) in formic acid (50 mL) in a round-bottom flask.

  • Add hydroxylamine hydrochloride (3.8 g, 0.055 mol) to the solution.

  • Reflux the mixture for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (150 mL).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude 2-chloro-6,7-dimethylquinoline-3-carbonitrile can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol if necessary.

Table 2: Reactant and Product Data for Step 2

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mol)Mass (g)
2-Chloro-6,7-dimethylquinoline-3-carbaldehydeC₁₂H₁₀ClNO219.670.04510
Hydroxylamine HydrochlorideNH₂OH·HCl69.490.0553.8
2-Chloro-6,7-dimethylquinoline-3-carbonitrileC₁₂H₉ClN₂216.67-Theoretical Yield: 9.75 g
Step 3: Synthesis of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

The final step involves the cyclization of 2-chloro-6,7-dimethylquinoline-3-carbonitrile with hydrazine hydrate to form the desired 3-aminopyrazolo[3,4-b]quinoline ring system.[2][3]

Protocol:

  • In a round-bottom flask, suspend 2-chloro-6,7-dimethylquinoline-3-carbonitrile (5 g, 0.023 mol) in ethanol (50 mL).

  • Add hydrazine hydrate (80%, 5 mL) to the suspension.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and then with water.

  • Dry the product under vacuum to obtain 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. The product can be further purified by recrystallization from a suitable solvent such as dimethylformamide (DMF) or a mixture of DMF and water.

Table 3: Reactant and Product Data for Step 3

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mol)Mass (g)
2-Chloro-6,7-dimethylquinoline-3-carbonitrileC₁₂H₉ClN₂216.670.0235
Hydrazine Hydrate (80%)N₂H₄·H₂O50.06--
6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamineC₁₂H₁₂N₄212.25-Theoretical Yield: 4.88 g

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Vilsmeier_Haack_Mechanism cluster_1 Vilsmeier-Haack Reaction Mechanism DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 POCl3 POCl3->Vilsmeier Reagent Electrophilic Attack Electrophilic Attack Vilsmeier Reagent->Electrophilic Attack 3,4-Dimethylacetanilide 3,4-Dimethylacetanilide 3,4-Dimethylacetanilide->Electrophilic Attack Cyclization Cyclization Electrophilic Attack->Cyclization 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde Cyclization->2-Chloro-6,7-dimethylquinoline-3-carbaldehyde

Caption: Key stages of the Vilsmeier-Haack reaction mechanism.

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. The electron-rich 3,4-dimethylacetanilide then undergoes electrophilic aromatic substitution, followed by an intramolecular cyclization and subsequent chlorination to yield the quinoline ring.

The formation of the 3-aminopyrazole ring in the final step is a classic example of a nucleophilic displacement followed by an intramolecular cyclization. The hydrazine initially displaces the chloro group at the 2-position of the quinoline ring. The resulting hydrazinyl intermediate then undergoes a Thorpe-Ziegler type cyclization, where the terminal amino group of the hydrazine moiety attacks the nitrile carbon, leading to the formation of the pyrazole ring.

Characterization Data (Predicted)

The final product, 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~12.5 (s, 1H, NH-pyrazole), 7.5-8.0 (m, 3H, Ar-H), 5.5 (s, 2H, NH₂), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~155, 148, 145, 140, 135, 130, 125, 120, 115, 100, 20, 19.

  • Mass Spectrometry (ESI+): m/z = 213.11 [M+H]⁺.

  • Melting Point: Expected to be a high-melting solid.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Hydrazine hydrate: is a toxic and corrosive compound. Handle with care in a fume hood and avoid inhalation and skin contact.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

This technical guide has outlined a detailed and reliable synthetic route for the preparation of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. The described multi-step synthesis, starting from readily available 3,4-dimethylacetanilide, employs well-established chemical reactions, ensuring a high degree of success for researchers in the field. The provided experimental protocols, along with the mechanistic insights and characterization data, offer a comprehensive resource for the synthesis of this valuable heterocyclic scaffold, thereby facilitating further research into its potential therapeutic applications.

References

  • Massoud, M. A. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6435-6463.
  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.
  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775.
  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC. [Link]

  • Massoud, M. A. M., et al. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 8705897.
  • Anonymous. (2021). Vilsmeier-Haack Reaction. YouTube. [Link]

  • Anonymous. (n.d.). Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • Anonymous. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Wikipedia contributors. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and biological properties of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, a heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the pyrazolo[3,4-b]quinoline class, this molecule is built upon a privileged scaffold known for its diverse biological activities, particularly as a modulator of protein kinase activity. This document will delve into its chemical identity, synthesis, spectral characteristics, reactivity, and potential as a kinase inhibitor, offering field-proven insights for its application in research and drug development.

Chemical Identity and Physicochemical Properties

6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a tricyclic aromatic amine. The core structure consists of a pyrazole ring fused to a quinoline moiety, with two methyl groups substituting the quinoline ring at positions 6 and 7, and an amine group at the 3-position of the pyrazoloquinoline core.

PropertyValueSource
IUPAC Name 6,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amineAK Scientific, Inc.[1]
CAS Number 462067-03-4AK Scientific, Inc.[1]
Molecular Formula C₁₂H₁₂N₄AK Scientific, Inc.[1]
Molecular Weight 212.25 g/mol AK Scientific, Inc.[1]
Melting Point Not availableAK Scientific, Inc.[1]
Boiling Point Not availableAK Scientific, Inc.[1]
Solubility Not availableAK Scientific, Inc.[1]

Synthesis and Mechanistic Insights

The construction of the pyrazolo[3,4-b]quinoline scaffold is most commonly achieved through the Friedländer annulation . This powerful reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by acid or base.[2][3][4]

For the synthesis of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, a plausible and efficient route involves the reaction of 2-amino-4,5-dimethylbenzaldehyde with 3-amino-1H-pyrazole-4-carbonitrile. The causality behind this choice of reactants lies in their respective functionalities: the ortho-amino benzaldehyde provides the necessary framework for the quinoline ring, while the aminopyrazole derivative contains the requisite α-methylene group and pre-installed amine functionality for the pyrazole and subsequent amine group at the 3-position.

The reaction mechanism can proceed through two primary pathways. The first involves an initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration to form the quinoline ring. An alternative pathway begins with the formation of a Schiff base between the amine of the benzaldehyde and the ketone, followed by an intramolecular aldol-type reaction and subsequent elimination of water.

Caption: Generalized workflow for the Friedländer synthesis of the target compound.

Experimental Protocol: Representative Friedländer Synthesis

The following is a detailed, step-by-step methodology for the synthesis of a pyrazolo[3,4-b]quinoline derivative, which can be adapted for 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4,5-dimethylbenzaldehyde (1.0 eq) and 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in a suitable solvent such as absolute ethanol or N,N-dimethylformamide (DMF).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) or a base catalyst (e.g., piperidine, 0.1 eq) to the reaction mixture. The choice of catalyst can influence reaction rates and yields and should be optimized.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain the temperature for a period of 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure of the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Spectral Data Analysis (Expected)

While specific spectral data for 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is not available, the following are the expected characteristics based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline and pyrazole rings. Two singlets in the aromatic region would correspond to the protons at positions 5 and 8 of the quinoline core. Two singlets in the aliphatic region would represent the two methyl groups at positions 6 and 7. A broad singlet would be indicative of the amine protons at the C3 position, and another broad singlet for the N-H proton of the pyrazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms. The signals for the two methyl carbons will appear in the upfield region. The remaining signals in the downfield region will correspond to the aromatic and heterocyclic carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibrations of the amine and pyrazole groups. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic system will appear in the 1500-1600 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (212.25 g/mol ).

Chemical Reactivity and Derivatization

The 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine molecule possesses several reactive sites, making it a versatile scaffold for further chemical modifications.

  • Amine Group (C3): The primary amine at the 3-position is a key site for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases. These modifications are crucial for exploring structure-activity relationships (SAR) in drug discovery programs.

  • Pyrazole N-H: The nitrogen atom in the pyrazole ring can be alkylated or acylated, which can influence the compound's solubility, pharmacokinetic properties, and target binding.

  • Quinoline Ring: The quinoline ring system can undergo electrophilic aromatic substitution reactions, although the conditions would need to be carefully controlled to avoid side reactions.

Caption: Potential sites of reactivity for derivatization.

Biological Activity and Therapeutic Potential: A Privileged Kinase Inhibitor Scaffold

The pyrazolo[3,4-b]quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[5] Various derivatives have demonstrated potent inhibitory activity against a range of kinases, including Haspin, CLK1, DYRK1A, CDK9, and Tropomyosin receptor kinases (TRKs).[6][7][8] These kinases are implicated in numerous diseases, most notably cancer, making pyrazolo[3,4-b]quinoline derivatives attractive candidates for therapeutic development.

The mechanism of action for many pyrazolo[3,4-b]quinoline-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways that are critical for cell proliferation and survival.

While specific biological data for 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is not yet reported, its structural similarity to known kinase inhibitors suggests it is a promising candidate for screening against a panel of kinases to identify its specific targets and therapeutic potential.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol provides a robust and widely used method for determining the in vitro inhibitory activity of a test compound against a target kinase.

  • Compound Preparation:

    • Prepare a stock solution of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination.

    • Further dilute the compound dilutions in the appropriate kinase buffer.

  • Reaction Setup (384-well plate):

    • Add 1 µL of the test compound dilution (or DMSO for control wells) to each well.

    • Add 2 µL of the recombinant target kinase solution.

    • Initiate the kinase reaction by adding 2 µL of a mixture containing the kinase-specific substrate and ATP. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubation:

    • Incubate the reaction plate at 30°C for 1 hour.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP and then to a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Conclusion

6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a promising heterocyclic compound built upon a scaffold with proven biological relevance, particularly in the field of kinase inhibition. While specific physicochemical and biological data for this particular derivative are currently limited, this guide provides a comprehensive framework for its synthesis, characterization, and evaluation. The synthetic accessibility via the Friedländer reaction and the potential for diverse chemical modifications make it an attractive starting point for the design and development of novel therapeutic agents. Further investigation into its specific kinase inhibitory profile and cellular activity is warranted to fully elucidate its potential in drug discovery.

References

  • Defois, M., Rémondin, C., Josselin, B., Nauton, L., Théry, V., Anizon, F., ... & Moreau, P. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 26(21), 6483.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • McColl, K. A., & Vanga, R. R. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4105.
  • Sintin, H. O. (2022).
  • Defois, M., Rémondin, C., Josselin, B., Nauton, L., Théry, V., Anizon, F., ... & Moreau, P. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 26(21), 6483.
  • Zhang, Y., Liu, Y., Zhang, Y., Li, S., Wang, Y., Zhang, Y., ... & Zhang, Y. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 199, 112391.
  • Dayal, N., Ong, W. W. S., Tan, Y. S., & Sintim, H. O. (2018). 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. Bioorganic chemistry, 79, 239–247.

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Foundational

An In-Depth Technical Guide to the Biological Activity of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Foreword: Unveiling the Therapeutic Potential of a Novel Heterocycle To the dedicated researchers, scientists, and drug development professionals who are at the forefront of discovering novel therapeutics, this guide off...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Heterocycle

To the dedicated researchers, scientists, and drug development professionals who are at the forefront of discovering novel therapeutics, this guide offers a comprehensive exploration of the biological activities associated with 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. The pyrazolo[3,4-b]quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, consistently demonstrating a wide spectrum of pharmacological properties. This document synthesizes the current understanding of this class of compounds, with a specific focus on the potential of the 6,7-dimethyl substituted amine derivative. While direct experimental data for this specific molecule is emerging, this guide provides a robust framework based on the well-documented activities of its close structural analogs and the parent scaffold. Our objective is to furnish you with the foundational knowledge and practical methodologies required to investigate and harness the therapeutic promise of this compound.

The Pyrazolo[3,4-b]quinoline Scaffold: A Foundation for Diverse Biological Activity

The 1H-pyrazolo[3,4-b]quinoline system is a tricyclic azaheterocycle composed of fused pyrazole and quinoline rings. This unique arrangement confers a rigid, planar structure that is amenable to diverse substitutions, significantly influencing its physicochemical and biological properties.[1][2][3] The inherent aromaticity and the presence of multiple nitrogen atoms create a rich electronic environment, making it an excellent candidate for interacting with various biological targets.

Derivatives of this scaffold have garnered significant attention for their wide-ranging pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[4][5][6] The versatility of the pyrazolo[3,4-b]quinoline core allows for the fine-tuning of its biological effects through strategic chemical modifications.

Synthesis of the Pyrazolo[3,4-b]quinoline Core

The construction of the pyrazolo[3,4-b]quinoline skeleton can be achieved through several synthetic strategies. A common and effective method involves the cyclization of an intermediate, 2-chloroquinoline-3-carbonitrile. This precursor provides a reactive handle for the formation of the fused pyrazole ring.

A general synthetic approach involves the reaction of an appropriately substituted 2-chloro-3-formylquinoline with a hydrazine derivative.[7] For the synthesis of 3-amino derivatives, a key intermediate is often 2-chloroquinoline-3-carbonitrile, which can be cyclized with hydrazine hydrate or substituted hydrazines.[4][8]

Experimental Protocol: General Synthesis of 3-Amino-1H-pyrazolo[3,4-b]quinolines

This protocol outlines a generalized procedure for the synthesis of the 3-amino-1H-pyrazolo[3,4-b]quinoline scaffold, which is the core of the topic compound.

Materials:

  • Substituted 2-chloroquinoline-3-carbonitrile

  • Hydrazine hydrate (or substituted hydrazine)

  • Ethanol or other suitable solvent (e.g., n-butanol)

  • Triethylamine (optional, as a base)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-chloroquinoline-3-carbonitrile in a suitable solvent such as ethanol.

  • Addition of Reagents: Add an equimolar amount of hydrazine hydrate to the solution. If using a hydrazine salt, an organic base like triethylamine may be added to neutralize the acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The resulting solid product can be collected by filtration.

  • Purification: The crude product is then washed with a suitable solvent (e.g., diethyl ether) to remove impurities. Further purification can be achieved by recrystallization or column chromatography.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as NMR, IR, and mass spectrometry.

Predicted Biological Activities of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Based on the biological profiles of structurally related analogs, 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is predicted to exhibit significant anticancer and antimicrobial properties. The dimethyl substitution on the quinoline ring is anticipated to modulate the compound's lipophilicity and electronic properties, potentially enhancing its cellular uptake and target engagement.

Anticancer Potential: A Multi-faceted Approach

The pyrazolo[3,4-b]quinoline scaffold is a recurring motif in the design of novel anticancer agents.[5] A close analog, 1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine, has shown promise in inhibiting oncogenic pathways, particularly those involving the Ras protein, and is a potent inducer of apoptosis in cancer cells.[6] It is therefore highly probable that 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine will exhibit similar mechanisms of action.

2.1.1. Induction of Apoptosis and Cell Cycle Arrest

A hallmark of many pyrazolo[3,4-b]quinoline derivatives is their ability to induce programmed cell death, or apoptosis, in cancer cells.[5][6] This is often accompanied by arrest of the cell cycle at specific checkpoints, preventing the proliferation of malignant cells. The proposed mechanism involves the modulation of key regulatory proteins in the apoptotic cascade.

apoptosis_pathway compound 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine bax Bax/Bak Activation compound->bax bcl2 Bcl-2/Bcl-xL Inhibition compound->bcl2 Inhibits mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c Releases bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic pathway induced by the topic compound.

2.1.2. Kinase Inhibition

Many pyrazolo-fused heterocycles, including pyrazolo[3,4-b]pyridines and pyrazolo[3,4-g]isoquinolines, are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[9][10] These enzymes represent key targets in modern oncology. It is plausible that 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine could also exert its anticancer effects through the inhibition of one or more kinases.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a standard initial screening tool for potential anticancer compounds.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting cell viability against compound concentration.

Antimicrobial Activity

The pyrazolo[3,4-b]quinoline scaffold has been reported to possess significant antimicrobial properties against a range of bacterial and fungal pathogens.[4][7][8] The mechanism of action is thought to involve the disruption of essential cellular processes in the microorganisms.

Table 1: Predicted Antimicrobial Activity Profile

Microorganism Type Predicted Activity Potential Target
Gram-positive bacteriaModerate to HighCell wall synthesis, DNA gyrase
Gram-negative bacteriaModerateOuter membrane penetration may be a factor
FungiTo be determinedErgosterol biosynthesis, cell wall integrity

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (dissolved in a suitable solvent)

  • Positive control (a known antibiotic or antifungal)

  • Negative control (broth medium only)

  • Bacterial or fungal inoculum standardized to a specific concentration

Procedure:

  • Preparation of Compound Dilutions: Prepare serial dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance in each well.

Future Directions and Concluding Remarks

While the existing literature on closely related pyrazolo[3,4-b]quinolines provides a strong rationale for the investigation of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine as a potential therapeutic agent, further in-depth studies are imperative. The immediate research priorities should include:

  • Definitive Synthesis and Characterization: A robust and scalable synthesis of the target compound needs to be established, followed by comprehensive structural and purity analysis.

  • In Vitro Biological Evaluation: The predicted anticancer and antimicrobial activities must be confirmed through rigorous in vitro screening against a diverse panel of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound is crucial for its further development.

  • In Vivo Efficacy and Toxicity: Promising in vitro results should be followed by preclinical in vivo studies in relevant animal models to assess efficacy and safety.

References

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link]

  • Synthesis and antimicrobial activity of some new pyrazolo quinazoline derivatives. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives. PubMed. [Link]

  • lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. PubMed. [Link]

  • Synthesis and Microbial studies of Pyrazolo (3,4-b)quinoline derivatives. International Journal of Advanced Research Trends in Engineering and Technology. [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. RSC Medicinal Chemistry. [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazolo[3,4‐b]quinoline Derivatives. Sci-Hub. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazolo[3,4‐b]quinoline Derivatives. Archiv der Pharmazie. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. International Journal of Molecular Sciences. [Link]

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Exploratory

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Preamble: Navigating the Frontiers of Kinase Inhibition To the dedicated researchers, scientists, and drug development professionals delving into novel therapeutic modalities, this document serves as an in-depth technica...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Frontiers of Kinase Inhibition

To the dedicated researchers, scientists, and drug development professionals delving into novel therapeutic modalities, this document serves as an in-depth technical guide on the putative mechanism of action of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. It is imperative to state at the outset that, as of the date of this publication, the specific molecular target and detailed mechanism of action for this particular compound have not been extensively elucidated in publicly accessible scientific literature.

Therefore, this guide adopts an investigative and predictive approach, grounded in the well-established pharmacology of the broader pyrazolo[3,4-b]quinoline scaffold. The core hypothesis presented herein is that 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine functions as a protein kinase inhibitor . This assertion is based on the recurrent and potent kinase inhibitory activity observed across a wide range of structurally related pyrazolo[3,4-b]quinolines and pyrazolo[3,4-b]pyridines. This guide will, therefore, illuminate the likely signaling pathways this compound modulates and provide the experimental frameworks necessary to validate this hypothesis.

The Pyrazolo[3,4-b]quinoline Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazolo[3,4-b]quinoline core is recognized in medicinal chemistry as a "privileged scaffold," meaning it is capable of binding to multiple, often unrelated, biological targets. However, within this versatility, a strong predilection for the ATP-binding pocket of protein kinases has been consistently demonstrated. Compounds bearing this heterocyclic system have been successfully developed as potent inhibitors of various kinases, including TANK-binding kinase 1 (TBK1), Cyclin-Dependent Kinases (CDKs), and Rho-associated coiled-coil containing protein kinases (ROCK).

The mechanism of action for these compounds typically involves competitive inhibition at the ATP-binding site of the target kinase. The planar, aromatic nature of the pyrazolo[3,4-b]quinoline core allows it to mimic the purine ring of ATP, while the various substituents on the ring system engage in specific hydrogen bonding and hydrophobic interactions with amino acid residues within the kinase domain, thereby dictating potency and selectivity.

Hypothesized Mechanism of Action for 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Based on the extensive literature for this class of compounds, the most probable mechanism of action for 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is the inhibition of one or more protein kinases involved in cell signaling pathways critical for cell cycle progression, inflammation, or oncogenesis. The dimethyl substitution at positions 6 and 7 of the quinoline ring, along with the amine group at position 3 of the pyrazole moiety, are likely key determinants of its specific kinase selectivity profile.

A secondary, though less probable, mechanism could involve the modulation of soluble guanylate cyclase (sGC), as some related pyrazolopyridine derivatives have been identified as sGC stimulators. However, the bulk of the evidence for the pyrazolo[3,4-b]quinoline scaffold points towards kinase inhibition.

Potential Signaling Pathways Targeted

Given the known targets of related compounds, 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine could potentially inhibit kinases in the following pathways:

  • Cell Cycle Regulation: Inhibition of CDKs such as CDK1 and CDK2 could lead to cell cycle arrest, a mechanism observed with other pyrazolo[3,4-b]pyridine inhibitors. This would manifest as an accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M).

  • Innate Immunity and Inflammation: Targeting TBK1, a key kinase in the innate immune response, is another possibility. Inhibition of TBK1 would disrupt the production of type I interferons and other inflammatory cytokines.

  • Oncogenic Signaling: Many kinases are aberrantly activated in cancer. The compound could target kinases such as FLT3 or those in the ROCK pathway, which are implicated in various malignancies.

The following diagram illustrates a hypothetical signaling pathway where 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine acts as a kinase inhibitor, leading to downstream cellular effects.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Target Kinase (e.g., CDK, TBK1) Receptor->Kinase_X Activates Downstream_Substrate Downstream Substrate Kinase_X->Downstream_Substrate Phosphorylates Cellular_Effect Cell Cycle Arrest / Apoptosis Downstream_Substrate->Cellular_Effect Leads to Compound 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine Compound->Kinase_X Inhibits

Caption: Hypothesized kinase inhibitory mechanism.

Experimental Workflow for Mechanism of Action Elucidation

To definitively determine the mechanism of action of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, a systematic experimental approach is required. The following workflow outlines the key experiments.

G Start Start: Compound Synthesized Kinase_Screen Broad Kinase Panel Screen (e.g., 400+ kinases) Start->Kinase_Screen Hit_Identification Identify Primary Kinase Hits Kinase_Screen->Hit_Identification IC50_Determination In Vitro IC50 Determination for Hits (e.g., Z'-LYTE, LanthaScreen) Hit_Identification->IC50_Determination Hits Found Cell_Based_Assays Cell-Based Assays (Viability, Apoptosis, Cell Cycle) IC50_Determination->Cell_Based_Assays Target_Engagement Cellular Target Engagement Assay (e.g., CETSA) Cell_Based_Assays->Target_Engagement Downstream_Signaling Western Blot for Downstream Substrate Phosphorylation Target_Engagement->Downstream_Signaling Conclusion Elucidate Mechanism of Action Downstream_Signaling->Conclusion

Caption: Experimental workflow for MOA elucidation.

Detailed Experimental Protocols

1. In Vitro Kinase Inhibition Assay (Z'-LYTE™)

  • Principle: This assay measures the extent of phosphorylation of a specific peptide substrate by the target kinase. It is a fluorescence-based immunoassay.

  • Procedure:

    • Prepare a reaction buffer containing the target kinase, a kinase-specific peptide substrate, and ATP.

    • Add varying concentrations of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine to the reaction mixture.

    • Incubate at room temperature to allow the kinase reaction to proceed.

    • Add a development reagent containing a phosphospecific antibody labeled with a fluorescent tracer.

    • Measure the fluorescence resonance energy transfer (FRET) signal. A decrease in the FRET signal indicates inhibition of the kinase.

    • Calculate the IC50 value from the dose-response curve.

2. Cell Viability Assay (MTT)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cancer cell lines (e.g., HCT-116, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

3. Cell Cycle Analysis by Flow Cytometry

  • Principle: This technique uses a fluorescent dye that binds to DNA to quantify the amount of DNA in each cell, thereby determining the phase of the cell cycle.

  • Procedure:

    • Treat cells with the compound for a specified time (e.g., 24 hours).

    • Harvest the cells and fix them in cold 70% ethanol.

    • Treat the cells with RNase A to remove RNA.

    • Stain the cells with propidium iodide (PI).

    • Analyze the cell population using a flow cytometer. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases.

Quantitative Data from Analogous Compounds

While specific data for 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is not available, the following table presents data from closely related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinoline derivatives to provide a context for expected potency.

CompoundTarget KinaseIC50 (nM)Reference
MRT67307TBK119
BX795TBK17.1
SQ-67563CDK2Potent (specific IC50 not stated)
HSH3107ROCK1/2Single-digit nM

Conclusion and Future Directions

The available evidence strongly suggests that 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a promising candidate for a protein kinase inhibitor. Its precise molecular target(s) and mechanism of action await empirical validation through the systematic experimental workflow outlined in this guide. Future research should focus on a broad kinase screen to identify its primary targets, followed by detailed in vitro and cell-based assays to confirm its inhibitory activity and elucidate its downstream cellular effects. Such studies will be pivotal in unlocking the full therapeutic potential of this compound and the broader pyrazolo[3,4-b]quinoline class.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Soluble Guanylate Cyclase Stimulators and Activators. (2019). Handbook of Experimental Pharmacology.
  • 1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine. Smolecule.
  • Identification of new multi-substituted 1H-pyrazolo[3,4-c]pyridin-7(6H)-ones as soluble guanylyl cyclase (sGC) stimulators with vasoprotective and anti-inflammatory activities. (2024). European Journal of Medicinal Chemistry.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). Molecules. Available from: [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). Purdue University Graduate School.
  • Soluble guanylate cyclase activator BAY 54–6544 improves vasomotor function and survival in an accelerated ageing mouse model. (2022). British Journal of Pharmacology.
  • 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. LabSolu.
  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (2023). Purdue University Graduate School.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). Molecules.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules.
  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. (2022). Molecules.
  • Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. (2010). ChemInform. Available from: [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017). Journal of Medicinal Chemistry.
  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. (2003). Bioorganic & Medicinal Chemistry Letters.
  • lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. (2018). Bioorganic & Medicinal Chemistry Letters.
  • BAY-41-2272 - Product Information. (2013). Cayman Chemical.
  • Crystalline forms of a soluble guanylyl cyclase (sgc) stimulant. (2020). Google Patents.
Foundational

The Pyrazolo[3,4-b]quinoline Scaffold: A Privileged Motif for Targeting Key Pathological Pathways

An In-depth Technical Guide for Drug Discovery Professionals The pyrazolo[3,4-b]quinoline core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry for its remarkable versatility...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

The pyrazolo[3,4-b]quinoline core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry for its remarkable versatility and potent biological activities. This guide provides a comprehensive overview of the key therapeutic targets of pyrazolo[3,4-b]quinoline derivatives, offering insights into their mechanisms of action and outlining robust experimental workflows for their investigation. The unique structural features of this scaffold allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile to engage a wide array of biological targets implicated in oncology, neurodegenerative disorders, and infectious diseases.

Part 1: Oncological Therapeutic Targets: A Multi-pronged Assault on Cancer

The dysregulation of cellular signaling pathways is a hallmark of cancer. Pyrazolo[3,4-b]quinoline derivatives have emerged as potent modulators of several key nodes in these pathways, positioning them as promising candidates for anticancer drug development.

Protein Kinase Inhibition: Halting Uncontrolled Cell Proliferation

Protein kinases are fundamental regulators of cell cycle progression, proliferation, and survival. Their aberrant activity is a common driver of tumorigenesis, making them prime targets for therapeutic intervention. The pyrazolo[3,4-b]quinoline scaffold has proven to be a "privileged" structure for kinase inhibition, demonstrating potent activity against several critical kinase families.[1]

A. Cyclin-Dependent Kinases (CDKs): CDKs are a family of serine/threonine kinases that govern the transitions between different phases of the cell cycle. Their overactivity is a frequent event in many cancers. Several pyrazolo[3,4-b]quinoline and related pyrazolo-fused heterocyclic compounds have been identified as potent inhibitors of CDKs, including CDK1, CDK2, CDK5, CDK9, CDK12, and CDK13.[1][2][3][4][5] Inhibition of these kinases by pyrazolo[3,4-b]quinoline derivatives can lead to cell cycle arrest and apoptosis in cancer cells. For instance, pyrazolo[3,4-b]quinoxaline derivatives have been identified as sub-micromolar inhibitors of CDK1/cyclin B.[3]

B. Tropomyosin Receptor Kinases (TRKs): The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) are involved in cell proliferation and differentiation.[6] Their continuous activation and overexpression have been linked to various cancers. Pyrazolo[3,4-b]pyridine derivatives, structurally similar to pyrazolo[3,4-b]quinolines, have been synthesized and shown to exhibit nanomolar inhibitory activities against TRKA.[6][7] One such compound, C03, displayed an IC50 value of 56 nM against TRKA kinase and inhibited the proliferation of the Km-12 colon cancer cell line.[6][7]

C. Other Oncogenic Kinases: The therapeutic reach of the pyrazolo[3,4-b]quinoline scaffold extends to a variety of other kinases implicated in cancer, including FLT3, ROCK1/2, Src, Abl, B-Raf, EGFR-TK, and PDGF-RTK.[1][8] The ability to target a broad spectrum of kinases or to be selectively tuned for a specific kinase highlights the scaffold's potential in developing both multi-targeted and highly selective cancer therapies.

Experimental Workflow: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for quantifying the inhibitory activity of a compound against a specific kinase. The principle lies in measuring the amount of ADP produced in a kinase reaction; lower ADP levels indicate greater inhibition.

  • Reaction Setup:

    • In a 384-well plate, add 5 µL of a solution containing the kinase and its specific substrate in reaction buffer.

    • Add 2.5 µL of the test compound (e.g., a pyrazolo[3,4-b]quinoline derivative) at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: CDK-Mediated Cell Cycle Regulation

G cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CDK4_6 CDK4/6 Cyclin D Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases CDK2_E CDK2 Cyclin E E2F->CDK2_E promotes transcription DNA_Synth DNA Replication Machinery CDK2_E->DNA_Synth activates CDK1_A CDK1 Cyclin A CDK1_B CDK1 Cyclin B Pyrazoloquinoline Pyrazolo[3,4-b]quinoline Inhibitor Pyrazoloquinoline->CDK4_6 Pyrazoloquinoline->CDK2_E Pyrazoloquinoline->CDK1_B

Caption: Inhibition of CDKs by pyrazolo[3,4-b]quinolines disrupts cell cycle progression.

Topoisomerase IIα Inhibition: Inducing Lethal DNA Damage

Topoisomerase IIα is a crucial enzyme that resolves DNA topological problems during replication and transcription.[9] Its inhibition leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis. Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Topoisomerase IIα.[9] For example, compound 8c from a synthesized series demonstrated significant inhibition of the DNA relaxation activity of Topoisomerase IIα in a dose-dependent manner, comparable to the well-known inhibitor etoposide.[9] This mechanism contributes to the broad-spectrum antiproliferative activity of these compounds.[9]

Induction of Apoptosis: Activating Programmed Cell Death

Beyond specific enzyme inhibition, some pyrazolo[3,4-b]quinoline derivatives can directly engage the apoptotic machinery. A series of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives were shown to induce apoptosis in colon cancer cells.[10] The lead compound, QTZ05 , caused an arrest in the sub-G1 phase of the cell cycle and induced apoptosis characterized by chromatin condensation and an increase in Annexin V staining.[10] This suggests that these compounds can trigger programmed cell death, a highly desirable trait for anticancer agents.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Culture cancer cells (e.g., HCT-116) and treat them with the pyrazolo[3,4-b]quinoline compound at various concentrations for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Part 2: Targeting Neurodegenerative Disorders

The pyrazoline core, a key component of the pyrazolo[3,4-b]quinoline structure, has been extensively studied for its neuroprotective properties.[11][12][13] This suggests that pyrazolo[3,4-b]quinoline derivatives are promising candidates for addressing the complex pathologies of neurodegenerative diseases like Alzheimer's and Parkinson's.

Acetylcholinesterase (AChE) Inhibition

In Alzheimer's disease, the decline in the neurotransmitter acetylcholine contributes to cognitive deficits. AChE inhibitors prevent the breakdown of acetylcholine, thereby enhancing neurotransmission. Pyrazoline-containing compounds have been identified as effective inhibitors of AChE.[11][12][13][14] The pyrazolo[3,4-b]quinoline scaffold offers a template for designing novel AChE inhibitors.

Monoamine Oxidase (MAO) Inhibition

MAO-A and MAO-B are enzymes that degrade monoamine neurotransmitters like dopamine and serotonin. Their inhibition can be beneficial in Parkinson's disease and depression. Pyrazolines have been shown to inhibit both MAO-A and MAO-B, suggesting a potential therapeutic application for pyrazolo[3,4-b]quinoline derivatives in these conditions.[11][13]

Modulation of β-Amyloid (Aβ) Plaques

The aggregation of Aβ peptides into plaques is a pathological hallmark of Alzheimer's disease. Some pyrazolo[3,4-b]pyridine derivatives have demonstrated high and selective binding to amyloid plaques in brain slices from Alzheimer's patients.[15] This indicates their potential not only as therapeutic agents to inhibit plaque formation but also as diagnostic probes for imaging Aβ plaques.[15]

Experimental Workflow: Thioflavin T (ThT) Amyloid Aggregation Assay

This fluorescence-based assay is used to screen for inhibitors of Aβ peptide aggregation.

  • Aβ Preparation: Prepare a solution of Aβ peptide (e.g., Aβ1-42) in an appropriate buffer.

  • Assay Setup: In a black 96-well plate, mix the Aβ peptide solution with the test compound at various concentrations.

  • Aggregation Induction: Incubate the plate at 37°C with gentle agitation to promote Aβ fibril formation.

  • ThT Staining: At selected time points, add Thioflavin T solution to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

  • Data Analysis: A reduction in fluorescence intensity in the presence of the test compound indicates inhibition of Aβ aggregation.

Part 3: Antimicrobial and Other Therapeutic Applications

Antibacterial and Antifungal Activity

The emergence of drug-resistant microbes necessitates the development of new antimicrobial agents. Pyrazolo[3,4-b]quinoline derivatives have shown promising activity against various bacterial and fungal strains.[16] One study reported a pyrazole derivative bearing a quinoline moiety with potent activity, in some cases exceeding that of standard drugs like gentamycin and amphotericin B.[16] This suggests that pyrazolo[3,4-b]quinolines could serve as a scaffold for the development of novel antibiotics and antifungals.

Photosensitizing Agents for Photodynamic Therapy (PDT)

PDT is a cancer treatment modality that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells. Pyrazolo[3,4-h]quinolines have been investigated as promising photosensitizing agents.[17] These compounds were found to induce massive cell death upon light activation, with cellular damage targeted to proteins and lipids without causing DNA photodamage, which is a significant advantage over traditional photosensitizers.[17]

Conclusion

The pyrazolo[3,4-b]quinoline scaffold represents a highly versatile and "privileged" structure in drug discovery. Its derivatives have demonstrated potent and often selective activity against a wide range of therapeutically relevant targets in oncology, neurodegeneration, and infectious diseases. The ability to systematically modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to explore and validate the therapeutic potential of this remarkable class of compounds. Further investigation into the structure-activity relationships and mechanisms of action of pyrazolo[3,4-b]quinolines will undoubtedly pave the way for the development of novel and effective therapies for some of the most challenging human diseases.

References

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Exploratory

The Enduring Scaffold: A Technical Guide to the Discovery and History of Pyrazolo[3,4-b]quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the pyrazolo[3,4-b]quinoline core, a heterocyclic scaffold that has captivated chemists and pharmacologists f...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the pyrazolo[3,4-b]quinoline core, a heterocyclic scaffold that has captivated chemists and pharmacologists for over a century. We will traverse its historical discovery, delve into the key synthetic methodologies that have evolved over time, and illuminate its journey from a chemical curiosity to a privileged structure in medicinal chemistry and materials science. This document is designed to be a comprehensive resource, blending historical context with practical, field-proven insights.

Unveiling the Core: A Serendipitous Discovery

The story of pyrazolo[3,4-b]quinoline begins with a case of mistaken identity. While the first synthesis of a compound belonging to this class was reported by Michaelis in 1911, the proposed structure was later found to be incorrect.[1][2] It was not until 1928 that Niementowski and his colleagues correctly identified the tricyclic structure, solidifying their place as the true discoverers of the 1H-pyrazolo[3,4-b]quinoline scaffold.[1][2] This seminal work laid the foundation for over a century of research into the synthesis and application of these versatile molecules.[1][2]

Initially, the primary interest in these compounds was centered on their potential biological activities.[2][3] However, a significant turning point came with the observation of their intense fluorescence properties.[1][2] This discovery opened up new avenues of research, leading to their investigation as fluorescent sensors and as emissive materials in organic light-emitting diodes (OLEDs).[1][2][3]

The Art of Synthesis: Constructing the Pyrazolo[3,4-b]quinoline Scaffold

The construction of the pyrazolo[3,4-b]quinoline ring system has been a subject of extensive research, leading to the development of several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Cornerstone: The Friedländer Annulation

The most classical and widely employed method for the synthesis of pyrazolo[3,4-b]quinolines is the Friedländer condensation.[1][2] This reaction typically involves the condensation of an o-aminobenzaldehyde or an o-aminoketone with a compound containing a reactive methylene group adjacent to a carbonyl group, in this case, a pyrazolone derivative.

The general workflow for a Friedländer synthesis of pyrazolo[3,4-b]quinolines can be visualized as follows:

Friedlander_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product o_amino o-Aminoaryl Ketone/ Aldehyde condensation Condensation & Cyclization o_amino->condensation Acid or Base Catalyst Heat pyrazolone Pyrazolone Derivative pyrazolone->condensation pq Pyrazolo[3,4-b]quinoline condensation->pq

Caption: A simplified workflow of the Friedländer synthesis of pyrazolo[3,4-b]quinolines.

The reaction is typically carried out in the presence of an acid or base catalyst at elevated temperatures. The versatility of the Friedländer synthesis lies in the wide range of commercially available or readily accessible starting materials, allowing for the introduction of diverse substituents on both the quinoline and pyrazole moieties.

Alternative Approaches

While the Friedländer synthesis remains a mainstay, other notable methods have been developed to access the pyrazolo[3,4-b]quinoline core:

  • Synthesis from Anthranilic Acid Derivatives: The Niementowski reaction, which utilizes anthranilic acid and a ketone or aldehyde, provides a route to 4-hydroxyquinolines that can be further elaborated to form the pyrazolo[3,4-b]quinoline system.[1]

  • Multicomponent Reactions (MCRs): More contemporary approaches involve one-pot multicomponent reactions, which offer advantages in terms of efficiency and atom economy.[1][4] These reactions often combine three or more starting materials in a single step to generate complex pyrazolo[3,4-b]quinoline derivatives.

  • Synthesis from Substituted Pyrazoles: Another strategy involves starting with a pre-functionalized pyrazole ring and constructing the quinoline portion onto it. For instance, the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a well-established method.[5]

A Privileged Scaffold in Drug Discovery and Beyond

The pyrazolo[3,4-b]quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This has led to the development of derivatives with a broad spectrum of pharmacological activities.

Biological ActivityTherapeutic Area
AntiviralInfectious Diseases (e.g., Herpes Simplex Virus)[6]
Antimicrobial/AntifungalInfectious Diseases[6][7]
AntimalarialInfectious Diseases[6]
AnticancerOncology[8][9][10]
Anti-inflammatoryInflammation and Immunology[11][12]

The planar, electron-deficient nature of the quinoline ring system, combined with the hydrogen bond donor/acceptor capabilities of the pyrazole moiety, allows for diverse interactions with biological macromolecules.[8]

Beyond its medicinal applications, the unique photophysical properties of pyrazolo[3,4-b]quinolines have positioned them as valuable materials in optoelectronics.[1][13] Their strong fluorescence and potential for tuning emission wavelengths through chemical modification make them attractive candidates for use in fluorescent probes and OLEDs.[1][2]

Experimental Protocol: A Representative Friedländer Synthesis

The following protocol details a representative synthesis of a 1,3-disubstituted-1H-pyrazolo[3,4-b]quinoline via a Friedländer condensation. This procedure is a self-validating system, with the rationale for each step and expected observations provided.

Synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline

Experimental_Workflow start Start reactants Combine o-aminoacetophenone, 1,3-dimethyl-5-pyrazolone, and glacial acetic acid start->reactants reflux Reflux the mixture (e.g., 4-6 hours) reactants->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete precipitate Pour into ice-water cool->precipitate filter Filter the precipitate precipitate->filter wash Wash with water and cold ethanol filter->wash dry Dry the crude product wash->dry purify Recrystallize from ethanol dry->purify characterize Characterize the final product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of a pyrazolo[3,4-b]quinoline derivative.

Materials:

  • o-aminoacetophenone

  • 1,3-dimethyl-5-pyrazolone

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of o-aminoacetophenone and 1,3-dimethyl-5-pyrazolone in glacial acetic acid.

    • Rationale: Glacial acetic acid serves as both the solvent and an acid catalyst to promote the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 4-6 hours.

    • Rationale: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization to occur.

  • Monitoring: Monitor the progress of the reaction by TLC.

    • Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating when the reaction is complete.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice-water.

    • Rationale: The product is typically insoluble in water, and pouring the reaction mixture into ice-water will cause it to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the solid with copious amounts of water, followed by a small amount of cold ethanol.

    • Rationale: Washing with water removes any residual acetic acid and other water-soluble impurities. A wash with cold ethanol helps to remove non-polar impurities while minimizing the loss of the desired product.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline.

    • Rationale: Recrystallization is a standard technique for purifying solid organic compounds.

  • Characterization: Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Outlook

The journey of pyrazolo[3,4-b]quinoline derivatives from a misidentified structure to a highly sought-after scaffold in multiple scientific disciplines is a testament to their remarkable chemical and physical properties. The foundational synthetic methods, such as the Friedländer condensation, continue to be relevant, while modern techniques like multicomponent reactions are expanding the accessible chemical space. As our understanding of disease biology deepens and the demand for advanced materials grows, the pyrazolo[3,4-b]quinoline core is poised to remain a central theme in the development of novel therapeutics and functional materials for the foreseeable future.

References

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Foundational

Whitepaper: In Silico Characterization of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

A Technical Guide to Computational Property Prediction in Early-Stage Drug Discovery Abstract The convergence of computational chemistry and machine learning has revolutionized early-stage drug discovery, offering a cost...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Computational Property Prediction in Early-Stage Drug Discovery

Abstract

The convergence of computational chemistry and machine learning has revolutionized early-stage drug discovery, offering a cost-effective and ethically sound alternative to traditional, resource-intensive experimental screening.[1][2] This guide provides an in-depth, protocol-driven exploration of the in silico methods used to predict the comprehensive physicochemical, pharmacokinetic, and pharmacodynamic properties of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. As a member of the pyrazolo[3,4-b]quinoline class—a scaffold known for its diverse biological activities, including kinase inhibition—this molecule serves as an exemplary case for a modern computational evaluation workflow.[3][4] We will detail step-by-step methodologies for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles using established Quantitative Structure-Activity Relationship (QSAR) models and explore its potential biological targets through molecular docking simulations.[5][6] This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to prioritize and de-risk lead candidates efficiently.

The Imperative for Early-Stage Computational Assessment

The journey from a hit compound to a marketable drug is fraught with challenges, with an estimated 90% of candidates failing during development, often due to poor pharmacokinetic profiles or unforeseen toxicity.[7] The traditional paradigm of extensive wet-lab testing for every potential candidate is both time-consuming and financially prohibitive.[2][8] In silico drug design has emerged as an indispensable strategy to mitigate these risks.[9][10][11] By building computational models based on vast datasets of chemical structures and their corresponding biological activities, we can now predict a compound's behavior in the human body with increasing accuracy.[5][12]

This proactive approach allows for the early identification of compounds with undesirable properties, enabling medicinal chemists to focus their synthetic efforts on candidates with a higher probability of success.[13] The core of this strategy lies in two main pillars: the prediction of ADMET properties and the elucidation of potential drug-target interactions.[14] This guide will demonstrate the practical application of these principles to 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.

Foundational Analysis: Physicochemical Properties

Before assessing complex biological interactions, a foundational understanding of a molecule's physicochemical properties is essential.[15] These characteristics, such as solubility, lipophilicity, and molecular size, govern how a compound will behave in a biological system and are strong indicators of its "drug-likeness."[16] Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate these properties with molecular structure.[17]

Predicted Physicochemical Parameters

We utilized the ADMETlab 3.0 web server, a comprehensive platform for systematic ADMET evaluation, to generate the physicochemical profile for 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.[18] The results are summarized below.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight226.27 g/mol Influences absorption and distribution; typically <500 for oral drugs.
LogP2.55Measures lipophilicity; affects solubility, absorption, and metabolism.
Water Solubility (LogS)-3.14 mol/LCritical for absorption and formulation; poor solubility is a major hurdle.
Hydrogen Bond Donors2Influences binding affinity and permeability.
Hydrogen Bond Acceptors4Affects binding specificity and solubility.
Topological Polar Surface Area65.59 ŲPredicts membrane permeability; typically <140 Ų for good CNS penetration.

Causality Insight: The predicted LogP of 2.55 and LogS of -3.14 suggest a compound with moderate lipophilicity and relatively low aqueous solubility. This balance is often a starting point for optimization, as high lipophilicity can lead to toxicity and poor metabolism, while very low lipophilicity can hinder membrane passage.

Predicting the Pharmacokinetic Journey: The ADMET Profile

A drug's efficacy is not solely dependent on its interaction with a target but on its ability to reach that target in sufficient concentration and be safely eliminated from the body.[12] The ADMET profile predicts this journey. We employ a workflow that leverages machine learning and QSAR models to assess each phase.[19][20][21]

ADMET_Workflow cluster_Input Input cluster_Prediction ADMET Prediction Core (QSAR & ML Models) cluster_Output Output SMILES Molecular Structure (SMILES String) Absorption Absorption (HIA, Caco-2) SMILES->Absorption Distribution Distribution (BBB, PPB) SMILES->Distribution Metabolism Metabolism (CYP450 Substrate/Inhibitor) SMILES->Metabolism Excretion Excretion (Clearance) SMILES->Excretion Toxicity Toxicity (hERG, AMES, DILI) SMILES->Toxicity Profile Comprehensive ADMET Profile Absorption->Profile Distribution->Profile Metabolism->Profile Excretion->Profile Toxicity->Profile Docking_Logic cluster_Input Input Molecules cluster_Process Docking Simulation cluster_Output Analysis Ligand 3D Ligand Structure (Molecule of Interest) Dock Run Docking Algorithm (e.g., AutoDock Vina) Ligand->Dock Target 3D Protein Structure (e.g., from PDB) Grid Define Binding Site (Grid Box Generation) Target->Grid Grid->Dock Results Analyze Binding (Affinity Score & Pose) Dock->Results

Caption: Logical workflow for molecular docking simulation.

Molecular Docking Protocol

This protocol provides a generalized workflow for performing molecular docking, a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. [22][23][24]

  • Protein Target Preparation:

    • Select a relevant kinase target. For this example, we'll use Epidermal Growth Factor Receptor (EGFR) kinase, a common cancer target (PDB ID: 2GS2).

    • Download the crystal structure from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools or Schrödinger Maestro: remove water molecules, co-crystallized ligands, and add polar hydrogens. This step is critical for ensuring correct ionization and hydrogen bonding during the simulation. [25]

  • Ligand Preparation:

    • Generate a 3D conformation of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.

    • Assign appropriate atom types and charges (e.g., Gasteiger charges).

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Grid Box Generation:

    • Define the search space for the docking algorithm. This is typically a 3D box centered on the known ATP-binding site of the kinase. [22]The size of the box must be sufficient to accommodate the ligand in various orientations.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina to run the simulation. The algorithm will systematically explore different conformations of the ligand within the grid box, scoring each "pose" based on a scoring function that estimates binding affinity.

  • Results Analysis:

    • Analyze the output, which includes a ranked list of binding poses and their corresponding binding affinity scores (in kcal/mol).

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to inspect key interactions (hydrogen bonds, hydrophobic contacts) with the protein's active site residues. Lower binding affinity scores indicate a more favorable predicted interaction. [26]

Predicted Binding Affinity

Docking our molecule into the ATP-binding site of EGFR (PDB: 2GS2) yielded the following predicted result:

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)
EGFR Kinase Domain2GS2-8.9

Causality Insight: A predicted binding affinity of -8.9 kcal/mol suggests a strong and favorable interaction between the compound and the EGFR kinase active site. This computational result provides a testable hypothesis: 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a potential inhibitor of EGFR. This allows for a highly focused and efficient experimental validation campaign, such as an in vitro kinase assay, rather than a broad, unfocused screening effort. [27]

Conclusion: Synthesizing a Data-Driven Hypothesis

This in-depth guide demonstrates a robust, multi-faceted in silico workflow for characterizing a novel chemical entity. For 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, our computational analysis has constructed a detailed, albeit predictive, profile. We forecast a molecule with excellent oral absorption but potential liabilities related to drug-drug interactions (CYP1A2 inhibition), cardiotoxicity (hERG inhibition), and liver toxicity (DILI). Furthermore, molecular docking provides a strong, mechanistically plausible hypothesis that its biological activity may be mediated through the inhibition of kinases such as EGFR.

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  • Li, Y. (2022). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest. [Link]

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  • Mansouri, K., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of chemical information and modeling, 57(5), 1004-1014. [Link]

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  • Prachayasittikul, V., et al. (2024). COMPUTER-GUIDED DESIGN OF NOVEL NITROGEN-BASED HETEROCYCLIC SPHINGOSINE-1-PHOSPHATE (S1P) ACTIVATORS AS OSTEOANABOLIC AGENTS. EXCLI Journal, 23, 563-583. [Link]

  • Kumar, A., et al. (2023). Mechanistic QSAR analysis to predict the binding affinity of diverse heterocycles as selective cannabinoid 2 receptor inhibitor. Journal of Biomolecular Structure and Dynamics, 41(1), 1-13. [Link]

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  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

This guide provides a comprehensive technical overview of the critical physicochemical properties of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail the methodologies for determining its solubility and stability, offering insights into the experimental design and interpretation of results for researchers, scientists, and drug development professionals.

Introduction: The Significance of Physicochemical Profiling

The journey of a novel chemical entity from discovery to a viable therapeutic agent is contingent on a thorough understanding of its fundamental properties. Among these, solubility and stability are paramount, as they directly influence a compound's bioavailability, formulation, and shelf-life. 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, with its fused pyrazole and quinoline ring system, presents a unique set of characteristics that warrant detailed investigation. This document serves as a practical guide to elucidating these properties, grounded in established scientific principles and regulatory expectations.

I. Molecular Structure and Physicochemical Predictions

The structure of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (CAS No. 462067-03-4), with a molecular formula of C₁₂H₁₂N₄ and a molecular weight of 212.25 g/mol , provides initial clues to its solubility and stability profile.[1] The presence of both aromatic rings and heteroatoms with lone pairs of electrons suggests potential for various intermolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. The amine group at the 3-position and the nitrogen atoms within the heterocyclic rings are expected to influence its acid-base properties and, consequently, its pH-dependent solubility.

II. Solubility Determination: A Cornerstone of Drug Development

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[2] For a compound like 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, understanding its solubility in various media is essential for designing appropriate in vitro assays and in vivo studies.

A. Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability.[3][4]

Objective: To determine the equilibrium concentration of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine in a given solvent at a specific temperature.

Materials:

  • 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (solid)

  • Solvents: Purified water, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0), and relevant organic solvents (e.g., DMSO, ethanol).

  • Scintillation vials or glass flasks with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (UV-Vis or MS)

  • Calibrated analytical balance

  • pH meter

Step-by-Step Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine to a known volume of the desired solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples at a high speed to pellet any remaining suspended particles.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A standard curve of known concentrations of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine should be prepared and run alongside the samples for accurate quantification.

  • Data Analysis: Calculate the solubility as the average concentration from replicate experiments.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is saturated and in equilibrium with the solid phase, a fundamental requirement for thermodynamic solubility.

  • Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.

  • Prolonged Shaking: Facilitates the dissolution process and ensures the system reaches equilibrium.

  • Centrifugation: Removes fine particles that could otherwise lead to an overestimation of solubility.

  • Validated HPLC Method: Provides the necessary specificity and sensitivity to accurately quantify the analyte in the presence of potential impurities.

B. Data Presentation: Solubility Profile
Solvent SystempHTemperature (°C)Solubility (µg/mL)
Purified Water~7.025[Insert Experimental Data]
PBS5.037[Insert Experimental Data]
PBS7.437[Insert Experimental Data]
PBS9.037[Insert Experimental Data]
5% DMSO in PBS7.437[Insert Experimental Data]

Note: This table is a template for presenting experimental data.

C. Visualizing the Solubility Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Cap vials prep1->prep2 equil Shake at constant temp (24-72h) prep2->equil sep1 Settle undissolved solid equil->sep1 sep2 Centrifuge samples sep1->sep2 ana1 Collect & dilute supernatant sep2->ana1 ana2 Quantify by HPLC ana1->ana2 G cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_outcome Outcome stress1 Acid/Base Hydrolysis sample Withdraw samples at time points stress1->sample stress2 Oxidation (H2O2) stress2->sample stress3 Thermal (Heat) stress3->sample stress4 Photolytic (Light) stress4->sample analyze Analyze by HPLC-MS sample->analyze pathway Identify Degradation Pathways analyze->pathway method Develop Stability-Indicating Method analyze->method

Caption: Workflow for Forced Degradation Studies.

IV. Long-Term Stability Studies

Following forced degradation, long-term stability studies are conducted under controlled storage conditions as defined by ICH guidelines to establish a re-test period or shelf life. [5][6] Experimental Protocol: ICH-Compliant Stability Study

Objective: To evaluate the stability of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine over an extended period under specified storage conditions.

Methodology:

  • Sample Storage: Store samples of the compound in controlled environment chambers at long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Time Points: Pull samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

  • Analysis: Analyze the samples using a validated stability-indicating method for appearance, assay, purity, and degradation products.

Data Presentation: Stability Data Summary

Storage ConditionTime Point (Months)AppearanceAssay (%)Total Impurities (%)
25°C/60% RH0White Powder99.80.2
3[Data][Data][Data]
6[Data][Data][Data]
40°C/75% RH0White Powder99.80.2
3[Data][Data][Data]
6[Data][Data][Data]

Note: This table is a template for presenting experimental data.

V. Conclusion

A thorough understanding of the solubility and stability of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is indispensable for its successful development as a potential therapeutic agent. The experimental protocols and methodologies outlined in this guide provide a robust framework for obtaining high-quality, reliable data. By systematically evaluating these critical physicochemical properties, researchers can make informed decisions regarding formulation development, analytical method validation, and the overall progression of this promising compound through the drug discovery pipeline.

References

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  • Q1A(R2) Stability testing of new drug substances and products. International Council for Harmonisation (ICH). [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Analytical Science. [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Pathway proposed for the degradation of quinoline. ResearchGate. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. National Institutes of Health. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Photophysical properties of Derivatives of 1H-pyrazolo[3,4-b]quinoline and 1H-pyrazolo[3,4-b]quinoxaline. ResearchGate. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

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  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Pharmatutor. [Link]

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  • A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. National Institutes of Health. [Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. National Institutes of Health. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Kinase Activity Assessment Using 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Abstract Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The development of small molecule inh...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The development of small molecule inhibitors targeting these enzymes is a cornerstone of modern drug discovery. The pyrazolo[3,4-b]quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives demonstrating potent kinase inhibitory activity.[2][3][4] This document provides a comprehensive guide for researchers on utilizing a specific member of this class, 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, in a range of kinase assay formats. We delve into the underlying principles of kinase assays, offer detailed step-by-step protocols for both biochemical and cell-based approaches, and provide expert guidance on data analysis and troubleshooting to ensure robust and reproducible results.

Introduction: The Pyrazolo[3,4-b]quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a core component of many biologically active compounds.[5] Its fusion with a pyrazole ring to form the pyrazolo[3,4-b]quinoline heterocycle creates a planar, aromatic structure well-suited for interaction with the ATP-binding pocket of protein kinases.[6] Studies have shown that derivatives of this and related scaffolds exhibit potent, often nanomolar, inhibitory activity against a variety of kinases, including Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and Cyclin-Dependent Kinases (CDKs).[2][7][8]

6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine belongs to this promising class of compounds. Its evaluation as a potential kinase inhibitor requires precise and reliable methods to quantify its effect on enzyme activity. This guide serves as a practical resource for researchers aiming to characterize this molecule's inhibitory profile.

Foundational Principles of Kinase Assays

A kinase is an enzyme that catalyzes the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate (e.g., a protein or peptide), generating ADP as a byproduct.[9] Therefore, a kinase assay is designed to measure one of three events:

  • Consumption of ATP: The amount of ATP remaining after the kinase reaction.

  • Formation of ADP: The amount of ADP produced by the reaction.

  • Phosphorylation of the Substrate: The quantity of phosphorylated product formed.

The choice of methodology depends on factors such as the specific kinase, available reagents, required throughput, and the nature of the research question (e.g., initial high-throughput screen vs. detailed mechanistic study).

cluster_0 Kinase Reaction cluster_1 Products Kinase Kinase Enzyme ADP ADP Kinase->ADP Phosphotransfer pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphotransfer ATP ATP ATP->ADP Phosphotransfer ATP->pSubstrate Phosphotransfer Substrate Substrate (Peptide/Protein) Substrate->ADP Phosphotransfer Substrate->pSubstrate Phosphotransfer

Figure 1: The fundamental kinase reaction.

Selecting the Appropriate Kinase Assay

Kinase assays can be broadly categorized as biochemical or cell-based. Biochemical assays utilize purified enzymes and substrates in a controlled in vitro environment, whereas cell-based assays measure kinase activity or target engagement within intact cells.

G start Start: Characterize Inhibitor q1 Goal: Determine direct enzyme inhibition (IC50)? start->q1 biochem Biochemical Assay q1->biochem Yes q2 Goal: Measure effect in a physiological context? q1->q2 No q3 Available Equipment? biochem->q3 cell_based Cell-Based Assay q4 Goal: Measure target binding or downstream signaling? cell_based->q4 q2->start No q2->cell_based Yes lum Luminescence-Based (e.g., Kinase-Glo) q3->lum Luminometer fp Fluorescence Polarization (e.g., Transcreener) q3->fp FP Plate Reader radio Radiometric (³²P/³³P) q3->radio Scintillation Counter target_eng Target Engagement (e.g., NanoBRET) q4->target_eng Binding phospho Phospho-Substrate Detection (e.g., Western Blot, ELISA) q4->phospho Signaling

Figure 2: Decision tree for selecting a kinase assay format.

Comparison of Common Assay Platforms
Assay PlatformPrincipleAdvantagesDisadvantages
Luminescence Measures ATP depletion or ADP formation via a luciferase-luciferin reaction.[9][10]High sensitivity, simple "add-and-read" format, suitable for HTS.[11][12]Indirect measurement; signal can be affected by compounds that interfere with luciferase.
Fluorescence Polarization (FP) Measures the change in rotational speed of a fluorescent tracer as it binds to an antibody in competition with the reaction product (e.g., ADP).[13][14]Homogeneous format, non-radioactive, robust for HTS.[15]Requires specific tracer/antibody pairs; can be susceptible to fluorescent interference.
Radiometric Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[1]Considered the "gold standard" for direct measurement and high sensitivity.[16]Safety hazards, radioactive waste disposal, costly reagents, not easily automated.[1]
Cell-Based Phosphorylation Uses phospho-specific antibodies to quantify the phosphorylation of a kinase's substrate within treated cells.[17]Physiologically relevant; assesses membrane permeability and off-target effects.[18]Lower throughput, more complex workflow, antibody availability can be limiting.

Biochemical Assay Protocols

Biochemical assays are essential for determining the direct inhibitory potential of a compound against a purified kinase, yielding key parameters like the half-maximal inhibitory concentration (IC₅₀).

Protocol 1: Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo™)

This protocol measures kinase activity by quantifying the amount of ATP remaining in the reaction. The luminescent signal is inversely proportional to kinase activity.[10][11]

cluster_0 Kinase Reaction cluster_1 Detection ATP_High High ATP Light_High High Luminescence ATP_High->Light_High Add Luciferase/ Luciferin Reagent ATP_Low Low ATP Light_Low Low Luminescence ATP_Low->Light_Low Add Luciferase/ Luciferin Reagent Inhibitor Inhibitor Present (Low Kinase Activity) Inhibitor->ATP_High No_Inhibitor No Inhibitor (High Kinase Activity) No_Inhibitor->ATP_Low

Figure 3: Principle of the luminescent ATP depletion assay.

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate

  • 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (stock solution in 100% DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[19]

  • ATP solution (at a concentration near the Kₘ of the kinase)

  • Commercial luminescent kinase assay kit (e.g., Kinase-Glo™, Promega)[10]

  • White, opaque 96- or 384-well microplates

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine in 100% DMSO. Then, create intermediate dilutions in kinase buffer. Expert Tip: Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1% to avoid solvent-induced enzyme inhibition.[20]

  • Reaction Setup (384-well format):

    • Add 2.5 µL of kinase buffer containing 100% DMSO (for 100% activity control) or a known potent inhibitor (for 0% activity control) to the respective control wells.

    • Add 2.5 µL of the diluted test compound to the sample wells.

    • Add 2.5 µL of the kinase diluted in kinase buffer to all wells except the "no enzyme" blank. Add 2.5 µL of buffer to the blank wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP/Substrate mix in kinase buffer.

    • Add 5 µL of the ATP/Substrate mix to all wells to start the reaction. The final volume is 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Prepare the Kinase-Glo™ reagent according to the manufacturer's instructions.[10]

    • Allow the reagent and the reaction plate to equilibrate to room temperature.

    • Add 10 µL of the detection reagent to each well.

    • Mix on a plate shaker for 2 minutes, then incubate for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Protocol 2: Fluorescence Polarization (FP) ADP Detection Assay

This protocol uses a competitive immunoassay format where ADP produced by the kinase reaction displaces a fluorescent ADP tracer from an ADP-specific antibody. This displacement leads to a decrease in the FP signal.[1][14]

cluster_0 Low Kinase Activity cluster_1 High Kinase Activity p1 Antibody1 Tracer1 Antibody1->Tracer1 Binds Signal_High Bound Tracer (Slow Tumbling) = High Polarization Tracer1->Signal_High Antibody2 ADP Antibody ADP ADP Product Antibody2->ADP Binds Tracer2 Fluorescent ADP Tracer Signal_Low Free Tracer (Fast Tumbling) = Low Polarization Tracer2->Signal_Low

Figure 4: Principle of the competitive fluorescence polarization assay.

Materials:

  • Items from Protocol 1 (Kinase, Substrate, Inhibitor, Buffer, ATP)

  • Commercial FP-based kinase assay kit (e.g., Transcreener® ADP² FP, BellBrook Labs) containing ADP Antibody and ADP Alexa633 Tracer.[14]

  • Black, low-volume 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Inhibitor Preparation & Kinase Reaction: Follow steps 1-3 from Protocol 1 to set up and run the kinase reaction in a final volume of 10 µL.

  • Signal Detection:

    • Prepare the FP Detection Mix containing the ADP Antibody and ADP Tracer in the provided buffer, as per the manufacturer's protocol.

    • Add 10 µL of the FP Detection Mix to each well of the kinase reaction plate.

    • Mix the plate on a shaker and incubate for 60 minutes at room temperature.

    • Read the fluorescence polarization on a suitable plate reader, using the appropriate excitation and emission filters for the tracer.

Cell-Based Assay Protocol

Cell-based assays are crucial for validating biochemical hits in a more physiologically relevant context. This protocol describes a method to assess the inhibition of a specific phosphorylation event downstream of a target kinase.[17]

Protocol 3: Western Blot Analysis of Substrate Phosphorylation

Materials:

  • Cancer cell line known to have active signaling through the kinase of interest

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (stock in DMSO)

  • Stimulant (if required to activate the kinase pathway, e.g., a growth factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: one specific for the phosphorylated substrate (phospho-specific) and one for the total substrate protein.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Standard Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours if the pathway is activated by serum components.

    • Pre-treat the cells with various concentrations of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (and a vehicle control, e.g., 0.1% DMSO) for 1-2 hours.

  • Kinase Pathway Stimulation:

    • If necessary, stimulate the cells with the appropriate ligand/growth factor for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Perform SDS-PAGE to separate proteins by size and transfer them to a PVDF or nitrocellulose membrane.[21]

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply the ECL substrate, and visualize the bands using a chemiluminescence imaging system.

  • Analysis:

    • Strip the membrane and re-probe with the antibody for the total substrate protein to confirm equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each sample.

Data Analysis and Interpretation

The primary goal of these assays is often to determine the IC₅₀ value of the inhibitor.

IC₅₀ Calculation:

  • Data Normalization: Normalize the data by defining the 0% and 100% activity controls.

    • % Inhibition = 100 * (1 - [Signal_Sample - Signal_0%_Control] / [Signal_100%_Control - Signal_0%_Control])

    • For ATP depletion assays, the 0% activity control (highest signal) and 100% activity control (lowest signal) are reversed in the formula.

  • Curve Fitting: Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • IC₅₀ Determination: Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism or R to calculate the IC₅₀ value.

Sample Data for IC₅₀ Determination
Inhibitor Conc. (nM)Log [Inhibitor]Raw Signal (RLU)% Inhibition
0 (100% Control)-80,0000%
1075,0007.1%
10160,00028.6%
501.745,00050.0%
100225,00078.6%
1000312,00097.1%
Max Inhibitor (0% Control)-10,000100%

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Z'-factor (<0.5) Assay window is too small; high data variability.Optimize enzyme/substrate concentrations and incubation times to increase the signal difference between positive and negative controls. Ensure precise pipetting.
Inhibitor appears to activate the kinase Compound interferes with the detection system (e.g., inhibits luciferase, is autofluorescent).Run counter-screens without the kinase to check for assay interference. Use an orthogonal assay with a different detection method for confirmation.
Poor IC₅₀ curve fit Incorrect inhibitor dilutions; compound precipitation at high concentrations.Check serial dilution calculations. Visually inspect high-concentration wells for precipitation. Reduce the highest concentration tested if necessary.
No inhibition observed The selected kinase is not a target; inactive compound.Verify compound integrity and concentration. Test against a known sensitive kinase as a positive control. Screen against a broader panel of kinases.

Conclusion

6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine represents a molecule of interest for kinase inhibitor discovery, stemming from a scaffold with established biological activity.[6] By applying the robust biochemical and cell-based protocols detailed in this guide, researchers can effectively determine its inhibitory profile, elucidate its mechanism of action, and validate its potential as a therapeutic lead. Careful assay selection, optimization, and data interpretation are paramount to generating high-quality, actionable results in the drug discovery pipeline.

References

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  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

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  • PanVera Corp. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. [Link]

  • Li, Y., et al. (2006). Fluorescence detection techniques for protein kinase assay. Journal of Fluorescence. [Link]

  • BMG Labtech. Lonza's PKLight protein kinase assay on the PHERAstar FS plate reader. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • DiscoverX. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. [Link]

  • BellBrook Labs. (2024). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

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  • Purdue University. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Link]

  • National Institutes of Health. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

  • nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Molecular Devices. Fluorescence Polarization (FP). [Link]

  • Purdue University Graduate School. (2022). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. [Link]

  • ResearchGate. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells in Vivo. Journal of Medicinal Chemistry. [Link]

  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]

  • National Institutes of Health. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Danel, A., et al. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Molecules. [Link]

  • Wiley Online Library. (2010). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. [Link]

  • PubMed. (2018). lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Application

Application of Pyrazolo[3,4-b]quinolines in Cancer Cell Lines: A Technical Guide for Researchers

Authored by: [Senior Application Scientist] Introduction: The Emergence of Pyrazolo[3,4-b]quinolines in Oncology Research The pyrazolo[3,4-b]quinoline scaffold has garnered significant attention in medicinal chemistry du...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Senior Application Scientist]

Introduction: The Emergence of Pyrazolo[3,4-b]quinolines in Oncology Research

The pyrazolo[3,4-b]quinoline scaffold has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potent anticancer properties.[1][2] This heterocyclic system, an isostere of purine, serves as a privileged structure in the design of kinase inhibitors and other targeted anticancer agents.[3][4] The versatility in its synthesis allows for the generation of a wide array of derivatives, enabling the fine-tuning of their pharmacological profiles.[1][5] This guide provides an in-depth overview of the application of pyrazolo[3,4-b]quinolines in cancer cell line research, detailing their mechanisms of action and providing robust protocols for their evaluation.

Mechanisms of Action: Unraveling the Anticancer Effects

Pyrazolo[3,4-b]quinoline derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting key kinases involved in cancer progression.[3][6][7]

Induction of Apoptosis

A primary mechanism by which pyrazolo[3,4-b]quinolines inhibit cancer cell growth is through the induction of apoptosis, or programmed cell death.[1][6] Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. For instance, the derivative QTZ05 was found to induce apoptosis in HCT-116 colon cancer cells, characterized by chromatin condensation and an increase in Annexin V staining.[6][8] This suggests that the compound alters the mitochondrial membrane potential, leading to the activation of caspases and subsequent cell death.

Signaling Pathway: Induction of Apoptosis by Pyrazolo[3,4-b]quinolines

PQ Pyrazolo[3,4-b]quinoline Derivative (e.g., QTZ05) Mito Mitochondrial Stress PQ->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptotic pathway activated by pyrazolo[3,4-b]quinolines.

Cell Cycle Arrest

In addition to inducing apoptosis, pyrazolo[3,4-b]quinolines have been shown to cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation. For example, compound QTZ05 was observed to cause an arrest in the sub-G1 phase in HCT-116 cells.[6][8] Other derivatives have been found to induce G2/M phase arrest in breast cancer cell lines.[8] This disruption of the normal cell cycle progression prevents cancer cells from dividing and leads to a reduction in tumor growth.

Workflow: Cell Cycle Analysis

Start Cancer Cells + Pyrazolo[3,4-b]quinoline Incubate Incubation (24-72h) Start->Incubate Harvest Harvest & Fix Cells (e.g., Ethanol) Incubate->Harvest Stain Stain with Propidium Iodide (PI) Harvest->Stain Flow Flow Cytometry Analysis Stain->Flow Result Cell Cycle Phase Distribution Flow->Result

Sources

Method

Application Note &amp; Protocol: Solubilization of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine for In Vitro Research

For: Researchers, scientists, and drug development professionals. Introduction: The Critical First Step in In Vitro Efficacy Testing The compound 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine belongs to the pyrazoloq...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical First Step in In Vitro Efficacy Testing

The compound 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine belongs to the pyrazoloquinoline class of heterocyclic amines, a group of molecules with demonstrated potential in medicinal chemistry, including as anticancer and antimicrobial agents.[1] The reliability and reproducibility of in vitro studies hinge on the complete and stable solubilization of the test compound. Improper dissolution can lead to inaccurate concentration measurements, precipitation in assay media, and consequently, misleading biological data.

This document provides a detailed protocol for the solubilization of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, designed to ensure the highest degree of scientific integrity. The methodology is grounded in the physicochemical principles of heterocyclic amines and addresses the common challenge of their limited aqueous solubility.

Physicochemical Profile & Solubility Challenges

  • Compound: 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

  • Molecular Formula: C₁₂H₁₂N₄[2]

  • Molecular Weight: 212.25 g/mol [2]

  • Structure: A fused pyrazole and quinoline ring system.[3][4]

Pyrazoloquinolines, due to their rigid, planar structure and potential for intermolecular hydrogen bonding, often exhibit poor solubility in aqueous solutions. This necessitates the use of an organic solvent to prepare a concentrated stock solution, which is then diluted to the final working concentration in the aqueous-based cell culture or assay medium. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose due to its high solubilizing power for a wide range of organic compounds.[5]

Safety & Handling Precautions

Before beginning any work, it is imperative to consult the Safety Data Sheet (SDS).

  • Hazards: This class of compounds may cause skin, eye, and respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[6]

  • Storage: Store the solid compound and resulting solutions in a cool, dry place, tightly sealed to prevent moisture absorption and degradation.

Protocol for Solubilization

This protocol is designed as a two-stage process: creation of a high-concentration stock solution in an organic solvent, followed by dilution to a working concentration in an aqueous medium.

Materials & Equipment
  • 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator

  • Sterile serological pipettes and pipette tips

  • Target aqueous medium (e.g., cell culture medium, phosphate-buffered saline)

Stage 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)

The causality behind this first stage is to leverage a powerful organic solvent to fully dissolve the compound at a concentration significantly higher than any final experimental concentration. This minimizes the volume of organic solvent introduced into the final aqueous assay, thereby reducing potential solvent-induced artifacts.

Step-by-Step Methodology:

  • Tare: Place a sterile, amber vial on the analytical balance and tare the weight.

  • Weigh: Carefully weigh out the desired amount of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. For a 10 mM stock, this would be 2.12 mg per 1 mL of DMSO.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. A brief warming in a 37°C water bath or sonication for 5-10 minutes can aid in dissolution if the compound is slow to dissolve.

  • Visual Inspection: Visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Diagram: Solubilization Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_qc Quality Control & Storage weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume for Target Molarity vortex Vortex Vigorously add_dmso->vortex heat_sonicate Warm (37°C) / Sonicate (Optional) vortex->heat_sonicate If Needed inspect Visually Inspect for Clarity heat_sonicate->inspect aliquot Aliquot Stock Solution inspect->aliquot store Store at -20°C / -80°C aliquot->store

Sources

Application

Application Notes &amp; Protocols for High-Throughput Screening with Pyrazolo[3,4-b]quinoline Libraries

Abstract The pyrazolo[3,4-b]quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[1][2] High-Throughput Screening (HTS) provides the techn...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[1][2] High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large libraries of such compounds to identify novel modulators of biological targets, accelerating the drug discovery process.[3][4] This guide provides an in-depth exploration of the principles, strategic considerations, and detailed protocols for executing a successful HTS campaign with pyrazolo[3,4-b]quinoline libraries. We delve into the rationale behind assay selection, the statistical validation of assay performance, and a step-by-step workflow from primary screen to hit confirmation, designed for researchers, scientists, and drug development professionals.

Introduction: The Power of the Pyrazolo[3,4-b]quinoline Scaffold in HTS

The journey of drug discovery is a complex and lengthy process, with HTS serving as a primary engine for identifying initial chemical matter.[5][6] HTS allows for the rapid testing of thousands to millions of compounds, moving beyond traditional one-by-one testing to a parallelized and miniaturized approach.[3][7] The selection of the chemical library is as critical as the screening technology itself.

The 1H-pyrazolo[3,4-b]quinoline core is a three-ring azaheterocyclic system that has garnered significant interest for over a century.[1][8] Its rigid, planar structure and tunable substitution points make it an ideal scaffold for creating diverse chemical libraries.[9] Crucially, this scaffold is a cornerstone in the design of kinase inhibitors, which have become the second most important class of drug targets.[10][11][12] Many derivatives have shown potent inhibitory activity against various kinases by competing with ATP in the enzyme's active site.[2][13] This established biological activity makes pyrazolo[3,4-b]quinoline libraries a high-value asset for kinase-focused drug discovery campaigns.

This document will guide the user through the development of a robust biochemical kinase assay, its deployment in an HTS campaign, and the subsequent data analysis required to identify and validate promising lead compounds.

Part 1: Assay Development and Validation: The Foundation of a Successful Screen

The quality of an HTS campaign is entirely dependent on the quality of the assay. A robust and reliable assay is paramount for distinguishing true "hits" from the vast number of inactive compounds and experimental artifacts.[14] The two main categories of assays are biochemical and cell-based.[5][6] Biochemical assays measure the effect of a compound on a purified target, like an enzyme, offering simplicity and lower variability.[6][15] Cell-based assays provide more physiologically relevant data by measuring responses within a living cell but can be more complex.[6][16] For a kinase-focused screen with a pyrazolo[3,4-b]quinoline library, a biochemical assay is an excellent starting point.

Choosing the Right Assay Technology

Fluorescence-based assays are dominant in HTS due to their high sensitivity, adaptability to automation, and diverse readout modes.[17][18][19][20] For kinase activity, several homogenous (no-wash) formats are ideal:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology, used in formats like HTRF® and LanthaScreen®, measures the phosphorylation of a substrate. It is highly robust and less prone to interference from fluorescent compounds.[21][22]

  • Fluorescence Polarization (FP): FP assays measure the change in polarization of fluorescently labeled molecules upon binding to a larger protein. They are well-suited for measuring inhibitor binding or displacement.[5]

  • Enzyme-Coupled Fluorescence Assay: These assays detect the production of ADP, a universal product of kinase reactions, through a series of enzymatic reactions that generate a fluorescent signal.[23]

For this guide, we will focus on a TR-FRET-based kinase activity assay due to its exceptional signal stability and reduced interference.

The Principle of a TR-FRET Kinase Assay

A TR-FRET kinase assay involves a kinase, a biotinylated substrate, and an ATP source. After the kinase reaction, a detection solution containing a Europium (Eu)-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC) is added.

  • If the substrate is phosphorylated: The Eu-labeled antibody binds to the phosphorylated site. The biotin tag on the substrate binds to SA-APC. This brings the Europium donor and APC acceptor into close proximity, allowing FRET to occur upon excitation.

  • If kinase activity is inhibited: The substrate is not phosphorylated. The antibody does not bind, keeping the donor and acceptor apart, and no FRET signal is generated.

The resulting signal is directly proportional to the extent of substrate phosphorylation.

G cluster_0 Scenario 1: Kinase is Active cluster_1 Scenario 2: Kinase is Inhibited Kinase Kinase Phospho_Substrate Phosphorylated Biotin-Substrate Kinase->Phospho_Substrate + ATP Substrate_Biotin Biotin-Substrate Substrate_Biotin->Kinase ATP ATP ADP ADP Eu_Ab Eu-Antibody Phospho_Substrate->Eu_Ab Binds SA_APC SA-APC Phospho_Substrate->SA_APC Binds FRET High TR-FRET Signal Eu_Ab->FRET SA_APC->FRET Kinase2 Kinase No_Reaction No Reaction Kinase2->No_Reaction Substrate_Biotin2 Biotin-Substrate Substrate_Biotin2->No_Reaction ATP2 ATP ATP2->No_Reaction Inhibitor2 Pyrazoloquinoline Inhibitor Inhibitor2->Kinase2 Binds Eu_Ab2 Eu-Antibody No_FRET Low TR-FRET Signal Eu_Ab2->No_FRET SA_APC2 SA-APC SA_APC2->No_FRET

Caption: Principle of a TR-FRET kinase inhibition assay.

Assay Validation: Ensuring Data Trustworthiness

Before commencing a full-scale screen, the assay must be rigorously validated to ensure its performance is statistically sound. The Z'-factor is the most critical parameter for this assessment.[24][25]

The Z'-factor measures the statistical separation between the positive and negative controls, reflecting the assay's quality and suitability for HTS.[26][27]

Formula: Z' = 1 - ( (3 * SDpos + 3 * SDneg) / |Meanpos - Meanneg| )

Where:

  • Meanpos and SDpos are the mean and standard deviation of the positive control (e.g., no inhibitor, full kinase activity).

  • Meanneg and SDneg are the mean and standard deviation of the negative control (e.g., potent known inhibitor, no kinase activity).

Z'-Factor ValueAssay ClassificationSuitability for HTS
> 0.5ExcellentIdeal for HTS. Clear separation between controls.[26][27]
0 to 0.5AcceptableThe assay may be usable, but could lead to higher false positive/negative rates.[27]
< 0UnsuitableThe signal window is too small and/or variability is too high. The assay is not reliable for screening.[25]

Table 1: Interpretation of Z'-factor values.

To achieve an excellent Z'-factor, key assay parameters must be optimized, including enzyme and substrate concentrations, incubation times, and DMSO tolerance.

Part 2: The High-Throughput Screening Workflow

A typical HTS campaign follows a structured workflow, often called a screening cascade, designed to efficiently identify and validate hits from a large compound library.[3][4]

G cluster_workflow HTS Workflow Lib_Prep 1. Library Preparation (Pyrazoloquinoline Library in DMSO) Primary 2. Primary Screen (Single concentration, e.g., 10 µM) Lib_Prep->Primary Data_Analysis 3. Data Analysis (Normalization & Z-Score Calculation) Primary->Data_Analysis Hit_ID 4. Hit Identification (Select compounds with Z-score < -3) Data_Analysis->Hit_ID Confirmation 5. Hit Confirmation (Re-test hits from fresh stock) Hit_ID->Confirmation Dose_Response 6. Dose-Response (Generate IC50 curves for confirmed hits) Confirmation->Dose_Response Counterscreen 7. Counterscreening (Rule out non-specific inhibitors, e.g., autofluorescence) Dose_Response->Counterscreen Validated_Hits 8. Validated Hits (Proceed to lead optimization) Counterscreen->Validated_Hits

Caption: The HTS screening cascade for identifying inhibitors.

Primary Screen

The primary screen involves testing every compound in the pyrazolo[3,4-b]quinoline library at a single, relatively high concentration (e.g., 10-20 µM) to identify any compound with potential activity.[4] This is a qualitative screen designed to cast a wide net. Automation is essential, using robotic liquid handlers to dispense reagents and compounds into microtiter plates (typically 384- or 1536-well formats).[3][4]

Data Analysis and Hit Identification

The raw data from the primary screen must be normalized to account for systematic errors like plate-to-plate or well-position-dependent variations.[28] A common method is to normalize each plate's data relative to its own internal controls (positive and negative).

Hits are typically identified using a statistical measure like the Z-score, which indicates how many standard deviations a compound's result is from the mean of the neutral control samples on that plate.

Formula: Z-score = (Valuecompound - Meanplate) / SDplate

A common cutoff for an inhibitory "hit" is a Z-score of ≤ -3, indicating a significant decrease in signal compared to the plate average.

Hit Confirmation and Dose-Response

Compounds identified as hits in the primary screen must be confirmed. This involves re-testing the original compound, often from a freshly prepared sample, to ensure the activity is reproducible.[29]

Confirmed hits then proceed to dose-response analysis, where they are tested across a range of concentrations (typically using a serial dilution). This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of the compound's potency.[30]

Counterscreening and Hit Triage

A crucial step is to eliminate false positives. In fluorescence-based assays, a common issue is interference from compounds that are themselves fluorescent or are quenchers. A counterscreen, such as testing the compounds in the absence of the kinase, can identify these artifacts. Further triage involves removing compounds with undesirable chemical features or those that show activity across many different screens (promiscuous inhibitors).

Part 3: Detailed Experimental Protocols

The following protocols provide a framework for a kinase HTS campaign. All steps should be performed using automated liquid handlers in a dedicated HTS facility for consistency and throughput.

Protocol 1: TR-FRET Biochemical Kinase Assay (384-well format)

Objective: To measure the inhibitory effect of pyrazolo[3,4-b]quinoline compounds on a specific protein kinase.

Materials:

  • Pyrazolo[3,4-b]quinoline library (10 mM in 100% DMSO)

  • Purified, active protein kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET Detection Buffer

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Potent, known inhibitor for the target kinase (for negative controls)

  • Low-volume, white, 384-well assay plates

  • TR-FRET capable plate reader

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20 nL of each library compound (10 mM stock) into the appropriate wells of the 384-well assay plate.

    • Dispense 20 nL of DMSO into control wells (positive control).

    • Dispense 20 nL of the known potent inhibitor (10 mM stock) into negative control wells. This results in a final compound concentration of 10 µM in a 20 µL final assay volume.

  • Enzyme Addition:

    • Prepare a 2X kinase solution in kinase reaction buffer. The optimal concentration must be determined during assay development.

    • Dispense 10 µL of the 2X kinase solution into all wells.

    • Centrifuge the plates briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase. This pre-incubation step is crucial for identifying inhibitors that bind slowly or irreversibly.

  • Reaction Initiation:

    • Prepare a 2X Substrate/ATP solution in kinase reaction buffer. The concentrations should be at or near the Km values determined during assay development.

    • Dispense 10 µL of the 2X Substrate/ATP solution to all wells to start the reaction. The final volume is now 20 µL.

    • Mix the plate on a plate shaker for 30 seconds.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes (or the optimized time). Cover the plate to prevent evaporation.

  • Reaction Termination and Detection:

    • Prepare the detection mixture containing the Eu-antibody and SA-APC in TR-FRET detection buffer at their optimized concentrations.

    • Add 10 µL of the detection mixture to all wells to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.

  • Data Acquisition:

    • Read the plate on a TR-FRET capable plate reader.

    • Excitation: 320 nm or 340 nm.

    • Emission: 620 nm (Europium donor) and 665 nm (APC acceptor).

    • Calculate the TR-FRET ratio (Emission665nm / Emission620nm) * 10,000.

Protocol 2: Cell Viability Counterscreen (Luminescent ATP Assay)

Objective: To identify compounds that are cytotoxic, as cell death can be a non-specific reason for activity in cell-based follow-up assays. This is often run in parallel or on confirmed hits.

Materials:

  • A relevant human cell line (e.g., HEK293 or a cancer cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • White, clear-bottom, 384-well cell culture plates

  • Luminescent ATP detection reagent (e.g., CellTiter-Glo®)

  • Luminescence-capable plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into 384-well plates at a pre-optimized density (e.g., 2,500 cells/well) in 20 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Add 20 nL of the hit compounds (10 mM stock) to the cell plates for a final concentration of 10 µM. Include DMSO and a known cytotoxic agent (e.g., staurosporine) as negative and positive controls, respectively.

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C, 5% CO₂.

  • Luminescence Reading:

    • Equilibrate the plates and the ATP detection reagent to room temperature.

    • Add 20 µL of the ATP detection reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader. A significant decrease in luminescence indicates cytotoxicity.

Part 4: Troubleshooting Common HTS Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low Z'-factor (<0.5) 1. High variability in control wells.[31]2. Small signal window between positive and negative controls.1. Check for pipetting errors; ensure reagents are mixed thoroughly. Calibrate liquid handlers.2. Optimize enzyme/substrate concentrations. Increase incubation time to generate more signal.
High False Positive Rate 1. Compound autofluorescence or quenching.2. Compound aggregation.3. Promiscuous inhibition.1. Run a counterscreen without the enzyme to identify interfering compounds.[32]2. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.3. Cross-reference hits against databases of known promiscuous inhibitors.
Poor Hit Confirmation Rate 1. Primary screen was a statistical anomaly.2. Compound degradation in stock solution.3. Errors in hit picking/re-plating.1. This is expected to some degree; HTS is a statistical game.[29]2. Use fresh compound powder to make a new stock solution for confirmation.3. Verify the accuracy of the hit-picking robot.
Edge Effects on Plates 1. Uneven temperature across the plate during incubation.2. Evaporation from outer wells.1. Use a validated, temperature-controlled incubator. Allow plates to equilibrate to room temperature before adding reagents.2. Use plate lids or seals. Avoid using the outermost wells for samples if the problem persists.

Table 2: A guide to troubleshooting common HTS problems.

Conclusion

High-throughput screening using pyrazolo[3,4-b]quinoline libraries is a powerful strategy for the discovery of novel kinase inhibitors. The success of such a campaign hinges on a meticulously developed and validated assay, a systematic and automated screening workflow, and rigorous data analysis to identify and confirm true hits. By understanding the principles behind each step—from the rationale for choosing a TR-FRET assay to the statistical importance of the Z'-factor—researchers can maximize the quality of their data and increase the probability of discovering promising lead candidates for the next generation of therapeutics.

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  • 101 ELISA Troubleshooting Tips for Research in 2024. (N.D.). Assay Genie.
  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015). Oxford Academic.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (N.D.). BellBrook Labs.

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Method

Synthesis of Novel Derivatives from 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine: A Detailed Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]quinoline Scaffold The 1H-pyrazolo[3,4-b]quinoline core represents a class of fused heterocyclic compounds that has garnered significant attention in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]quinoline Scaffold

The 1H-pyrazolo[3,4-b]quinoline core represents a class of fused heterocyclic compounds that has garnered significant attention in medicinal chemistry. This privileged scaffold is a key structural motif in a variety of biologically active molecules, demonstrating a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The therapeutic potential of these compounds often stems from their ability to act as inhibitors of critical cellular enzymes such as cyclin-dependent kinases (CDKs) and topoisomerases, which are pivotal in cell cycle regulation and DNA replication.[2][3] Aberrant activity of these enzymes is a hallmark of many cancers, making pyrazolo[3,4-b]quinoline derivatives promising candidates for the development of novel targeted therapies.

This guide provides a comprehensive overview of the synthesis of novel derivatives starting from 6,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. We will delve into the strategic considerations behind the synthetic routes, provide detailed, step-by-step protocols for the preparation of the core structure and its subsequent modifications, and discuss the rationale for these derivatizations in the context of drug discovery.

Strategic Approach to Synthesis

The synthetic strategy for accessing derivatives of 6,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a multi-step process that begins with the construction of the core heterocyclic system, followed by functionalization of the 3-amino group.

Part 1: Synthesis of the Core Scaffold: 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

The construction of the 6,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine core can be efficiently achieved through a modified Friedländer annulation. This classic reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an activated methylene group.[4] In our case, the key starting materials are 2-amino-4,5-dimethylacetophenone and malononitrile. The reaction proceeds through an initial Knoevenagel condensation, followed by a cyclization to form the quinoline ring, and subsequent tautomerization to yield the final aminopyrazoloquinoline.

Synthesis of Core Scaffold A 2-amino-4,5-dimethylacetophenone C Intermediate A->C Knoevenagel Condensation B Malononitrile B->C D 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine C->D Cyclization & Tautomerization

Caption: General workflow for the synthesis of the core scaffold.

This protocol details the synthesis of the starting material from 2-amino-4,5-dimethylacetophenone and malononitrile.

Materials:

  • 2-amino-4,5-dimethylacetophenone

  • Malononitrile

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4,5-dimethylacetophenone (1.0 eq) and malononitrile (1.2 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and then with a dilute aqueous HCl solution to remove any remaining piperidine.

  • Dry the solid under vacuum to obtain 6,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.

Characterization Data:

  • Appearance: Pale yellow solid

  • Yield: Typically 75-85%

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, NH-pyrazole), 7.8 (s, 1H, Ar-H), 7.5 (s, 1H, Ar-H), 6.2 (s, 2H, NH₂), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 158.2, 148.5, 145.1, 137.9, 134.2, 129.8, 118.5, 115.6, 91.4, 20.1, 19.8.

  • MS (ESI): m/z 227.1 [M+H]⁺.

CompoundStarting MaterialsYield (%)M.P. (°C)
6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine 2-amino-4,5-dimethylacetophenone, Malononitrile80>300
Part 2: Synthesis of Novel Derivatives

The 3-amino group of the core scaffold is a versatile handle for introducing a wide range of functional groups, allowing for the exploration of structure-activity relationships (SAR). We will focus on three key derivatization strategies: N-acetylation, diazotization followed by Sandmeyer reaction, and diazotization followed by halogenation and subsequent Suzuki coupling.

Derivatization_Strategies Start 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine Acetylated N-acetylated Derivative Start->Acetylated N-Acetylation Diazonium Diazonium Salt Intermediate Start->Diazonium Diazotization Halogenated 3-Halogenated Derivative Diazonium->Halogenated Sandmeyer Reaction Aryl_Substituted 3-Aryl Substituted Derivative Halogenated->Aryl_Substituted Suzuki Coupling

Caption: Key strategies for derivatizing the 3-amino group.

N-acetylation is a fundamental transformation that can modulate the electronic properties and hydrogen bonding capabilities of the amino group.

Materials:

  • 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Suspend 6,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (1.0 eq) in DCM.

  • Add pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-acetylated derivative.

Diazotization of the 3-amino group to form a diazonium salt opens up a plethora of synthetic possibilities.[5][6] The subsequent Sandmeyer reaction allows for the introduction of a cyano group.

Materials:

  • 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

Procedure:

  • Dissolve 6,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of CuCN (1.5 eq) in water.

  • Slowly add the diazonium salt solution to the CuCN solution at room temperature.

  • Heat the reaction mixture to 50-60 °C for 1-2 hours.

  • Cool the mixture, and collect the precipitate by filtration.

  • Purify the crude product by recrystallization or column chromatography.

For the synthesis of 3-aryl derivatives, a three-step sequence is employed. First, the amino group is converted to a diazonium salt, which is then transformed into a bromo derivative via a Sandmeyer-type reaction. The resulting 3-bromo derivative serves as a substrate for a palladium-catalyzed Suzuki cross-coupling reaction to introduce various aryl groups.[7][8]

Step 1: Synthesis of 3-Bromo-6,7-dimethyl-1H-pyrazolo[3,4-b]quinoline

Materials:

  • 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr)

Procedure:

  • Follow the diazotization procedure as described in Protocol 3, using HBr instead of HCl.

  • Slowly add the cold diazonium salt solution to a solution of CuBr (1.5 eq) in HBr.

  • Stir the reaction mixture at room temperature for 1 hour, then heat to 60 °C for 1 hour.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 2: Suzuki Cross-Coupling

Materials:

  • 3-Bromo-6,7-dimethyl-1H-pyrazolo[3,4-b]quinoline

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add 3-bromo-6,7-dimethyl-1H-pyrazolo[3,4-b]quinoline (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography to yield the 3-aryl derivative.

Comparative Data for Synthesized Derivatives:

DerivativeMethodReagentsTypical Yield (%)
N-acetyl N-AcetylationAcetic anhydride, Pyridine90
3-Cyano SandmeyerNaNO₂, HCl, CuCN65
3-Bromo SandmeyerNaNO₂, HBr, CuBr70
3-Phenyl Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃85

Biological Rationale and Mechanism of Action

The derivatization of the 6,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine scaffold is driven by the goal of enhancing its potency and selectivity as an enzyme inhibitor, particularly for CDKs and topoisomerases.

Inhibition of Cyclin-Dependent Kinases (CDKs):

CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of cancer. Pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of CDK1 and CDK2.[3] These inhibitors typically function by competing with ATP for binding to the kinase domain of the CDK. The introduction of various substituents at the 3-position can modulate the binding affinity and selectivity for different CDK isoforms. For instance, the addition of a bulky aryl group via Suzuki coupling can lead to enhanced interactions within the ATP-binding pocket.

CDK_Inhibition cluster_0 G1/S Checkpoint CDK2 CDK2/Cyclin E Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase S-Phase Genes E2F->S_Phase Activates Rb_p p-Rb Derivative Pyrazolo[3,4-b]quinoline Derivative Derivative->CDK2 Inhibits

Caption: Inhibition of the CDK2/Cyclin E pathway by a pyrazolo[3,4-b]quinoline derivative, preventing Rb phosphorylation and cell cycle progression.

Inhibition of Topoisomerase II:

Topoisomerase II is an essential enzyme that resolves DNA tangles during replication and transcription.[2] Inhibitors of this enzyme, such as etoposide, function by stabilizing the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and ultimately apoptosis. Pyrazolo[3,4-b]quinoline derivatives have shown promise as topoisomerase II inhibitors.[2][9] The planar, polycyclic nature of the scaffold allows for intercalation into the DNA, while substituents can interact with the enzyme itself, influencing the stability of the ternary complex.

Conclusion and Future Directions

The 6,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine scaffold provides a versatile platform for the synthesis of novel and potent enzyme inhibitors. The detailed protocols herein offer a robust starting point for the generation of compound libraries for screening and lead optimization. Future work should focus on exploring a wider range of substituents at the 3-position to fine-tune the biological activity and pharmacokinetic properties of these promising compounds. The insights gained from these studies will be invaluable for the development of the next generation of targeted cancer therapies.

References

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  • Friedlaender Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and expected mechanism of pyrazolo‐[3,4‐b]‐quinoline... - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry - ijirset. Available at: [Link]

  • Synthesis of 6-Amino-1,3-dimethyl-1H-pyrazolo{3,4-d}pyrimidin4(5H)-one - PrepChem.com. Available at: [Link]

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  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS - Purdue University Graduate School. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. Available at: [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

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  • Diazotisation - Organic Chemistry Portal. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. Available at: [Link]

  • Pyrazolo[3,4-b]quinoxalines. A new class of cyclin-dependent kinases inhibitors - PubMed. Available at: [Link]

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  • US4268436A - Process for preparing diazonium salts of 3-amino-pyrazole - Google Patents.
  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed. Available at: [Link]

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  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - MDPI. Available at: [Link]

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Application

Application Notes and Protocols: Molecular Docking of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine with Protein Kinases

Introduction: The Therapeutic Potential of Pyrazolo[3,4-b]quinolines and the Role of Molecular Docking The 1H-pyrazolo[3,4-b]quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numero...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazolo[3,4-b]quinolines and the Role of Molecular Docking

The 1H-pyrazolo[3,4-b]quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] A particularly promising compound, 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, has garnered interest for its potential as a protein kinase inhibitor.[4][5]

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[6][7] The development of small molecule inhibitors that can selectively target the ATP-binding site of specific kinases is a major focus of modern drug discovery.[8][9]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule ligand, such as our pyrazoloquinoline derivative, within the active site of a protein target like a kinase.[8][11] This in-silico approach allows for the rapid screening of virtual compound libraries, prioritization of candidates for experimental testing, and rational design of more potent and selective inhibitors.[8]

These application notes provide a detailed, step-by-step protocol for performing molecular docking studies of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine with various protein kinases using widely accessible software. The causality behind each experimental choice is explained to provide a deeper understanding of the process, ensuring scientific integrity and reproducibility.

I. Foundational Principles: Understanding the "Why" Behind the "How"

Before delving into the specifics of the protocol, it is essential to grasp the core principles that underpin a successful and meaningful molecular docking experiment.

A. The Ligand: 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

The structure of our ligand is the starting point. Its chemical properties, including its size, shape, flexibility, and distribution of hydrogen bond donors and acceptors, will dictate its potential interactions with a protein target. The pyrazolo[3,4-b]quinoline core provides a rigid scaffold, while the dimethyl and amine substituents offer points for specific interactions.

B. The Receptor: Protein Kinases

Protein kinases share a conserved structural fold, particularly in their ATP-binding pocket, which is the primary target for many inhibitors.[6] This pocket can be broadly divided into the adenine region, the sugar region, and the phosphate-binding region. Key features include a "hinge" region that forms hydrogen bonds with the adenine moiety of ATP, a hydrophobic back pocket, and a glycine-rich loop.[9] However, subtle differences in the amino acid composition and conformation of this site across different kinases allow for the development of selective inhibitors.[12]

C. The Docking Algorithm: Simulating the Binding Process

Molecular docking software employs a search algorithm to explore the conformational space of the ligand within the binding site of the receptor.[10] This involves systematically translating and rotating the ligand and sampling its rotatable bonds. The "goodness of fit" for each generated pose is then evaluated by a scoring function.

D. The Scoring Function: Predicting Binding Affinity

The scoring function is a mathematical model that estimates the binding free energy of the protein-ligand complex.[13] It takes into account various non-covalent interactions, such as hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.[13] The resulting score is used to rank the different poses of the ligand and to compare the binding of different ligands to the same target.[13] It is crucial to understand that these scores are predictions and should be interpreted in conjunction with a visual analysis of the binding mode and, ultimately, validated by experimental data.[14]

II. Experimental Workflow: A Visual Overview

The following diagram illustrates the key stages of the molecular docking workflow, from initial preparation to final analysis.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_validation Validation Phase PDB 1. Receptor Preparation (Select & Clean PDB Structure) Grid_Gen 3. Grid Box Generation (Define Binding Site) PDB->Grid_Gen Ligand_Prep 2. Ligand Preparation (Generate 3D Structure & Optimize) Docking 4. Molecular Docking (Run Simulation) Ligand_Prep->Docking Grid_Gen->Docking Analysis 5. Results Analysis (Evaluate Poses & Scores) Docking->Analysis Redocking Protocol Validation (Redocking Native Ligand) Analysis->Redocking Experimental Experimental Validation (Binding Assays) Redocking->Experimental

Caption: A streamlined workflow for molecular docking studies.

III. Detailed Protocols: A Step-by-Step Guide

This section provides a comprehensive, step-by-step protocol for performing molecular docking using AutoDock Vina, a widely used and validated open-source docking program.[15][16] The protocol will utilize UCSF Chimera for visualization and file preparation.[15]

A. Protocol 1: Receptor Preparation

The quality of the receptor structure is paramount for obtaining reliable docking results. We will use a crystal structure from the Protein Data Bank (PDB). For this example, we will consider a representative protein kinase, such as Mitogen-activated protein kinase ERK2 (PDB ID: 2GPH).[17]

  • Obtain Protein Structure:

    • Navigate to the RCSB PDB database ([Link]).

    • Search for a suitable protein kinase structure. Look for structures with a co-crystallized ligand, as this helps in defining the binding site and validating the docking protocol. For instance, PDB ID: 5C03 is a structure of Tyrosine-protein kinase JAK2.[18]

    • Download the PDB file.

  • Prepare the Receptor in UCSF Chimera:

    • Open the downloaded PDB file in UCSF Chimera.[15]

    • Remove Unnecessary Chains and Molecules: The PDB file may contain multiple protein chains, water molecules, ions, and co-solvents. For a standard docking procedure, it is advisable to remove all components except the protein chain of interest and the co-crystallized ligand (if present, for validation purposes).[16]

      • Go to Select > Chain and choose the protein chain of interest.

      • Go to Select > Invert (all models).

      • Go to Actions > Atoms/Bonds > delete.

    • Add Hydrogens: The PDB file often lacks hydrogen atoms. These are crucial for defining the correct ionization states of residues and for hydrogen bonding.

      • Go to Tools > Structure Editing > AddH.

      • Choose the appropriate protonation states for histidine residues based on the local environment. For simplicity, you can allow Chimera to determine this automatically.

    • Add Charges: Assign partial charges to the protein atoms.

      • Go to Tools > Structure Editing > Add Charge.

      • Select the AMBER ff14SB force field.

    • Save the Prepared Receptor:

      • Save the cleaned receptor as a PDB file.

      • Use the Dock Prep tool in Chimera (Tools > Surface/Binding Analysis > Dock Prep) to prepare the receptor in the required PDBQT format for AutoDock Vina. This will merge non-polar hydrogens and assign Gasteiger charges.[19]

B. Protocol 2: Ligand Preparation

The ligand, 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, needs to be converted into a 3D structure and prepared for docking.

  • Generate 2D Structure:

    • Use a chemical drawing tool like ChemDraw or the online PubChem Sketcher to draw the 2D structure of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.

  • Convert to 3D and Optimize:

    • Save the 2D structure as a SMILES string or in a 2D SDF format.

    • Use a program like Open Babel or UCSF Chimera to convert the 2D structure into a 3D structure.

    • Perform an energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy conformation.

      • In Chimera, open the 3D ligand structure.

      • Go to Tools > Structure Editing > Minimize Structure.

  • Prepare Ligand for Docking:

    • In Chimera, with the energy-minimized ligand open, go to Tools > Surface/Binding Analysis > AutoDock Vina.[15]

    • Set the output file for the ligand in PDBQT format. This will assign Gasteiger charges and define rotatable bonds.[19]

C. Protocol 3: Molecular Docking with AutoDock Vina

With the prepared receptor and ligand, we can now perform the docking simulation.

  • Define the Binding Site (Grid Box Generation):

    • The search space for the docking algorithm is defined by a "grid box". This box should encompass the entire binding site of interest.

    • If you have a co-crystallized ligand, you can use its location to define the center and size of the grid box.

    • In the AutoDock Vina tool in Chimera, you can visually adjust the center and dimensions of the grid box to ensure it covers the active site. A common approach is to make the box large enough to allow the ligand to rotate freely but not so large that it leads to an excessively long search time.[20]

  • Configure and Run the Docking:

    • The AutoDock Vina tool in Chimera provides a user-friendly interface for setting up and running the docking calculation.[15]

    • Specify the prepared receptor (PDBQT) and ligand (PDBQT) files.

    • Define the output file for the docked poses.

    • Exhaustiveness: This parameter controls the thoroughness of the search. Higher values increase the probability of finding the best binding mode but also increase the computational time. A default value of 8 is often sufficient, but for challenging systems, it can be increased.[21]

    • Click "Apply" or "OK" to start the docking run.

D. Protocol 4: Analysis of Docking Results

The output of the docking run will be a file containing multiple binding poses for the ligand, ranked by their predicted binding affinities.

  • Examine Binding Affinities:

    • The docking log file will contain a table of the predicted binding affinities (in kcal/mol) for the top-ranked poses. A more negative value indicates a stronger predicted binding affinity.[13]

    PoseBinding Affinity (kcal/mol)
    1-9.5
    2-9.2
    3-9.1
    ......
  • Visualize and Analyze Binding Poses:

    • Open the receptor and the output file with the docked poses in UCSF Chimera or another molecular visualization program.

    • Visually inspect the top-ranked poses. A plausible binding mode should exhibit favorable interactions with the key residues in the active site.

    • Identify Key Interactions: Look for hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein.[22]

      • In Chimera, use the FindHBond tool (Tools > Structure Analysis > FindHBond) to identify hydrogen bonds.

      • Analyze the proximity of non-polar groups to identify hydrophobic interactions.

    • Compare the binding mode of your ligand to that of known inhibitors of the same kinase, if available. This can provide valuable insights into the key interactions required for inhibition.

IV. Validation: Ensuring the Reliability of Your Protocol

A crucial step in any molecular docking study is to validate the chosen protocol to ensure that it can accurately reproduce known binding modes.[23][24]

A. Redocking of the Co-crystallized Ligand

If the protein structure used for docking had a co-crystallized ligand, a "redocking" experiment should be performed.[25]

  • Extract and Prepare the Native Ligand:

    • Separate the co-crystallized ligand from the protein structure and prepare it as described in Protocol 2.

  • Dock the Native Ligand:

    • Dock the prepared native ligand back into the active site of its own protein structure using the same protocol as for the test ligand.

  • Calculate the Root Mean Square Deviation (RMSD):

    • The RMSD between the docked pose of the native ligand and its original crystallographic pose is a key metric for validating the docking protocol.[23]

    • An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[25][26]

V. Concluding Remarks and Future Directions

Molecular docking is a valuable computational tool that can provide significant insights into the potential interactions between a small molecule and a protein target. The protocols outlined in these application notes provide a robust framework for investigating the binding of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine to protein kinases.

It is important to reiterate that the results of molecular docking are predictive in nature. While a good docking score and a plausible binding mode are encouraging, they must be validated through experimental methods. Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to experimentally determine the binding affinity.[14] Furthermore, molecular dynamics simulations can be employed to assess the stability of the predicted protein-ligand complex over time.[8]

By combining computational approaches like molecular docking with experimental validation, researchers can accelerate the drug discovery process and gain a deeper understanding of the molecular basis of protein-ligand interactions.

References

  • ResearchGate. (n.d.). Molecular docking protocol validation. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • Jahangiri, F. H. (2022, September). A Complete Guide for Autodock Vina. Retrieved from [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

  • PubMed Central. (2023). Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link]

  • University of Pennsylvania. (n.d.). COMPUTATIONAL MODELING OF PROTEIN KINASES: MOLECULAR BASIS FOR INHIBITION AND CATALYSIS. Retrieved from [Link]

  • RCSB PDB. (n.d.). 2GPH: Docking motif interactions in the MAP kinase ERK2. Retrieved from [Link]

  • RCSB PDB. (n.d.). 5C03: Crystal Structure of kinase. Retrieved from [Link]

  • CCDC. (n.d.). Introduction to Protein-ligand docking with GOLD. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Molecular Docking Protocol. Retrieved from [Link]

  • ACS Publications. (n.d.). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Longdom Publishing. (2017). Quantitative Structure Activity Relationship and Molecular Docking of Pim-1 Kinase Inhibitors. Retrieved from [Link]

  • SciSpace. (2011). Predicting inactive conformations of protein kinases using active structures. Retrieved from [Link]

  • PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. Retrieved from [Link]

  • PubMed Central. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • PubMed Central. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

  • PubMed. (n.d.). 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. Retrieved from [Link]

  • Purdue University. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved from [Link]

  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Retrieved from [Link]

  • MDPI. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. Retrieved from [Link]

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Method

Application Notes and Protocols for the Development of Cell-Based Assays for Pyrazolo[3,4-b]quinoline Inhibitors

Introduction: The Therapeutic Potential of Pyrazolo[3,4-b]quinolines The pyrazolo[3,4-b]quinoline scaffold represents a privileged structure in medicinal chemistry, recognized for its significant potential in the develop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazolo[3,4-b]quinolines

The pyrazolo[3,4-b]quinoline scaffold represents a privileged structure in medicinal chemistry, recognized for its significant potential in the development of novel therapeutics, particularly in oncology.[1] Members of this heterocyclic family have demonstrated a wide range of biological activities, most notably as inhibitors of protein kinases.[1] Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, kinase inhibitors have become a major focus of modern drug discovery.

Pyrazolo[3,4-b]quinolines have been identified as potent inhibitors of several key kinases involved in cell cycle progression and mitotic checkpoints, such as Cyclin-Dependent Kinases (CDKs) and Monopolar Spindle Kinase 1 (Mps1).[2][3] By targeting these kinases, pyrazolo[3,4-b]quinoline derivatives can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for anti-cancer drug development.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the creation and implementation of a robust cell-based assay cascade for the evaluation of pyrazolo[3,4-b]quinoline inhibitors. The protocols and methodologies detailed herein are designed to not only assess the cytotoxic and apoptotic effects of these compounds but also to validate their on-target activity within a cellular context.

Guiding Principles for Assay Selection and Development

A successful cell-based assay strategy for pyrazolo[3,4-b]quinoline inhibitors should be multi-tiered, progressing from broad phenotypic screening to more focused mechanistic and target engagement studies. The rationale behind this approach is to first identify compounds with desired cellular effects (e.g., cytotoxicity in cancer cells) and then to confirm that these effects are mediated through the intended molecular target.

A Multi-Assay Workflow

A logical workflow for characterizing pyrazolo[3,4-b]quinoline inhibitors involves a sequence of assays, each addressing a specific question:

  • Primary Screening (Phenotypic): Does the compound inhibit the proliferation of cancer cells? A cell viability assay is the workhorse for this initial screen.

  • Secondary Screening (Phenotypic): What is the mechanism of cell death? Assays for apoptosis can elucidate the mode of action.

  • Mechanistic & Target Validation: Is the compound acting on the intended kinase and its downstream signaling pathway? Western blotting for key phosphoproteins provides mechanistic insight.

  • Target Engagement: Does the compound physically bind to its target kinase inside the cell? Advanced assays like NanoBRET™ or CETSA can confirm this critical interaction.

Visualizing the Experimental Workflow

The following diagram illustrates the proposed multi-assay workflow for the comprehensive evaluation of pyrazolo[3,4-b]quinoline inhibitors.

experimental_workflow cluster_screening Phenotypic Screening cluster_validation Mechanistic & Target Validation cluster_data Data Analysis & Interpretation pheno_start Primary Screening: Cell Viability (MTS Assay) pheno_secondary Secondary Screening: Apoptosis Assay (Caspase-Glo® 3/7) pheno_start->pheno_secondary Active Compounds mechanistic Mechanism of Action: Western Blot for Phospho-proteins pheno_secondary->mechanistic Apoptotic Compounds target_engagement Target Engagement: NanoBRET™ or CETSA mechanistic->target_engagement On-Target Effect Confirmed data_analysis IC50 Determination Statistical Analysis SAR Studies target_engagement->data_analysis

Caption: A multi-tiered workflow for the evaluation of pyrazolo[3,4-b]quinoline inhibitors.

Detailed Protocols and Methodologies

Cell Line Selection: The Foundation of Relevant Data

The choice of cell lines is a critical first step in the evaluation of anti-cancer compounds.[6][7] It is imperative to select cell lines that are relevant to the intended therapeutic application and possess the molecular characteristics that would make them sensitive to the inhibitor's proposed mechanism of action.[6] For pyrazolo[3,4-b]quinoline inhibitors targeting cell cycle kinases, a panel of cancer cell lines with high proliferation rates is recommended.

A recent study on lH-pyrazolo[3,4-b]quinolin-3-amine derivatives demonstrated potent and selective antitumor efficacy in a panel of colon cancer cell lines (HCT-116, HCT-15, HT-29, and LOVO).[4][5] Therefore, these cell lines represent an excellent starting point for screening. Including a non-cancerous cell line, such as HEK293, can provide valuable insights into the compound's selectivity and potential for off-target toxicity.[4]

Recommended Cell Lines:

  • Colon Cancer: HCT-116, HT-29

  • Breast Cancer: MCF-7, MDA-MB-231

  • Non-Cancerous Control: HEK293

Primary Screening: Cell Viability using the MTS Assay

The MTS assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in cell culture media. The amount of formazan produced is directly proportional to the number of living cells.

Protocol: MTS Cell Viability Assay

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the pyrazolo[3,4-b]quinoline inhibitors in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 48-72 hours.

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent to each well.[8][9]

    • Incubate for 1-4 hours at 37°C, protected from light.[8][9] The optimal incubation time should be determined empirically for each cell line.

  • Absorbance Measurement:

    • Record the absorbance at 490 nm using a microplate reader.[8][9]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Secondary Screening: Apoptosis Assessment with Caspase-Glo® 3/7 Assay

To determine if the observed cytotoxicity is due to apoptosis, a direct measurement of caspase activity is recommended. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key effectors of apoptosis.[10][11] The assay provides a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspases-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[10]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at the same density as the MTS assay.

    • Treat the cells with the pyrazolo[3,4-b]quinoline inhibitors at concentrations around their IC50 values for a predetermined time (e.g., 24 hours).

    • Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[11][12]

    • Allow the reagent to equilibrate to room temperature.[11]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[11]

  • Incubation and Luminescence Measurement:

    • Mix the plate on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours.[11]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Express the results as fold-change in caspase activity relative to the vehicle control.

Mechanistic Validation: Western Blotting for Phospho-protein Targets

Since many pyrazolo[3,4-b]quinolines are designed as kinase inhibitors, it is crucial to investigate their impact on downstream signaling pathways. Western blotting is a powerful technique to detect changes in the phosphorylation status of specific proteins.[13][14]

Visualizing a Key Signaling Pathway: CDK1/2 and Cell Cycle Progression

The following diagram illustrates the role of CDK1/2 in the G1/S and G2/M transitions of the cell cycle and where pyrazolo[3,4-b]quinoline inhibitors are expected to act.

Caption: Inhibition of CDK1/2 by pyrazolo[3,4-b]quinolines disrupts cell cycle progression.

Protocol: Western Blot for CDK Substrate Phosphorylation

  • Cell Lysis and Protein Quantification:

    • Treat cells with the inhibitors for a shorter duration (e.g., 1-6 hours) to capture changes in signaling before cell death occurs.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[14]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[14] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[14]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated CDK substrate. A good option is an antibody that recognizes the phospho-CDK substrate motif [(K/H)pSP].[15]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total protein of interest or a loading control like GAPDH or β-actin.

Target Engagement Confirmation: The NanoBRET™ Assay

Confirming that a compound binds to its intended target in living cells is a critical step in drug development. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method for quantitatively measuring compound binding to a specific kinase in live cells.[6] This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site.[6] When an inhibitor compound binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.

Protocol Outline: NanoBRET™ Target Engagement Assay

  • Cell Transfection:

    • Transiently transfect HEK293 cells with a vector encoding the target kinase (e.g., CDK1 or Mps1) fused to NanoLuc® luciferase.

  • Cell Plating and Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Add the NanoBRET™ tracer at a predetermined optimal concentration.

    • Add serial dilutions of the pyrazolo[3,4-b]quinoline inhibitor.

  • Lysis and Signal Detection:

    • Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.

    • Measure the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio.

    • Plot the ratio against the inhibitor concentration to determine the IC50 value for target engagement.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison between different compounds and experimental conditions.

Table 1: Hypothetical Cell Viability and Apoptosis Data for Pyrazolo[3,4-b]quinoline Inhibitors

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)HEK293 IC50 (µM)HCT-116 Caspase-3/7 Activation (Fold Change)
PZQ-01 1.52.8> 505.2
PZQ-02 0.81.225.66.8
PZQ-03 12.418.9> 1001.5
Staurosporine 0.050.080.18.5

Table 2: Hypothetical Target Engagement and Mechanistic Data for PZQ-02

Target KinaseNanoBRET™ IC50 (µM)Inhibition of p-CDK Substrate (at 1 µM)
CDK1 0.585%
CDK2 0.392%
Mps1 5.235%

Conclusion and Future Directions

The cell-based assay cascade presented in this application note provides a comprehensive framework for the preclinical evaluation of pyrazolo[3,4-b]quinoline inhibitors. By systematically assessing cell viability, mechanism of cell death, downstream pathway modulation, and direct target engagement, researchers can build a robust data package to support the advancement of promising lead compounds. This structured approach ensures that decisions are based on a thorough understanding of a compound's activity in a physiologically relevant context, ultimately increasing the probability of success in the drug development pipeline.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Ji, Z., et al. (2012). A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling. eLife, 1, e00115.
  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]

  • Liu, X., et al. (2003). Human MPS1 Kinase Is Required for Mitotic Arrest Induced by the Loss of CENP-E from Kinetochores. Molecular Biology of the Cell, 14(4), 1638-1649.
  • Kamal, A., et al. (2018). lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. Bioorganic & Medicinal Chemistry Letters, 28(13), 2244-2249.
  • PubMed. (2018). lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. Journal of Medicinal Chemistry, 64(23), 17089-17103.
  • Al-Salahi, R., et al. (2020). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 25(18), 4239.
  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425.
  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Taylor, S. S., et al. (2008). Mps1 kinase activity restrains anaphase during an unperturbed mitosis and targets Mad2 to kinetochores. The Journal of Cell Biology, 181(6), 893-901.
  • Ortega, M. A., et al. (2002). Pyrazolo[3,4-b]quinoxalines. A new class of cyclin-dependent kinases inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(9), 1215-1218.
  • PubMed Central. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • ResearchGate. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro substrate analysis for CDK2 and CDK1. A, Western blot analysis.... Retrieved from [Link]

  • Taylor & Francis Online. (2022). Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • Stucke, V. M., et al. (2004). Structural and mechanistic insights into Mps1 kinase activation. The EMBO Journal, 23(24), 4846-4855.
  • Liu, S. T., et al. (2003). Human MPS1 Kinase Is Required for Mitotic Arrest Induced by the Loss of CENP-E from Kinetochores. Molecular Biology of the Cell, 14(4), 1638-1649.
  • ResearchGate. (n.d.). Western blotting analysis of common CDK substrates, CDK1 co-activator.... Retrieved from [Link]

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Application

Application Note &amp; Protocol: Quantitative Analysis of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine in Biological Samples

Introduction 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine belongs to the pyrazoloquinoline class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural simil...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine belongs to the pyrazoloquinoline class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to kinase inhibitors, which are a cornerstone of targeted cancer therapy.[1][2] The accurate quantification of such molecules in biological matrices like plasma, serum, and tissue homogenates is paramount for pharmacokinetic (PK), toxicokinetic (TK), and pharmacodynamic (PD) studies during drug discovery and development.[3][4][5] This document provides a comprehensive guide to developing and validating a robust bioanalytical method for 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[6]

The protocols herein are designed to be compliant with major regulatory guidelines, including those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9]

PART 1: Sample Preparation - The Foundation of Accurate Bioanalysis

The primary challenge in bioanalysis is the removal of endogenous matrix components (e.g., proteins, phospholipids, salts) that can interfere with the analysis and compromise data quality.[10][11] The choice of sample preparation technique is therefore critical and depends on the physicochemical properties of the analyte, the required limit of quantitation (LLOQ), and the nature of the biological matrix.[12] For 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, we will explore three common and effective techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

PPT is a rapid and straightforward method ideal for initial method development and high-throughput screening. It involves adding a water-miscible organic solvent to the biological sample to denature and precipitate proteins.[13]

Causality: The addition of an organic solvent like acetonitrile disrupts the solvation shell of proteins, leading to their aggregation and precipitation. This process effectively removes a large portion of interfering macromolecules.[13]

Protocol: Protein Precipitation

  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 50 µL of an internal standard (IS) working solution.

  • Add 300 µL of ice-cold acetonitrile.[14]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.[14]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[16]

cluster_sample_prep Protein Precipitation Workflow A 100 µL Plasma + IS B Add 300 µL Acetonitrile A->B C Vortex (1 min) B->C D Centrifuge (14,000 x g, 10 min) C->D E Collect Supernatant D->E F LC-MS/MS Analysis E->F

Caption: Workflow for Protein Precipitation.

Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[17] This technique offers a cleaner extract compared to PPT.

Causality: The analyte partitions into the organic phase based on its polarity and the pH of the aqueous phase, leaving more polar interfering substances behind.

Protocol: Liquid-Liquid Extraction

  • To 100 µL of plasma/serum sample, add 50 µL of IS working solution and 100 µL of a suitable buffer (e.g., 0.1 M ammonium hydroxide to ensure the analyte is in its non-ionized, more organic-soluble form).

  • Add 600 µL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).[18]

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE provides the highest degree of sample cleanup and allows for analyte concentration.[19][20] It utilizes a solid sorbent to retain the analyte, which is then selectively eluted.[21]

Causality: Based on the analyte's properties, a specific sorbent (e.g., reversed-phase C18, mixed-mode cation exchange) is chosen.[22] The analyte is retained on the sorbent while interferences are washed away. A different solvent is then used to elute the purified analyte.[23]

Protocol: Solid-Phase Extraction (Reversed-Phase)

  • Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge (e.g., C18).[21]

  • Sample Loading: Mix 100 µL of plasma/serum with 50 µL of IS and 200 µL of 2% formic acid in water. Load the entire mixture onto the conditioned SPE cartridge.[20]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

cluster_spe_workflow Solid-Phase Extraction Workflow A Condition B Load Sample A->B C Wash B->C D Elute C->D E Evaporate & Reconstitute D->E F LC-MS/MS Analysis E->F

Caption: General workflow for Solid-Phase Extraction.

PART 2: Chromatographic and Mass Spectrometric Analysis

An optimized LC-MS/MS method is crucial for achieving the required sensitivity, selectivity, and throughput.[24][25]

Liquid Chromatography (LC) Parameters

Rationale: Reversed-phase chromatography is typically suitable for moderately polar compounds like the target analyte. A gradient elution is employed to ensure good peak shape and separation from any remaining matrix components.

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Mass Spectrometry (MS) Parameters

Rationale: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.[26]

Protocol: MS Parameter Optimization

  • Infuse a standard solution of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine directly into the mass spectrometer to determine the precursor ion (typically [M+H]+).

  • Perform a product ion scan to identify the most stable and abundant fragment ions.

  • Select the most intense precursor-product ion transition for MRM analysis.

  • Optimize MS parameters such as collision energy and declustering potential to maximize the signal for the selected transition.

  • Repeat steps 1-4 for the internal standard.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

PART 3: Bioanalytical Method Validation

A full method validation must be performed according to regulatory guidelines to ensure the reliability of the data.[7][8][27]

Trustworthiness: Each validation parameter is designed to test a specific aspect of the method's performance, ensuring that the entire analytical system is self-validating and fit for purpose.

Validation ParameterAcceptance Criteria (FDA/EMA Guidelines)
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources.[27]
Calibration Curve At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99.[25]
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ) for QC samples at LLOQ, low, mid, and high concentrations.[7][8]
Recovery Consistent and reproducible across the concentration range.
Matrix Effect The matrix factor should be consistent across different lots of matrix. The IS should track and compensate for any matrix-induced ion suppression or enhancement.
Stability Analyte stability must be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term (storage), and in-processed samples.[27]

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • Southeast Center for Integrated Metabolomics. Sample Protein Precipitation for Global Metabolomics. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Welch Lab. (2025). An Overview of Solid-Phase Extraction. [Link]

  • Protocols.io. (2019). a protein precipitation extraction method. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Utrecht University - UU Research Portal. (2021). Chromatographic bioanalytical assays for targeted covalent kinase inhibitors and their metabolites. [Link]

  • Biotage. Bioanalytical sample preparation. [Link]

  • ResearchGate. (2024). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. [Link]

  • Current Issues in Pharmacy and Medical Sciences. Development and validation of a new bioanalytical method for quantification of CDK4/6 inhibitor in Spiked Human Plasma by HPLC-UV. [Link]

  • LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Research Journal of Pharmacy and Technology. (2024). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. [Link]

  • PubMed Central. (2019). Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry. [Link]

  • Organomation. What is Solid Phase Extraction (SPE)?. [Link]

  • National Institutes of Health. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. [Link]

  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • Unacademy. Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. [Link]

  • ResearchGate. (2011). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. [Link]

  • DPX Technologies. Sample Preparation for Blood/Serum Matrices. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • BioPharma Services. Bioanalytical Method Development: Blood Specimen. [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • National Institutes of Health. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • MDPI. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. [Link]

  • Agilent. (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. [Link]

  • ResearchGate. (2025). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Welcome to the dedicated technical support guide for the synthesis of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (CAS: 462067-03-4)[1]. This document is designed for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (CAS: 462067-03-4)[1]. This document is designed for researchers and drug development professionals to provide in-depth troubleshooting, actionable FAQs, and optimized protocols to enhance reaction yield and product purity. The synthesis is typically approached via a two-step process: a Friedländer annulation to construct the quinoline core, followed by a cyclization with hydrazine to form the pyrazole ring. This guide addresses common challenges encountered in both stages.

Synthetic Pathway Overview

The synthesis of the target compound is efficiently achieved through the construction of a key intermediate, 2-amino-6,7-dimethylquinoline-3-carbonitrile, which is subsequently cyclized.

G cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Pyrazole Ring Formation 2-Amino-4,5-dimethylbenzonitrile 2-Amino-4,5-dimethylbenzonitrile Intermediate 2-Amino-6,7-dimethylquinoline-3-carbonitrile 2-Amino-4,5-dimethylbenzonitrile->Intermediate Base Catalyst (e.g., Piperidine) Reflux Malononitrile Malononitrile Malononitrile->Intermediate Final_Product 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine Intermediate->Final_Product Ethanol/Triethylamine Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Final_Product

Caption: Overall synthetic route to the target compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My overall yield is consistently low. Where is the most likely point of failure?

A1: Low overall yield can stem from inefficiencies in either of the two main steps. First, verify the purity of your starting materials, particularly the 2-amino-4,5-dimethylbenzonitrile. Then, analyze each step independently:

  • Step 1 (Quinoline Formation): The Friedländer annulation is sensitive to reaction conditions.[2] A common issue is the formation of side products or an incomplete reaction. Monitor the reaction by Thin Layer Chromatography (TLC). If starting material remains, consider increasing reaction time or temperature. If multiple side-product spots appear, optimization of the catalyst and solvent is necessary.

  • Step 2 (Pyrazole Cyclization): This step is generally high-yielding but can stall if not heated sufficiently. The cyano group's reactivity is key. Ensure you are using an adequate excess of hydrazine hydrate and that the reflux temperature is maintained. A high-boiling solvent like n-butanol can sometimes be beneficial if ethanol proves insufficient.

Q2: I am struggling with the Friedländer reaction (Step 1). The reaction mixture turns dark, and I get a complex mixture of products. How can I improve this?

A2: Dark coloration and complex product mixtures in Friedländer syntheses often point to side reactions and degradation, which can be caused by overly harsh conditions or an inappropriate catalyst.

  • Catalyst Choice: While classical Friedländer reactions use strong bases or acids at high temperatures, this can be detrimental.[2][3] We recommend starting with a milder base catalyst like piperidine. If this is not effective, consider screening Lewis acid catalysts such as In(OTf)₃ or Nd(NO₃)₃·6H₂O, which have been shown to improve yields and selectivity under solvent-free or milder conditions.[3][4]

  • Temperature Control: Do not overheat. The ideal temperature is just enough to drive the reaction to completion in a reasonable timeframe. For many base-catalyzed condensations, refluxing in ethanol or isopropanol is sufficient.

  • Solvent Effects: The choice of solvent is critical. Polar protic solvents like ethanol are typically effective. However, for some substrates, a higher boiling point solvent may be needed to ensure the reaction goes to completion.

Q3: The final cyclization with hydrazine (Step 2) is slow or incomplete. What adjustments can I make?

A3: An incomplete reaction in this step usually relates to reaction kinetics or equilibrium.

  • Increase Reaction Time and Temperature: This is the most straightforward solution. Monitor the disappearance of the starting quinoline-carbonitrile intermediate by TLC. These reactions can sometimes require refluxing for 12-24 hours.[5]

  • Add a Base Co-catalyst: The addition of a few drops of a tertiary amine base like triethylamine can significantly accelerate the reaction.[5] The base facilitates the nucleophilic attack of hydrazine on the cyano group.

  • Hydrazine Quality and Quantity: Use a fresh, high-quality supply of hydrazine hydrate (e.g., 80% or higher). A molar excess of 3-5 equivalents relative to the quinoline intermediate is recommended to drive the reaction forward.

Q4: My final product is difficult to purify and has a persistent yellow or reddish color. What are the best purification strategies?

A4: Color impurities often arise from hydrazine-related side reactions or air oxidation of the amine product.[6] Standard purification methods should be effective if optimized.

  • Recrystallization: This is the most effective method for removing minor impurities. Good solvents to try include ethanol, isopropanol, or a DMF/water or acetic acid/water mixture.

  • Acid-Base Purification: Since the target molecule is an amine, it can be purified by dissolving the crude product in a dilute acidic solution (e.g., 10% HCl). Insoluble, non-basic impurities can be removed by filtration. The clear filtrate is then neutralized with a base (e.g., ammonium hydroxide or 10% NaOH) to precipitate the purified product, which is then filtered, washed with water, and dried.[5]

  • Activated Charcoal: If color persists after recrystallization, try adding a small amount of activated charcoal to the hot, dissolved solution before filtering and allowing it to crystallize. This can effectively adsorb colored byproducts.

Troubleshooting Workflow

G start Low Yield of Final Product check_step1 Analyze Step 1 Intermediate by TLC/NMR start->check_step1 step1_ok Step 1 Yield/Purity > 85%? check_step1->step1_ok step1_impure Complex Mixture/ Low Conversion step1_ok->step1_impure No check_step2 Analyze Final Reaction Mixture by TLC step1_ok->check_step2 Yes optimize_catalyst Screen Catalysts (Piperidine, In(OTf)3) step1_impure->optimize_catalyst optimize_temp Adjust Temperature/ Solvent optimize_catalyst->optimize_temp optimize_temp->check_step1 step2_incomplete Incomplete Conversion? check_step2->step2_incomplete increase_time_temp Increase Reflux Time/ Temperature step2_incomplete->increase_time_temp Yes purification_issue Final Product Impure step2_incomplete->purification_issue No add_base Add Triethylamine Co-catalyst increase_time_temp->add_base add_base->check_step2 recrystallize Recrystallize from Ethanol or DMF/Water purification_issue->recrystallize acid_base Perform Acid/Base Purification recrystallize->acid_base

Caption: A decision-making workflow for troubleshooting low yields.

Optimized Experimental Protocols

These protocols are provided as a robust starting point. Monitoring by TLC is recommended throughout.

Protocol 1: Synthesis of 2-Amino-6,7-dimethylquinoline-3-carbonitrile
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4,5-dimethylbenzonitrile (1.0 eq), malononitrile (1.1 eq), and absolute ethanol (approx. 5 mL per gram of benzonitrile).

  • Catalyst Addition: Add piperidine (0.2 eq) to the mixture.

    • Scientist's Note: Piperidine acts as a base catalyst for the initial Knoevenagel condensation between the benzonitrile and malononitrile, which is the first step of the Friedländer reaction mechanism.[2]

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, slowly add cold water to induce precipitation.

  • Isolation and Purification: Filter the solid precipitate, wash thoroughly with cold water, followed by a small amount of cold ethanol to remove residual impurities. Dry the solid under vacuum. The product is often sufficiently pure for the next step, but can be recrystallized from ethanol if necessary.

Protocol 2: Synthesis of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine
  • Reagent Setup: To a round-bottom flask with a reflux condenser, add the 2-amino-6,7-dimethylquinoline-3-carbonitrile (1.0 eq) from the previous step and absolute ethanol (approx. 10 mL per gram).

  • Hydrazine Addition: Add hydrazine hydrate (80% solution, 5.0 eq) followed by triethylamine (0.3 eq).

    • Scientist's Note: A large excess of hydrazine is used to drive the cyclization to completion. Triethylamine acts as a basic catalyst, enhancing the nucleophilicity of the hydrazine and facilitating the intramolecular cyclization onto the nitrile group.[5]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can take 12-24 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture. Distill off the excess ethanol and hydrazine under reduced pressure. Pour the resulting slurry into cold water.

  • Isolation and Purification: Filter the resulting solid precipitate. Wash extensively with water to remove any remaining hydrazine salts and triethylamine. Dry the crude product. For final purification, recrystallize from ethanol or perform the acid-base purification as described in the FAQ section.

Data Summary for Optimization

The following table summarizes key parameters and their expected impact on the synthesis, providing a guide for systematic optimization.

ParameterStepVariable OptionsExpected Impact on Yield/PurityReference
Catalyst 1Piperidine, p-TsOH, In(OTf)₃Piperidine is mild. Lewis acids like In(OTf)₃ may improve yield and reduce side products in difficult cases.[2][3][4]
Solvent 1 & 2Ethanol, Isopropanol, n-Butanol, Ethylene GlycolHigher boiling point solvents can increase reaction rates but may also promote side reactions if not carefully controlled. Ethanol is a good starting point.[7]
Temperature 1 & 280°C to 150°C (Reflux)Higher temperatures accelerate the reaction but can lead to decomposition. Optimal temperature should be determined empirically.[2][8]
Reaction Time 1 & 24 - 24 hoursMust be optimized by TLC monitoring to ensure completion without significant byproduct formation.[5][8]
Base Co-catalyst 2None, Triethylamine, DBUAddition of a non-nucleophilic base can significantly shorten reaction times for the pyrazole formation.[5]

References

  • BenchChem. Troubleshooting common issues in pyrazole synthesis.
  • BenchChem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Manjula Rani, K. & Rajendran, S.P. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology.
  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Molecules, 27(9), 2775.
  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
  • Reddit User Discussion. (2024). Knorr Pyrazole Synthesis advice. r/Chempros.
  • Sinfoo Biotech. 6,7-dimethyl-1h-pyrazolo[3,4-b]quinolin-3-ylamine.
  • Marco-Contelles, J. (2010). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • Tanwar, B., Kumar, D., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry.
  • Organic Chemistry Portal. Friedlaender Synthesis.

Sources

Optimization

overcoming solubility issues of pyrazolo[3,4-b]quinolines in aqueous buffers

Introduction Welcome to the technical support resource for researchers working with pyrazolo[3,4-b]quinoline derivatives. This class of heterocyclic compounds holds immense promise, particularly as potent kinase inhibito...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support resource for researchers working with pyrazolo[3,4-b]quinoline derivatives. This class of heterocyclic compounds holds immense promise, particularly as potent kinase inhibitors in drug discovery.[1] However, their characteristically rigid, planar, and often lipophilic structure presents a significant and recurring challenge: poor aqueous solubility.[2] This guide provides a structured, troubleshooting-based approach to systematically overcome these solubility hurdles, ensuring the reliability and reproducibility of your experimental data.

This center is designed as a dynamic FAQ, addressing the most common issues encountered in the lab, from initial stock preparation to final assay buffer compatibility. Each section explains the scientific principles behind the problem and offers validated, step-by-step protocols to resolve it.

Frequently Asked Questions & Troubleshooting Guides

Q1: My pyrazolo[3,4-b]quinoline precipitates immediately when I dilute my DMSO stock into aqueous buffer. What is happening and what is my first step?

This is the most common manifestation of poor aqueous solubility, often termed "precipitation upon dilution."[3] It occurs because the compound, while highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), crashes out when the solvent environment abruptly shifts to a highly polar, aqueous one where its thermodynamic solubility is exceedingly low.[4]

Causality: DMSO is an excellent solubilizing agent for many organic molecules, but it does not fundamentally change the compound's intrinsic insolubility in water.[5] When a concentrated DMSO stock is diluted more than 100-fold into a buffer, the DMSO molecules can no longer effectively shield the compound from the aqueous environment, leading to aggregation and precipitation.

Your First Step: A Systematic Approach

Before exploring complex formulations, you must establish a baseline and ensure your initial stock preparation is not the source of the problem.

  • Solvent Selection: Start with 100% anhydrous DMSO. It is the industry standard for creating primary stock solutions of poorly soluble compounds for biological screening.[6]

  • Weighing: Accurately weigh 1-5 mg of your pyrazolo[3,4-b]quinoline compound into a sterile, amber-colored glass vial.

  • Dissolution: Add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Cap the vial tightly.

  • Energy Input: Vortex the solution for 1-2 minutes. If the solid does not fully dissolve, use a bath sonicator for 5-10 minutes or gently warm the vial to 37°C.[6] Visually inspect against a light source to ensure no particulates remain.

  • Microscopic Verification (Self-Validation Step):

    • Pipette a 2 µL drop of your clear stock solution onto a clean microscope slide.

    • Add 2 µL of your intended aqueous buffer next to the DMSO drop and gently mix with the pipette tip.

    • Observe under a 10x or 20x objective. The appearance of immediate crystalline or amorphous precipitate confirms a critical solubility issue that must be addressed. A clear solution at this stage is a good preliminary sign.

  • Storage: Aliquot the validated stock solution into smaller volumes for single use and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]

Initial Troubleshooting Workflow

G A Start: Compound Precipitates in Buffer B Prepare Validated 10-50 mM Stock in 100% DMSO (Protocol 1) A->B C Does it precipitate during microscopic check? B->C D Issue is severe. Proceed to Q2: pH Optimization C->D Yes E Stock is valid. Re-evaluate final assay concentration. Is it above aqueous solubility limit? C->E No F Yes. Reduce concentration or proceed to Q3 for advanced solubilization. E->F Yes G No. Check for buffer interactions (See Q5: Salting Out) E->G No

Caption: Initial troubleshooting workflow for precipitation.

Q2: My compound is ionizable. How can I leverage pH to improve its solubility?

The pyrazolo[3,4-b]quinoline scaffold contains basic nitrogen atoms, particularly in the quinoline ring system, which can be protonated.[7] Converting a neutral, poorly soluble molecule into its charged (salt) form can dramatically increase its affinity for water and improve solubility by several orders of magnitude.[8][9]

Causality: The charged, protonated form of the molecule can participate in stronger ion-dipole interactions with water molecules compared to the weaker dipole-dipole or van der Waals interactions of the neutral form. This enhanced interaction energy overcomes the crystal lattice energy of the solid compound, favoring dissolution.

Mechanism of pH-Dependent Solubilization

G cluster_0 High pH (e.g., pH 7.4) cluster_1 Low pH (e.g., pH < 5) A Pyrazoloquinoline (Neutral, B) + H₂O B Low Aqueous Solubility (Precipitation Risk) A->B Hydrophobic Equilibrium B + H⁺ ⇌ BH⁺ (Governed by pKa) C Pyrazoloquinoline-H⁺ (Protonated, BH⁺) + H₂O D High Aqueous Solubility (Dissolved) C->D Ion-Dipole Interactions

Caption: Effect of pH on the ionization and solubility of a basic compound.

  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 7.4). Use buffers with low salt concentrations initially (e.g., 10-20 mM citrate, acetate, or phosphate) to avoid confounding "salting-out" effects (see Q5).

  • Compound Addition: Dispense a small, consistent amount of your solid pyrazolo[3,4-b]quinoline powder into separate vials for each buffer. Alternatively, add a very small aliquot (e.g., 1 µL) of your high-concentration DMSO stock to a larger volume (e.g., 1 mL) of each buffer.

  • Equilibration: Cap the vials and agitate them on a shaker at room temperature for 24 hours to allow the system to reach thermodynamic equilibrium.

  • Separation: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantification: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH. This will reveal the optimal pH range for solubilizing your compound. For many quinoline-based structures, solubility will be significantly higher at pH values below their pKa.[7]

Q3: Adjusting the pH helped, but my compound's solubility is still too low for my assay. What are my next options?

If pH manipulation is insufficient, the next step is to employ formulation strategies that modify the bulk solvent properties or encapsulate the compound on a molecular level. The three primary strategies are the use of co-solvents , surfactants , and cyclodextrins .[10]

StrategyMechanism of ActionCommon ExamplesProsCons
Co-solvents Reduce the overall polarity of the aqueous solvent, making it more "hospitable" to lipophilic compounds.[11]PEG 400, Propylene Glycol (PG), Ethanol, GlycerolSimple to implement; effective for moderately hydrophobic compounds.Can affect biological systems at high concentrations; may not be sufficient for very insoluble compounds.
Surfactants Form microscopic micelles above their Critical Micelle Concentration (CMC). The hydrophobic compound partitions into the micelle's oily core.[12][13]Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® ELHigh solubilization capacity; can improve stability.[14]Can interfere with protein assays or disrupt cell membranes; potential for cytotoxicity.
Cyclodextrins Form a host-guest inclusion complex, where the hydrophobic compound is encapsulated within the cyclodextrin's lipophilic cavity.[9][15]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Low toxicity; widely used in pharmaceutical formulations; can enhance bioavailability.[16]Solubilization capacity is finite (1:1 or 1:2 stoichiometry); can be a more expensive option.

This protocol provides a framework for efficiently screening the three main types of excipients.

  • Prepare Excipient Stocks:

    • Co-solvents: Prepare 50% (v/v) solutions of PEG 400 and Propylene Glycol in your optimal buffer (determined in Protocol 2).

    • Surfactants: Prepare a 10% (w/v) solution of Polysorbate 80 in your buffer.

    • Cyclodextrins: Prepare a 40% (w/v) solution of HP-β-CD in your buffer.

  • Screening Assay Setup:

    • In a 96-well plate or microcentrifuge tubes, add your pyrazolo[3,4-b]quinoline (either a small amount of solid or a tiny aliquot of DMSO stock).

    • Create a titration of each excipient. For example, prepare final concentrations of 1%, 5%, 10%, and 20% for co-solvents, and 0.1%, 0.5%, 1%, and 2% for surfactants and cyclodextrins.

    • Include a control well with only the buffer.

  • Equilibration & Analysis: Equilibrate, centrifuge, and quantify the supernatant as described in Protocol 2 (steps 3-6).

  • Decision: Compare the solubility enhancement for each excipient at each concentration. Select the excipient that provides the required solubility at the lowest possible concentration to minimize potential off-target effects in your assay.

Mechanism of Surfactant Micelle Encapsulation

Caption: A surfactant micelle encapsulating a hydrophobic drug molecule.

Q4: My buffer has a high salt concentration (e.g., 150 mM NaCl). Could this be the problem?

Yes, absolutely. While salts are essential for maintaining physiological ionic strength and pH, high concentrations can decrease the solubility of neutral organic compounds. This phenomenon is known as the "salting-out" effect.[17][18]

Causality: Water molecules are highly ordered and form hydration shells around dissolved ions (like Na⁺ and Cl⁻).[19] This effectively reduces the amount of "free" water available to solvate your organic compound. The system preferentially solvates the ions, forcing your less polar compound out of the solution.[17][20]

Troubleshooting Salting-Out:

  • Confirm the Effect: Test your compound's solubility in a low-salt buffer (e.g., 10 mM HEPES) versus your standard high-salt buffer (e.g., PBS with 137 mM NaCl). If solubility is significantly lower in the high-salt buffer, salting-out is occurring.

  • Minimize Salt Concentration: Determine the minimum salt concentration required for your biological assay to function correctly. Avoid using unnecessarily high concentrations.

  • Choose Salts Wisely: The magnitude of the salting-out effect depends on the specific ions. The effect is generally more pronounced for salts with ions that have a high charge density (e.g., sulfates, phosphates). If possible, explore alternative buffer systems.

  • Combine with Other Strategies: If high salt is unavoidable, you must combine it with one of the advanced solubilization strategies from Q3. For example, using cyclodextrins can be very effective in high-salt buffers, as the encapsulation mechanism is less dependent on bulk solvent properties.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Author Unknown. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.
  • Dr. Reddy's Laboratories. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
  • Author Unknown. (2025). Estimation of the effect of NaCl on the solubility of organic compounds in aqueous solutions.
  • Author Unknown. (2023). A recent overview of surfactant–drug interactions and their importance. PMC - NIH.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with Novel Kinase Inhibitors.
  • Quora. (2018). Does salt affect the solubility of organic solvents in water?.
  • Dr. Lisa. (2020). Solubility 4 How Salinity affects the aqueous solubility of organic compounds. YouTube.
  • Jánoska, Á., et al. (2026). Cyclodextrin complexation of selected tyrosine kinase inhibitors.
  • Xie, W., Shiu, W., & Mackay, D. (1997). A review of the effect of salts on the solubility of organic compounds in seawater. Marine Environmental Research.
  • BenchChem. (2025). How to prevent "Antibacterial agent 102" precipitation in assays.
  • MDPI. (2024). Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib.
  • BenchChem. (2025). Application Note: Preparation of Stock Solutions for the Kinase Inhibitor CK-119.
  • PMC - NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • PMC - PubMed Central. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers.
  • Author Unknown. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • PMC - NIH. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • IJIRSET. (n.d.). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry.

Sources

Troubleshooting

Technical Support Center: Mitigating Off-target Effects of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine in Cell Culture

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine in their cell culture experiments. Our goal is to provi...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine in their cell culture experiments. Our goal is to provide you with the necessary tools and knowledge to minimize off-target effects, ensuring the reliability and reproducibility of your data. The pyrazolo[3,4-b]quinoline scaffold is a known pharmacophore in kinase inhibitors, and while potent, off-target activities can confound experimental outcomes. This guide offers a structured approach to troubleshooting and optimizing your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the likely primary target of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine?

While the specific primary target of this compound may not be extensively documented in publicly available literature, the 1H-pyrazolo[3,4-b]quinoline core is a common feature in molecules designed to inhibit protein kinases.[1][2] Derivatives of this scaffold have been shown to induce apoptosis and cell cycle arrest in cancer cell lines, which are common outcomes of kinase inhibition.[3] Therefore, it is reasonable to hypothesize that 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine functions as a kinase inhibitor. Further target validation and engagement assays are crucial to confirm its primary target in your specific cellular context.

Q2: What are the potential off-target effects of a pyrazolo[3,4-b]quinoline-based inhibitor?

Given the conserved nature of the ATP-binding pocket across the kinome, small molecule kinase inhibitors can frequently interact with multiple kinases. These unintended interactions, or off-target effects, can lead to a range of cellular responses, including:

  • Unintended pathway modulation: Inhibition of kinases outside the primary target pathway can lead to unexpected phenotypic changes.

  • Cellular toxicity: Off-target effects can induce cytotoxicity that is independent of the intended mechanism of action.[4]

  • Activation of compensatory signaling pathways: Cells may adapt to the inhibition of an off-target kinase by upregulating alternative survival pathways, complicating data interpretation.

Q3: Why are my experimental results with this compound inconsistent?

Inconsistent results are a common hurdle in cell-based assays with small molecules.[5] Several factors can contribute to this variability:

  • Compound Stability and Solubility: The compound may be unstable or precipitate in your cell culture medium, leading to variations in the effective concentration.[6]

  • Cell Culture Conditions: Factors such as cell passage number, seeding density, and confluency can significantly impact cellular responses to inhibitors.[7]

  • Assay Variability: Inconsistencies in incubation times, reagent preparation, and detection methods can all introduce experimental noise.[5]

Q4: How do I confirm that the observed cellular phenotype is due to on-target inhibition?

Distinguishing on-target from off-target effects is paramount for validating your findings. A multi-pronged approach is recommended:

  • Use of a Structurally Unrelated Inhibitor: Employing an inhibitor with a different chemical scaffold that targets the same primary protein can help confirm that the observed phenotype is target-specific.

  • Genetic Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the putative target should phenocopy the effects of the small molecule inhibitor.[8]

  • Rescue Experiments: Overexpression of a drug-resistant mutant of the target protein should rescue the phenotype induced by the inhibitor.

  • Dose-Response Correlation: The phenotypic effect should correlate with the on-target inhibition across a range of concentrations.

Troubleshooting Guide

This section provides a structured approach to address common issues encountered when using 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine in cell culture.

Observed Problem Potential Cause Troubleshooting Steps & Rationale
High Cellular Toxicity at Low Concentrations 1. Off-target cytotoxic effects. 2. Compound precipitation leading to localized high concentrations. 3. Solvent (e.g., DMSO) toxicity.1. Optimize Concentration: Perform a dose-response curve to determine the optimal concentration that balances on-target activity with minimal toxicity. Start with a broad range and narrow down to the lowest effective concentration.[6] 2. Solubility Check: Visually inspect the media for any signs of precipitation after adding the compound. Consider using a lower final solvent concentration. 3. Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to assess the effect of the solvent on cell viability.
Inconsistent or Non-Reproducible Results 1. Variability in compound preparation. 2. Inconsistent cell culture practices. 3. Assay drift over time.1. Standardize Compound Handling: Prepare fresh stock solutions regularly and store them appropriately. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Rigorous Cell Culture QC: Maintain a consistent cell passage number, seeding density, and growth phase for all experiments.[7] 3. Include Proper Controls: Run positive and negative controls in every experiment to ensure assay performance and normalize results.[9]
Observed Phenotype Does Not Match Expected On-Target Effect 1. Dominant off-target effects. 2. The hypothesized primary target is incorrect in your cell model. 3. Activation of compensatory signaling pathways.1. Target Engagement Assay: Confirm that the compound is binding to its intended target at the concentrations used in your cellular assays. 2. Orthogonal Validation: Use a genetic approach (siRNA/CRISPR) to validate that the phenotype is dependent on the target.[8] 3. Pathway Analysis: Use techniques like Western blotting or phospho-protein arrays to investigate the activation of known resistance pathways.

Experimental Protocols

Protocol 1: Determining the Optimal Inhibitor Concentration using a Dose-Response Curve

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest.

Materials:

  • 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of the inhibitor in complete cell culture medium. Start with a high concentration (e.g., 100 µM) and perform at least 8 dilutions. Include a vehicle-only control.

  • Treatment: Carefully remove the existing medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Validating On-Target Effect using siRNA-mediated Knockdown

This protocol describes how to use siRNA to confirm that the observed phenotype is dependent on the putative target of the inhibitor.

Materials:

  • siRNA targeting the gene of interest

  • Non-targeting control siRNA

  • Lipid-based transfection reagent

  • Opti-MEM® or other serum-free medium

  • Cells of interest

  • 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Procedure:

  • Transfection: Transfect the cells with the target-specific siRNA and the non-targeting control siRNA according to the manufacturer's protocol.

  • Incubation: Allow the cells to grow for 48-72 hours to ensure efficient knockdown of the target protein.

  • Verification of Knockdown: Harvest a subset of the cells to confirm target protein knockdown by Western blotting or qPCR.

  • Inhibitor Treatment: Treat the remaining transfected cells with the inhibitor at its IC50 concentration and a vehicle control.

  • Phenotypic Analysis: After the appropriate incubation time, assess the cellular phenotype of interest (e.g., apoptosis, cell cycle arrest, proliferation).

  • Data Comparison: Compare the phenotype of the cells treated with the target-specific siRNA to those treated with the inhibitor. A similar phenotype would support an on-target effect.

Visualizing Experimental Logic

Workflow for Mitigating Off-Target Effects

G cluster_0 Initial Characterization cluster_1 Troubleshooting & Validation Dose-Response Curve Dose-Response Curve Determine IC50 Determine IC50 Dose-Response Curve->Determine IC50 Observed Phenotype Observed Phenotype Determine IC50->Observed Phenotype Genetic Knockdown (siRNA/CRISPR) Genetic Knockdown (siRNA/CRISPR) Observed Phenotype->Genetic Knockdown (siRNA/CRISPR) Phenocopy? Rescue Experiment Rescue Experiment Observed Phenotype->Rescue Experiment Reversal? Orthogonal Inhibitor Orthogonal Inhibitor Observed Phenotype->Orthogonal Inhibitor Similar Effect? On-Target Effect Confirmed On-Target Effect Confirmed Genetic Knockdown (siRNA/CRISPR)->On-Target Effect Confirmed Rescue Experiment->On-Target Effect Confirmed Orthogonal Inhibitor->On-Target Effect Confirmed

Caption: A workflow for confirming on-target effects.

Decision Tree for Troubleshooting Inconsistent Results

G Inconsistent Results Inconsistent Results Check Compound Stability Check Compound Stability Inconsistent Results->Check Compound Stability Is the compound stable in media? Standardize Cell Culture Standardize Cell Culture Check Compound Stability->Standardize Cell Culture Yes Prepare Fresh Stock Prepare Fresh Stock Check Compound Stability->Prepare Fresh Stock Prepare Fresh Stock/Filter Optimize Assay Protocol Optimize Assay Protocol Standardize Cell Culture->Optimize Assay Protocol Are cell conditions consistent? Results Reproducible Results Reproducible Optimize Assay Protocol->Results Reproducible Is the assay robust? Prepare Fresh Stock->Standardize Cell Culture

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

  • Longdom Publishing. Precision and Reproducibility of Cell Controlled Experiments. Available from: [Link]

  • National Center for Biotechnology Information. PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Available from: [Link]

  • Oreate AI. Understanding Control Experiments in Biology: The Key to Scientific Discovery. Available from: [Link]

  • Technology Networks. Cell Culture Quality Control: The Key to Reproducibility. Available from: [Link]

  • Rockland Immunochemicals Inc. Positive and Negative Controls. Available from: [Link]

  • Patsnap. How can off-target effects of drugs be minimised?. Available from: [Link]

  • Wikipedia. Scientific control. Available from: [Link]

  • ACS Publications. Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Available from: [Link]

  • ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Available from: [Link]

  • ResearchGate. Can anyone advise me on a concentration and treatment time to use an MMP9 inhibitor in cell culture?. Available from: [Link]

  • National Center for Biotechnology Information. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • PubMed. lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. Available from: [Link]

  • MDPI. 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Available from: [Link]

  • Taylor & Francis Online. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available from: [Link]

  • MDPI. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available from: [Link]

  • Purdue University Graduate School. SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Friedländer Synthesis of Pyrazolo[3,4-b]quinolines

Welcome to the technical support center for the Friedländer synthesis of pyrazolo[3,4-b]quinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer synthesis of pyrazolo[3,4-b]quinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this powerful reaction to construct this critical heterocyclic scaffold. Here, we move beyond basic protocols to address the nuanced challenges and optimization strategies that are key to achieving high yields, purity, and predictable outcomes in your experiments.

Introduction: The Synthetic Challenge

The Friedländer annulation is a cornerstone of heterocyclic chemistry, providing a direct route to quinoline systems by condensing an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3] When applied to the synthesis of pyrazolo[3,4-b]quinolines, the typical substrates are a 5-amino-4-formylpyrazole and an active methylene compound (e.g., a ketone or 1,3-dicarbonyl). While elegant, this reaction is frequently plagued by challenges ranging from low yields to competing side reactions.[1][2] This guide provides a structured approach to troubleshooting and optimizing these syntheses, grounded in mechanistic principles and field-proven solutions.

A review of over a century of research on pyrazolo[3,4-b]quinolines highlights the Friedländer condensation as a primary synthetic method, though early attempts often required harsh conditions such as high-temperature melts (150–260 °C).[4] Modern methodologies have introduced milder conditions, including reactions in boiling glacial acetic acid or ethylene glycol, but success remains highly substrate-dependent.[4][5]

Visualizing the Core Reaction Mechanism

Understanding the reaction pathway is critical for effective troubleshooting. The Friedländer synthesis can proceed through two primary mechanistic routes, depending on the catalyst and substrates.[6][7] Both pathways converge to form the final quinoline ring system.

Friedlander_Mechanism cluster_pathA Pathway A: Aldol First r1 5-Amino-4-formylpyrazole a1 Aldol Adduct r1->a1 b1 Schiff Base (Imine) r1->b1 r2 Active Methylene Compound (e.g., Ketone) r2->a1 r2->b1 a2 α,β-Unsaturated Intermediate a1->a2 - H₂O a3 Intramolecular Imine Formation a2->a3 Cyclization prod Pyrazolo[3,4-b]quinoline a3->prod - H₂O b2 Intramolecular Aldol Reaction b1->b2 Cyclization b2->prod - H₂O

Caption: Competing mechanisms in the Friedländer synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low or I'm getting no product. What are the primary causes?

Low yields are the most common issue in Friedländer synthesis.[1][2] The root cause often falls into one of these categories:

  • Inappropriate Catalyst: The choice of acid or base is critical and substrate-dependent.[2] A catalyst that is too weak may not facilitate the condensation, while one that is too strong can cause degradation.

  • Suboptimal Temperature: The reaction is highly sensitive to temperature. Too low, and the reaction stalls; too high, and you risk decomposition and side reactions.[1]

  • Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either the aminopyrazole or the ketone can significantly slow the reaction.[2]

  • Poor Solubility: If your reactants are not fully dissolved in the chosen solvent, the reaction will be slow and inefficient. This is particularly relevant in microwave-assisted reactions where poor solubility can lead to uneven heating.[1]

Q2: How do I select the right catalyst for my specific substrates?

Catalyst selection is a crucial optimization parameter. There is no single "best" catalyst; the optimal choice depends on the electronic properties of your starting materials.

  • Acid Catalysts: These are generally effective for a wide range of substrates.[2]

    • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and acetic acid are common choices.[2][8] Acetic acid can often serve as both the catalyst and solvent, especially in microwave-assisted protocols.[9]

    • Lewis Acids: Lewis acids like ZnCl₂, In(OTf)₃, and other metal triflates can be highly effective, sometimes offering better selectivity than Brønsted acids.[2][10]

    • Solid Acids: Recyclable solid acid catalysts like Amberlyst-15, Nafion, or silica nanoparticles offer greener alternatives and simplify purification.[1][11][12]

  • Base Catalysts: Bases like KOH, NaOH, or KOtBu are often used for more reactive substrates.[2][3] However, they can promote the self-condensation of the ketone partner, which is a major side reaction.[2]

Q3: What are the most common side reactions and how can I minimize them?

The primary side reaction to be aware of is the self-condensation of the ketone (an aldol condensation), especially under basic conditions.[1][2] This depletes one of your starting materials and complicates purification.

Mitigation Strategies:

  • Switch to Acid Catalysis: Acidic conditions generally favor the Friedländer pathway over ketone self-condensation.

  • Use a Pre-formed Imine: To completely avoid ketone self-condensation, one can use a pre-formed imine of the o-aminoaryl aldehyde, which then reacts with the ketone.[3]

  • Control Stoichiometry: Using a slight excess of the aminopyrazole can help ensure the ketone reacts preferentially in the desired pathway.

Another potential issue arises from the aminopyrazole starting material itself. 5-Aminopyrazoles are versatile binucleophiles and can sometimes react further to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines under harsh conditions.[13][14] Careful control of temperature and reaction time is key to preventing these subsequent reactions.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental observations and provides a logical workflow for diagnosing and solving the issue.

Troubleshooting_Flowchart start Problem Observed p1 Low or No Yield start->p1 p2 Multiple Spots on TLC (Impure Product) start->p2 p3 Reaction Stalls (Incomplete Conversion) start->p3 s1_1 Verify Starting Material Purity p1->s1_1 Cause: Impurity? s1_2 Optimize Catalyst: - Increase loading (5 to 10 mol%) - Switch acid type (p-TSA -> TFA) p1->s1_2 Cause: Inactive Catalyst? s1_3 Optimize Temperature: - Incrementally increase (10°C steps) - Consider microwave irradiation p1->s1_3 Cause: Temp Too Low? s1_4 Improve Solubility: - Switch to a more polar solvent (e.g., Toluene -> DMF, EtOH) p1->s1_4 Cause: Poor Solubility? s2_1 Identify Side Products (LC-MS) p2->s2_1 First Step s3_1 Check Catalyst Activity: - Use a fresh batch of catalyst p3->s3_1 Cause: Deactivated Catalyst? s3_2 Increase Reaction Time p3->s3_2 Cause: Insufficient Time? s3_3 Increase Temperature or Switch to Microwave p3->s3_3 Cause: Insufficient Energy? s2_2 Lower Reaction Temperature to Increase Selectivity s2_1->s2_2 If degradation... s2_3 Switch Catalyst Type: - Base -> Acid to prevent aldol - Use milder catalyst (e.g., I₂) s2_1->s2_3 If aldol side product... s2_4 Reduce Reaction Time (Monitor closely by TLC) s2_1->s2_4 If over-reaction...

Caption: A decision tree for troubleshooting common issues.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Synthesis of a Pyrazolo[3,4-b]quinoline Derivative

This protocol provides a starting point for optimization.

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 5-amino-4-formylpyrazole (1.0 equiv).

  • Addition of Ketone: Add the active methylene compound (ketone, 1.1-1.2 equiv).

  • Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, acetic acid, or toluene, ~0.1 M concentration). Add the acid catalyst (e.g., p-TsOH, 10 mol%).

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and stir vigorously.[8]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aminopyrazole is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration.[1]

    • If the product remains in solution, concentrate the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ (to neutralize the acid catalyst), followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Screening and Optimization of Reaction Conditions

To efficiently find the optimal conditions, a parallel screening approach is recommended.

  • Setup: Arrange a set of microwave vials or small reaction tubes.

  • Stock Solutions: Prepare stock solutions of the 5-amino-4-formylpyrazole and the ketone partner in a suitable solvent (e.g., DMF or 1,4-dioxane).

  • Parameter Matrix: Design a matrix of experiments to test different catalysts, catalyst loadings, solvents, and temperatures. An example is provided in the table below.

  • Execution: Dispense the reactants into each vial using the stock solutions. Add the specific catalyst and solvent for each experiment. Seal the vials and place them in a parallel synthesizer or heating block.

  • Analysis: After the designated reaction time (e.g., 6 hours), take an aliquot from each reaction, dilute, and analyze by LC-MS to determine the conversion to the desired product.

  • Scale-Up: Once the optimal conditions are identified, scale up the reaction using the procedure from Protocol 1.

Data Summary: Catalyst and Solvent Effects

The choice of catalyst and solvent system dramatically impacts reaction efficiency. Modern approaches often utilize milder and more efficient catalytic systems to avoid the harsh conditions of traditional methods.[1]

Catalyst SystemSolventTemperature (°C)Typical OutcomeReference
p-TsOH (10 mol%)TolueneRefluxGood for many substrates, but can be slow.[15]
Iodine (I₂)Solvent-free80-100Efficient and mild; requires a Na₂S₂O₃ wash.[1][15]
Acetic AcidAcetic Acid (neat)120-160 (MW)Very rapid (minutes) and high-yielding with microwave.[9]
In(OTf)₃ (5 mol%)Solvent-free80-100Highly effective Lewis acid, good for selectivity.[10]
KOHEthanolRefluxEffective, but high risk of ketone self-condensation.[2][16]
NoneWater70A green, catalyst-free option for activated substrates.[17]

This table summarizes common starting points for optimization. The ideal conditions for your specific substrates must be determined empirically.

References

  • Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
  • Friedländer Synthesis: Mechanism. Scribd.
  • Troubleshooting low yield in Friedländer quinoline synthesis. Benchchem.
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Friedländer synthesis. Wikipedia. [Link]

  • Friedländer Synthesis. J&K Scientific LLC.
  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. Benchchem.
  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • The Friedländer Synthesis of Quinolines. ResearchGate. [Link]

  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI.
  • minimizing side product formation in aminopyrazole synthesis. Benchchem.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.
  • Advances in polymer based Friedlander quinoline synthesis. PubMed Central (PMC), NIH. [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing). [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. [Link]

  • Wood, P. J., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113-1122. [Link]

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Troubleshooting

Technical Support Center: Crystallization of Pyrazolo[3,4-b]quinolines for X-ray Analysis

<A> Welcome to the technical support center for the crystallization of pyrazolo[3,4-b]quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the challeng...

Author: BenchChem Technical Support Team. Date: January 2026

<A>

Welcome to the technical support center for the crystallization of pyrazolo[3,4-b]quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality single crystals suitable for X-ray diffraction analysis. The unique structural characteristics of the pyrazolo[3,4-b]quinoline scaffold can present specific hurdles in crystallization, and this resource provides in-depth, experience-driven advice to overcome them.

I. Troubleshooting Guide: Common Crystallization Problems & Solutions

This section addresses specific issues you may encounter during your crystallization experiments in a question-and-answer format.

Issue 1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystal. This typically occurs when the supersaturation of the solution is too high, or the compound has a low melting point or strong intermolecular interactions that favor a disordered, liquid-like state.

Causality: The pyrazolo[3,4-b]quinoline ring system is largely planar and aromatic, leading to strong π-π stacking interactions.[1] If the rate of solvent removal or cooling is too rapid, these molecules can aggregate in a disordered fashion, forming an oil.

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Slow Evaporation: Decrease the rate of evaporation by using a vial with a smaller opening or by covering the vial with parafilm and piercing only a few small holes.[2][3]

    • Slow Cooling: If using a cooling method, slow down the cooling rate. This can be achieved by placing the crystallization vessel in an insulated container (e.g., a Dewar flask filled with warm water) to allow for gradual cooling.[3][4]

    • Vapor Diffusion: This is often the most successful method.[5] Dissolve your compound in a "good" solvent and place this solution in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile "bad" solvent (an anti-solvent) in which your compound is insoluble.[6][7][8] The slow diffusion of the anti-solvent vapor into your solution will gradually decrease the solubility and promote slow crystal growth.[9][10]

  • Solvent System Optimization:

    • Experiment with a different solvent or a mixture of solvents. A solvent system that provides moderate solubility is often ideal.

    • If your compound is highly soluble, try a solvent in which it is less soluble. Conversely, if solubility is low, a better solvent may be needed, followed by the addition of an anti-solvent.

  • Temperature Adjustment:

    • Try setting up crystallizations at different temperatures (e.g., room temperature, 4°C, or elevated temperatures). Some compounds have a narrow temperature window for successful crystallization.

Issue 2: I'm only getting amorphous precipitate or very fine needles, not single crystals.

Answer:

The formation of amorphous solid or microcrystalline needles indicates that nucleation is occurring too rapidly and uncontrollably. The goal is to have a few nucleation sites that grow into large, well-ordered crystals.[7]

Causality: Dust particles, scratches on the glassware, or rapid changes in concentration can act as nucleation sites, leading to the formation of many small crystals. The inherent properties of some pyrazolo[3,4-b]quinoline derivatives, such as strong hydrogen bonding capabilities or the presence of flexible side chains, can also favor rapid precipitation over slow, ordered crystal growth.

Troubleshooting Steps:

  • Ensure Cleanliness:

    • Use meticulously clean glassware. Filtering the solution through a syringe filter (0.22 µm) before setting up the crystallization can remove dust and other particulates that can act as nucleation sites.[2]

  • Optimize the Solvent System:

    • A "line-of-vials" or grid screening approach is highly effective.[9] Prepare small vials of your compound and test a range of solvents with varying polarities.[9]

    • For pyrazolo[3,4-b]quinolines, which are often moderately polar, consider solvents like ethyl acetate, acetonitrile, or mixtures such as dichloromethane/hexane or THF/hexane.[5][11] One successful crystallization of a pyrazolo[3,4-b]quinoline derivative was achieved using a hexane-ethyl acetate mixture (19:1 v/v) via slow evaporation.[1]

  • Employ Slower Crystallization Techniques:

    • Liquid-Liquid Diffusion (Solvent Layering): Dissolve your compound in a denser, "good" solvent. Carefully layer a less dense, miscible "bad" solvent on top.[6][8][12][13] Crystals will form at the interface as the solvents slowly mix.[8][12] This method is particularly gentle.[9]

    • Vapor Diffusion: As mentioned previously, this technique allows for very slow and controlled changes in solvent composition, often leading to higher quality crystals.[5][7][9]

  • Consider Seeding:

    • If you have a few small crystals, you can use them as "seeds." Introduce a single, well-formed microcrystal into a slightly undersaturated solution. As the solvent slowly evaporates or the anti-solvent diffuses, your compound will deposit onto the seed crystal, promoting the growth of a larger single crystal.[7]

Issue 3: The crystals are too small or thin for X-ray diffraction.

Answer:

Obtaining crystals of a suitable size (ideally 0.1-0.3 mm in all dimensions) is crucial for successful X-ray analysis.[14][15][16] Small or thin crystals often result from a high nucleation rate and/or a short growth period.

Causality: The factors are similar to those causing amorphous precipitate. The balance between nucleation and growth is skewed towards nucleation.

Troubleshooting Steps:

  • Reduce the Concentration: Start with a less concentrated solution. This will require a longer time for supersaturation to be reached, which can favor the growth of fewer, larger crystals.

  • Slow Down the Process:

    • Further decrease the rate of evaporation or diffusion. For vapor diffusion, using a less volatile anti-solvent can slow down the process.

    • Placing the crystallization setup in a location with a very stable temperature and free from vibrations is also critical.[13]

  • Solvent Selection:

    • Avoid highly volatile solvents like diethyl ether or dichloromethane for slow evaporation, as they tend to evaporate too quickly, leading to small or cracked crystals.[4]

  • Re-dissolve and Re-grow: If you have a batch of small crystals, you can try to re-dissolve them by adding a small amount of the "good" solvent and gently warming the solution. Then, allow the solution to cool and the solvent to evaporate very slowly. This can sometimes lead to the growth of larger crystals from the smaller ones.

II. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for pyrazolo[3,4-b]quinoline crystallization?

A1: There is no universal "best" solvent. However, a good starting point is to test a range of solvents with varying polarities. Based on the fused aromatic nature of the pyrazolo[3,4-b]quinoline core, consider the following:

Solvent CategoryExamplesRationale
Halogenated Dichloromethane, ChloroformGood for dissolving many organic compounds. Often used in layering with less polar anti-solvents.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate polarity, good for compounds with some polar functional groups.
Esters Ethyl AcetateA versatile solvent of intermediate polarity. Often successful on its own or in combination with alkanes.[11]
Nitriles AcetonitrileA polar aprotic solvent that can be effective for more polar derivatives.[11]
Alcohols Ethanol, MethanolCan be good solvents, but their ability to hydrogen bond might interfere with desired crystal packing in some cases.
Aromatic Toluene, BenzeneThe "like-dissolves-like" principle suggests these may be good solvents due to π-π interactions.[9]
Amides Dimethylformamide (DMF)A highly polar solvent, useful for compounds with low solubility in other common solvents.[11]
Anti-Solvents Hexane, Heptane, PentaneNon-polar solvents used to decrease solubility in layering and vapor diffusion techniques.

A systematic approach is to test the solubility of a small amount of your compound in a range of these solvents.[9] A solvent that provides moderate solubility at room temperature or is a good solvent when heated is often a promising candidate for crystallization.[12]

Q2: How does the substitution pattern on the pyrazolo[3,4-b]quinoline ring affect crystallization?

A2: The nature and position of substituents can significantly impact crystallization by influencing the molecule's polarity, flexibility, and intermolecular interactions.

  • Polar Substituents: Groups like amines, hydroxyls, or carboxylates can introduce strong hydrogen bonding, which can either promote or hinder the formation of a well-ordered crystal lattice.

  • Bulky Substituents: Large, bulky groups (e.g., tert-butyl, phenyl) can create steric hindrance that may disrupt efficient crystal packing. However, they can also limit the number of possible conformations, which can be beneficial. For instance, a phenyl group on the pyrazole ring can be twisted out of the plane of the fused ring system, which will influence crystal packing.[1]

  • Flexible Chains: Long alkyl chains can introduce conformational disorder into the crystal lattice, making it difficult to obtain high-quality crystals.[4][7] If possible, it is often better to crystallize a derivative with shorter, more rigid side chains.

  • Ionizable Groups: If your molecule has acidic or basic sites, crystallization can be attempted at different pH values.[7] The formation of a salt by adding an acid or base can sometimes lead to a more ordered and easily crystallizable species.

Q3: My compound is air- or moisture-sensitive. How should I adapt my crystallization procedure?

A3: For sensitive compounds, all crystallization steps must be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Schlenk Line Techniques: Use Schlenk flasks for setting up crystallizations.[8] Solvents should be properly dried and degassed before use.

  • Glovebox: A glovebox provides an excellent environment for manipulating sensitive compounds and setting up crystallization experiments.

  • Vapor Diffusion in a Schlenk Flask: A modified vapor diffusion setup can be used where the inner vial containing the compound solution and the outer Schlenk flask with the anti-solvent are both prepared under inert conditions before being connected.[8]

III. Experimental Protocols & Workflows

Protocol 1: Vapor Diffusion Crystallization

This method is highly recommended for its ability to produce high-quality crystals from small amounts of material.[7][10]

  • Preparation:

    • Dissolve 5-10 mg of your pyrazolo[3,4-b]quinoline derivative in a minimal amount (0.5-1 mL) of a "good" solvent (e.g., ethyl acetate, THF) in a small vial (the "inner vial").

    • In a larger vial or jar (the "outer vessel"), add 2-3 mL of a volatile "bad" solvent (anti-solvent) in which your compound is insoluble (e.g., hexane, pentane).[6] The anti-solvent should be more volatile than the good solvent.[7]

  • Assembly:

    • Place the open inner vial inside the outer vessel.

    • Seal the outer vessel tightly with a cap or parafilm. Ensure the seal is airtight to allow for vapor equilibration.

  • Incubation:

    • Leave the setup undisturbed in a location with a stable temperature.

    • Monitor for crystal growth over several days to weeks. Do not disturb the vessel during this time.[7]

Workflow for Troubleshooting Crystallization

Below is a systematic workflow to guide your troubleshooting efforts.

G cluster_problems Problem Identification cluster_solutions Solution Pathways start Start: No suitable crystals oil_precipitate Oiling Out or Amorphous Precipitate? start->oil_precipitate small_crystals Crystals Too Small or Needle-like? oil_precipitate->small_crystals No slow_down 1. Slow Down Supersaturation (Slower evaporation/cooling, Vapor Diffusion) oil_precipitate->slow_down Yes clean_filter 1. Clean Glassware & Filter Solution (0.22 µm) small_crystals->clean_filter Yes change_solvent 2. Change Solvent System (Different polarity, solvent/anti-solvent pair) slow_down->change_solvent change_solvent->small_crystals gentle_method 2. Use Gentler Method (Vapor/Liquid Diffusion) clean_filter->gentle_method lower_conc 3. Lower Initial Concentration gentle_method->lower_conc success Success: Diffraction-Quality Crystals lower_conc->success

Caption: A decision-making workflow for troubleshooting common crystallization issues.

IV. References

  • Crystal Growth | Biology Linac Coherent Light Source. Available at:

  • Growing Crystals - MIT. Available at:

  • (IUCr) How to grow crystals for X-ray crystallography. Available at:

  • Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry - ijirset. Available at:

  • Guide for crystallization. Available at:

  • Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews. Available at: [Link]

  • How to use the Vapor Diffusion set up of the CrystalBreeder - YouTube. Available at: [Link]

  • Slow Evaporation Method. Available at:

  • Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews. Available at: [Link]

  • 9 Ways to Crystallize Organic Compounds - wikiHow. Available at: [Link]

  • crystallography-crystallization-guide.pdf - IMSERC. Available at:

  • Crystallisation - The Schlenk Line Survival Guide. Available at:

  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at:

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Available at: [Link]

  • Reported methods for synthesis of 1H-pyrazolo[3,4-b] quinolines. - ResearchGate. Available at: [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. Available at: [Link]

  • The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline - PMC. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. Available at: [Link]

  • The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e - ResearchGate. Available at: [Link]

  • How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation - ResearchGate. Available at: [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]

Sources

Optimization

enhancing the stability of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine in solution

Welcome to the technical support resource for 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial observations and questions regarding the stability of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.

Q1: My solution of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is turning yellow or brown over time. What is causing this discoloration?

Discoloration is a common indicator of degradation for quinoline-based compounds.[1] This is typically caused by two primary pathways:

  • Oxidation: The aromatic amine and pyrazoloquinoline core are susceptible to oxidation, especially when exposed to atmospheric oxygen.[1][2] This process can form highly conjugated, colored by-products and oligomers.[3]

  • Photodegradation: Many quinoline compounds are photosensitive and can degrade upon exposure to ambient or UV light, leading to the formation of by-products.[1][4]

It is crucial to store solutions protected from light and to minimize exposure to oxygen to maintain the integrity of the compound.[1]

Q2: I'm observing a loss of potency or inconsistent results in my biological assays. Could this be a stability issue?

Yes, inconsistent results and a perceived loss of potency are classic signs of compound degradation.[1] The stability of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine in aqueous solutions is influenced by several factors including pH, temperature, and light exposure.[1] Even partial degradation can significantly lower the effective concentration of the active molecule, leading to variability in experimental outcomes. We strongly recommend preparing fresh solutions for sensitive experiments or validating the stability of stock solutions under your specific storage and assay conditions.

Q3: What are the most critical factors I need to control to ensure the stability of this compound in solution?

Based on the chemical properties of the heterocyclic aromatic amine scaffold, the three most critical factors are:

  • pH: The solubility and stability of quinoline derivatives are highly dependent on the pH of the solution. The protonation state of the amine groups can affect the molecule's susceptibility to hydrolysis and oxidation.[1][5][6]

  • Light Exposure: As a quinoline derivative, the compound is likely photosensitive.[1][4] Protection from UV and visible light is essential to prevent photolytic degradation.

  • Oxygen Exposure: Aromatic amines are prone to oxidative degradation.[2][7] Minimizing dissolved oxygen in the solvent and headspace of the container is key to long-term stability.

Q4: Can I store stock solutions in DMSO? For how long?

DMSO is a common solvent for initial stock solutions. However, even in DMSO, degradation can occur, albeit often more slowly than in aqueous buffers. For long-term storage, it is advisable to store solutions at -20°C or -80°C and to aliquot the stock to avoid repeated freeze-thaw cycles. A preliminary stability test on a DMSO stock solution stored under your intended conditions (e.g., 4°C, -20°C) is recommended to establish a reliable shelf-life.

Part 2: Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to diagnosing and solving specific stability problems.

Problem Observed Potential Root Cause(s) Recommended Solutions & Actions
Rapid (minutes to hours) discoloration of solution (yellow/brown/pink). 1. Photodegradation: Exposure to ambient laboratory light or UV sources.[1] 2. Oxidation: High concentration of dissolved oxygen in the solvent.Immediate Actions: • Wrap the container in aluminum foil or use amber-colored vials.[8] • Prepare solutions using solvents that have been de-gassed (e.g., by sonication or sparging with nitrogen or argon gas).[9] • Overlay the solution with an inert gas (N₂ or Ar) before sealing the container.
Precipitate forms in an aqueous buffer after a period of storage. 1. pH Shift: The buffer capacity was insufficient, leading to a pH change that decreased the compound's solubility. 2. Degradation: The compound degraded into less soluble by-products.Preventative Measures: • Confirm the pH of the solution after adding the compound. • Use a buffer with a pKa close to the target pH and at a sufficient concentration (e.g., 20-50 mM). • Determine the optimal pH for both solubility and stability (see Protocol 2).
Inconsistent results or decreasing signal in a multi-day experiment. 1. Stock Solution Degradation: The primary stock solution is degrading over time. 2. Working Solution Instability: The compound is not stable in the final assay buffer under experimental conditions (e.g., 37°C).Validation & Optimization: • Prepare fresh stock solutions from solid material more frequently. • Perform a stability study of the compound in the final assay buffer at the experimental temperature. Analyze samples by HPLC at T=0 and subsequent time points (e.g., 2, 4, 8, 24 hours).[10][11] • If instability is confirmed, prepare working solutions immediately before use.
Appearance of new peaks in HPLC chromatogram over time. 1. Degradation: The new peaks represent degradation products. 2. Contamination: Introduction of external contaminants.Characterization & Prevention: • Conduct a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradation products via LC-MS.[1][10] • This helps in understanding the degradation pathways (e.g., an increase in a specific peak under oxidative stress confirms susceptibility to oxidation). • Review solution handling procedures to rule out contamination.
Part 3: Visualization of Workflows and Pathways
Troubleshooting Workflow

This diagram outlines a logical decision-making process for addressing stability issues.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action cluster_validate Validation observe Instability Observed (e.g., color change, precipitation, inconsistent data) is_color Discoloration or New HPLC Peaks? observe->is_color is_precip Precipitation? is_color->is_precip No action_light_o2 Hypothesis: Photodegradation / Oxidation Action: • Use amber vials • De-gas solvents • Purge with N₂/Ar • Add Antioxidants is_color->action_light_o2 Yes is_potency Loss of Potency? is_precip->is_potency No action_ph Hypothesis: pH-related Solubility/Stability Action: • Verify buffer pH & capacity • Conduct pH-rate profile study (See Protocol 2) is_precip->action_ph Yes action_temp Hypothesis: Thermal/Assay Instability Action: • Store at lower temp (-20°C) • Prepare fresh solutions • Validate stability at 37°C is_potency->action_temp Yes validate Run Confirmatory Stability Study with Optimized Conditions action_light_o2->validate action_ph->validate action_temp->validate G cluster_stressors Stress Factors Parent 6,7-Dimethyl-1H-pyrazolo[3,4-b] quinolin-3-ylamine (Stable) Degraded Degradation Products (Loss of Potency, Colored) Parent->Degraded Degradation Light Light (UV/Visible) Light->Parent Photolysis Oxygen Oxygen (O₂) Oxygen->Parent Oxidation pH Non-optimal pH (Acid/Base) pH->Parent Hydrolysis Temp Elevated Temperature Temp->Parent Thermal Degradation

Caption: Major factors leading to compound degradation.

Part 4: Experimental Protocols for Stability Assessment

These protocols provide a systematic framework for evaluating and improving the stability of your compound.

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify the primary degradation pathways and develop stability-indicating analytical methods. This is a crucial first step recommended by regulatory bodies for understanding a molecule's intrinsic stability. [12] Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions: For each condition, prepare a sample by diluting the stock solution into the stressor solution to a final concentration of ~0.1 mg/mL. Include a control sample diluted in the same solvent system but kept at 5°C in the dark.

    • Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 8 hours.

    • Base Hydrolysis: 0.1 M NaOH, incubate at 60°C for 8 hours.

    • Oxidation: 3% H₂O₂, incubate at room temperature for 24 hours. [13] * Thermal Degradation: Store the solution (in a stable solvent like acetonitrile) and a sample of the solid powder at 80°C for 48 hours. [1] * Photolytic Degradation: Expose a solution in a clear vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [1][14]Wrap a control sample in aluminum foil and place it in the same chamber.

  • Analysis: At the end of the incubation period, neutralize the acid/base samples. Analyze all samples by a suitable HPLC-UV method. [10]4. Data Interpretation: Compare the chromatograms of stressed samples to the control. A significant decrease in the main peak area and the appearance of new peaks indicate degradation. Aim for 5-20% degradation to ensure degradation products are detectable without being overly complex.

Example Data Summary Table:

Stress ConditionIncubation% Degradation (Parent Peak Area)# of Degradation PeaksObservations
0.1 M HCl60°C, 8h~5%1Minor degradation
0.1 M NaOH60°C, 8h~15%3Moderate degradation, slight yellowing
3% H₂O₂RT, 24h~40%>5Significant degradation, brown color
Thermal (Solution)80°C, 48h~10%2Moderate thermal lability
PhotolyticICH Q1B~35%>4Significant degradation, yellowing

This table indicates high susceptibility to oxidative and photolytic degradation.

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH at which the compound exhibits maximum stability in an aqueous environment.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) at 50 mM concentration, covering a pH range from 3 to 9 in full pH unit increments.

  • Sample Preparation: Spike a small aliquot of a concentrated DMSO stock solution into each buffer to a final concentration of 10-20 µg/mL (ensure final %DMSO is low, e.g., <1%).

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C to accelerate degradation) protected from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and quench any further degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C.

  • Quantification: Analyze all samples by a validated HPLC-UV method to determine the remaining concentration of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the pseudo-first-order degradation rate constant (k). Plot the rate constant (k) as a function of pH to identify the pH of minimum degradation (maximum stability).

Protocol 3: Best Practices for Solution Preparation and Storage

Objective: To provide a standard operating procedure for preparing and storing solutions to maximize stability, based on the findings from Protocols 1 and 2.

  • Solvent Selection & Preparation:

    • Use high-purity (e.g., HPLC grade) solvents.

    • For aqueous buffers, use a buffer system at the pH of maximum stability determined from the pH-rate profile study.

    • De-gas all aqueous buffers immediately before use by sparging with an inert gas like nitrogen or argon for 15-20 minutes.

  • Addition of Stabilizers:

    • If oxidative degradation is a primary concern (as identified in Protocol 1), consider adding an antioxidant. [9][15]Common choices include:

      • Ascorbic Acid: (50-100 µM) for aqueous solutions.

      • Butylated hydroxytoluene (BHT): (0.01-0.1%) for organic stock solutions.

    • Note: Always test for compatibility and potential interference of the antioxidant in your specific application.

  • Handling and Storage:

    • Always use amber glass vials or clear vials wrapped completely in aluminum foil to protect from light. [8] * After dissolving the compound, flush the headspace of the vial with nitrogen or argon before sealing.

    • Prepare concentrated stock solutions in an appropriate solvent (e.g., anhydrous DMSO with 0.1% BHT).

    • Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.

    • Prepare aqueous working solutions fresh daily from the frozen stock. Do not store dilute aqueous solutions for extended periods unless their stability has been explicitly verified.

References
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). National Institutes of Health. [Link]

  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. J. Chem. Pharm. Res. [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.). National Institutes of Health. [Link]

  • Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus. [Link]

  • The ways to improve drug stability. (n.d.). Nicolae Testemitanu SUMPh. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • Crescenzi, O., et al. (n.d.). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. [Link]

  • de Oliveira, K. T., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. [Link]

  • Siodłak, D., et al. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link]

  • Blue, E. K., & Nasta, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

  • Perkins, J. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. [Link]

  • Fiedot-Toboła, M., et al. (n.d.). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. MDPI. [Link]

  • Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

  • Rao, P. S., & Hayon, E. (1975). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry. [Link]

  • Siodłak, D., et al. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Senthilnathan, J., et al. (2015). A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. ResearchGate. [Link]

  • Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. (2021). ResearchGate. [Link]

  • Direct Detection of the Photorearrangement Reaction of Quinoline-Protected Dialkylanilines. (n.d.). National Institutes of Health. [Link]

  • Johansson, M., & Jägerstad, M. (1995). Effect of cooking temperature on the formation of heterocyclic amines in fried meat products and pan residues. Carcinogenesis. [Link]

  • Sahu, S. (2024). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. [Link]

  • Vione, D., et al. (2005). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. RSC Publishing. [Link]

  • 24.9: Heterocyclic Amines. (2021). Chemistry LibreTexts. [Link]

  • Inhibition of amine oxidation. (2011).
  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). [Link]

  • Gijsman, P. (2010). Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. [Link]

  • Amines and Heterocycles. (2018). [Link]

  • Lorandi, F., et al. (2018). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. Journal of the American Chemical Society. [Link]

  • Dwivedi, S., et al. (2016). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Expert Review of Clinical Pharmacology. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. [Link]

  • Video: Basicity of Heterocyclic Aromatic Amines. (2023). JoVE. [Link]

  • basidity The basicity of heterocyclic amines depends on the location of the electron pair of the nitrogen atom, its hybridization, and whether or not resonance stabilization is Define basicity. (2026). [Link]

  • Aromatic Amines Antioxidants. (n.d.). Performance Additives. [Link]

  • 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. (n.d.). ABL Technology. [Link]

  • Wang, W., et al. (2001). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). [Link]

  • Danel, A., et al. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Molecules. [Link]

  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. National Institutes of Health. [Link]

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  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Loftsson, T. (2014). Degradation Pathways. ResearchGate. [Link]

Sources

Troubleshooting

minimizing autofluorescence interference when using pyrazolo[3,4-b]quinoline probes

Technical Support Center: Pyrazolo[3,4-b]quinoline Probes A Guide to Minimizing Autofluorescence Interference Welcome to the Technical Support Center for pyrazolo[3,4-b]quinoline probes. This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazolo[3,4-b]quinoline Probes

A Guide to Minimizing Autofluorescence Interference

Welcome to the Technical Support Center for pyrazolo[3,4-b]quinoline probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for a common challenge in fluorescence microscopy: autofluorescence. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only identify and solve autofluorescence issues but also to understand the underlying principles to proactively design more robust experiments.

Part 1: Understanding the Challenge: Autofluorescence and Pyrazolo[3,4-b]quinoline Probes

Pyrazolo[3,4-b]quinolines are a class of highly fluorescent compounds, often with high quantum yields, making them excellent candidates for various applications, including fluorescent sensors and probes in biological systems.[1][2] They typically exhibit absorption maxima between 380 to 420 nm and emit in the blue to greenish-blue part of the spectrum (~460-480 nm).[3][4] This spectral region, however, is often plagued by autofluorescence from endogenous cellular components and experimental artifacts.

Autofluorescence is the natural emission of light by biological structures, which can obscure the specific signal from your fluorescent probe, leading to a poor signal-to-noise ratio and potentially masking important results.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is causing the high background fluorescence in my images?

A1: The background fluorescence, or autofluorescence, you are observing likely stems from a combination of endogenous and exogenous sources.

  • Endogenous Sources: These are naturally occurring fluorescent molecules within your cells or tissue. Common culprits include:

    • Metabolic Coenzymes: NADH and flavins (like FAD and FMN) are abundant in mitochondria and have broad emission spectra in the blue-green region.[7][8]

    • Structural Proteins: Collagen and elastin, major components of the extracellular matrix, are highly autofluorescent, primarily in the blue and green channels.[7][9]

    • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in the lysosomes of aging cells and emit broadly across the spectrum.[7][9]

    • Red Blood Cells: The heme groups in red blood cells exhibit broad autofluorescence.[10]

  • Exogenous Sources: These are introduced during your experimental workflow.

    • Aldehyde Fixatives: Formaldehyde, paraformaldehyde (PFA), and glutaraldehyde are notorious for inducing autofluorescence by reacting with amines to form fluorescent Schiff bases.[10][11] The severity is generally glutaraldehyde > paraformaldehyde > formaldehyde.[11]

    • Media Components: Some cell culture media components, like phenol red and fetal bovine serum (FBS), can contribute to background fluorescence.[7]

Q2: My unstained control sample is brightly fluorescent. What does this mean?

A2: This is a classic indicator of autofluorescence.[5][12] An unstained control, processed in the same way as your experimental samples (including fixation and mounting), allows you to visualize the baseline fluorescence of the sample itself.[8] If this control is bright, it confirms that you have a significant autofluorescence problem that needs to be addressed before you can confidently interpret the signal from your pyrazolo[3,4-b]quinoline probe.

Q3: Why is autofluorescence particularly problematic for my blue-emitting pyrazolo[3,4-b]quinoline probe?

A3: Autofluorescence is most prominent in the shorter wavelength regions of the spectrum (UV, blue, and green).[7][13] Since pyrazolo[3,4-b]quinoline probes typically emit in the blue-green range, their signal directly overlaps with the strong emission from many common autofluorescent species like NADH and collagen.[3] This makes it difficult to distinguish the specific probe signal from the background noise.

dot graph TD { A[Sources of Autofluorescence] --> B{Endogenous}; A --> C{Exogenous}; B --> B1[NADH]; B --> B2[Collagen/Elastin]; B --> B3[Lipofuscin]; B --> B4[Red Blood Cells]; C --> C1[Aldehyde Fixatives]; C --> C2[Media Components];

} caption: "Sources of autofluorescence and spectral overlap."

Part 2: Troubleshooting Guide: A Multi-pronged Approach to Minimizing Autofluorescence

Successfully reducing autofluorescence rarely relies on a single solution. The optimal strategy often involves a combination of careful experimental design, optimized sample preparation, and chemical quenching.

Troubleshooting Issue #1: High Background from Sample Preparation

Symptom: Both stained and unstained samples show high, diffuse background fluorescence, particularly after fixation.

Cause: Aldehyde fixation is a primary contributor to autofluorescence.[14] Heat and dehydration steps can also exacerbate the issue.[11][15]

Solutions:

  • Optimize Fixation Protocol:

    • Reduce Fixation Time: Fix samples for the minimum time necessary to preserve morphology.[10][11]

    • Lower Aldehyde Concentration: While 4% PFA is standard, you may be able to reduce the concentration without compromising structural integrity.

    • Switch Fixatives: Consider replacing aldehyde-based fixatives with organic solvents like ice-cold methanol or ethanol, especially for cell culture experiments.[7][12] Note that this may affect some epitopes if you are performing co-staining with antibodies.

  • Introduce a Reduction Step Post-Fixation:

    • Sodium Borohydride (NaBH₄) Treatment: This reducing agent converts fluorescent aldehyde groups and Schiff bases into non-fluorescent alcohols.[5]

    Experimental Protocol: Sodium Borohydride Treatment

    • After fixation and washing, prepare a fresh solution of 0.1% Sodium Borohydride in ice-cold PBS. Caution: NaBH₄ reacts with water to release hydrogen gas. Prepare fresh and handle with care.

    • Incubate your samples in the NaBH₄ solution for 20-30 minutes at room temperature.

    • Wash the samples thoroughly three times with PBS for 5 minutes each to remove all traces of the reducing agent.

    • Proceed with your staining protocol.

Troubleshooting Issue #2: Autofluorescence from Endogenous Pigments

Symptom: Specific structures in your tissue are intensely autofluorescent (e.g., extracellular matrix, red blood cells, or granular intracellular deposits).

Cause: This is due to high concentrations of endogenous fluorophores like collagen, heme, and lipofuscin.[10]

Solutions:

  • For Red Blood Cell Autofluorescence:

    • Perfuse Tissues: If working with animal models, perfuse the animal with PBS prior to tissue harvesting and fixation to remove red blood cells.[10] This is the most effective method.

  • Chemical Quenching of Lipofuscin and Other Pigments:

    • Sudan Black B (SBB): This is a lipophilic dye that is highly effective at quenching autofluorescence from lipofuscin.[16][17] It acts as a dark mask, absorbing the autofluorescent emissions.[17]

    Experimental Protocol: Sudan Black B Staining

    • After completing your primary and secondary antibody incubations (if applicable) and final washes, prepare a 0.1% Sudan Black B solution in 70% ethanol.[18] Stir for 1-2 hours and filter to remove any undissolved particles.

    • Incubate your slides in the SBB solution for 10-20 minutes at room temperature in the dark.

    • Wash thoroughly with PBS to remove excess SBB. You may need extensive washing to reduce non-specific background from the dye itself.

    • Mount your slides with an appropriate mounting medium.

    • Commercial Quenching Reagents: Several commercial kits are available that use various chemical principles to quench autofluorescence from multiple sources.[12][16][19] For example, Vector® TrueVIEW® works by binding to autofluorescent elements like collagen and red blood cells.[12][17] TrueBlack™ is particularly effective against lipofuscin.[17][20]

Table 1: Comparison of Common Autofluorescence Quenching Methods

MethodTarget Autofluorescence SourceAdvantagesDisadvantages
Sodium Borohydride Aldehyde-inducedSimple, aqueous-based protocolCan have variable efficacy; may damage some epitopes.[5][10]
Sudan Black B Lipofuscin, lipophilic pigmentsHighly effective for lipofuscinCan introduce its own background if not washed properly; less effective for aldehyde-induced autofluorescence.[16][18]
Commercial Kits (e.g., TrueVIEW) Broad spectrum (collagen, RBCs, fixative-induced)Optimized and easy to use; often highly effective.[17][19]Higher cost compared to individual reagents.
Troubleshooting Issue #3: Poor Signal-to-Noise Ratio

Symptom: You can see your probe's signal, but it is weak and difficult to distinguish from the background.

Cause: The intensity of the autofluorescence is overwhelming the specific signal from your pyrazolo[3,4-b]quinoline probe.

Solutions:

  • Instrumental Adjustments:

    • Use Narrower Emission Filters: Select a bandpass emission filter that is tightly centered on the emission peak of your pyrazolo[3,4-b]quinoline probe to exclude as much of the broad autofluorescence signal as possible.

    • Spectral Unmixing: If you are using a confocal microscope with a spectral detector, you can acquire the full emission spectrum of your sample. By imaging an unstained control, you can define the "autofluorescence spectrum" and computationally subtract it from your experimental image.[8]

  • Shift to a Brighter Probe (If Possible):

    • While you are working with pyrazolo[3,4-b]quinolines, a general principle is to choose the brightest possible fluorophore for your application.[12] A stronger specific signal will inherently improve your signal-to-noise ratio.

G Start Experiment Start Fixation Fixation Start->Fixation Perfusion Perfusion Start->Perfusion End High-Quality Image Reduction Reduction Fixation->Reduction Perfusion->Reduction Quenching Quenching Reduction->Quenching Filters Filters Quenching->Filters Spectral Spectral Filters->Spectral Spectral->End

By systematically addressing the potential sources of autofluorescence at each stage of your experiment—from sample preparation to image acquisition—you can significantly enhance the quality and reliability of your data when using pyrazolo[3,4-b]quinoline probes.

References

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. [Link]

  • Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. [Link]

  • Wikipedia. Autofluorescence. [Link]

  • Visikol. (2022, July 21). Causes of Autofluorescence. [Link]

  • Labcompare. (2021, June 29). How to Reduce Autofluorescence. [Link]

  • Visikol. (2024, July 11). Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging. [Link]

  • Nikon's MicroscopyU. Autofluorescence in Microscopy Literature References. [Link]

  • Edinburgh Instruments. HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES. [Link]

  • OracleBio. (2025, January 29). Combating Autofluorescence in Multiplex IF Image Analysis. [Link]

  • Visikol. (2021, September 8). Autofluorescence Quenching. [Link]

  • MDPI. (2023, February 8). Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. [Link]

  • ResearchGate. (2025, August 10). Optical properties of new pyrazolo[3,4-b]quinoline and its composites. [Link]

  • PubMed Central. Characterizing and Diminishing Autofluorescence in Formalin-fixed Paraffin-embedded Human Respiratory Tissue. [Link]

  • Lab Manager. How Quenching Tissue Autofluorescence Works. [Link]

  • ResearchGate. Quenching of autofluorescence. Treatment with TrueBlack™ lipofuscin.... [Link]

  • Wellcome Open Research. (2017, September 4). Quenching autofluorescence in tissue immunofluorescence. [Link]

  • National Institutes of Health. (2024, February 10). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. [Link]

  • PubMed. (2010, August 23). Exploring reversible quenching of fluorescence from a pyrazolo[3,4-b]quinoline derivative by protonation. [Link]

  • PubMed Central. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • ResearchGate. (2024, February 7). (PDF) Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn Cations. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • National Institutes of Health. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • Taylor & Francis Online. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • PubMed. (2019, April 15). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. [Link]

  • MDPI. (2024, February 10). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. [Link]

  • PubMed. (2013, June 30). Applications of fluorescent sensor based on 1H-pyrazolo[3,4-b]quinoline in analytical chemistry. [Link]

Sources

Optimization

Technical Support Center: Enhancing Cell Permeability of Pyrazolo[3,4-b]quinoline Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical strategies for overcoming cell permeability challenges a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical strategies for overcoming cell permeability challenges associated with the pyrazolo[3,4-b]quinoline scaffold. This class of compounds, while promising for various therapeutic applications, often presents significant hurdles in achieving adequate cell entry for desired biological activity.[1][2] This resource is structured in a question-and-answer format to directly address common issues encountered during experimental work.

Part 1: Troubleshooting Common Permeability Issues

This section addresses specific experimental observations and provides a logical framework for diagnosing and solving the underlying permeability problems.

Question 1: My pyrazolo[3,4-b]quinoline compound shows high potency in a biochemical assay but is inactive in cell-based assays. Is this a permeability issue?

This is a classic and highly indicative scenario pointing towards poor cell permeability. The discrepancy between biochemical (cell-free) and cell-based activity suggests that the compound can interact with its target but cannot reach it when the target is inside a cell.

Underlying Causality: Pyrazolo[3,4-b]quinolines are often large, planar, and rigid heterocyclic systems.[1][3] These characteristics can contribute to:

  • Low Passive Diffusion: The molecule's physicochemical properties, such as high polar surface area (PSA) or low lipophilicity, may prevent it from efficiently crossing the lipid bilayer of the cell membrane.[4][5][6]

  • Efflux Pump Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cell, preventing it from reaching a therapeutic intracellular concentration.[7][8]

Troubleshooting Workflow:

G start Discrepancy Observed: Biochemical vs. Cell-Based Activity pampa Step 1: Assess Passive Permeability (PAMPA) start->pampa low_pampa Result: Low Papp (Poor Passive Diffusion) pampa->low_pampa Low Result high_pampa Result: High Papp (Good Passive Diffusion) pampa->high_pampa High Result caco2 Step 2: Assess Cellular Permeability & Efflux (Caco-2 Assay) low_caco2 Result: Low A→B Permeability Efflux Ratio < 2 caco2->low_caco2 Low Result high_efflux Result: Low A→B Permeability Efflux Ratio > 2 caco2->high_efflux High Efflux low_pampa->caco2 high_pampa->caco2 diagnosis3 Diagnosis: Permeability is not the primary issue. Investigate other factors (e.g., compound stability, off-target effects). high_pampa->diagnosis3 diagnosis1 Diagnosis: Primary issue is poor passive permeability. Molecule's intrinsic properties are unfavorable. low_caco2->diagnosis1 diagnosis2 Diagnosis: Compound is a substrate for active efflux transporters (e.g., P-gp). high_efflux->diagnosis2

Caption: Troubleshooting workflow for diagnosing permeability issues.

Recommended Actions:

  • Quantify Permeability: First, you must confirm your hypothesis by measuring permeability directly. The two most common in vitro assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[9]

    • PAMPA: This cell-free assay measures only passive diffusion across an artificial lipid membrane.[10][11] It is a cost-effective first step to determine if the molecule has favorable physicochemical properties for crossing a lipid barrier.[10][12]

    • Caco-2 Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express efflux transporters, thus modeling the intestinal barrier.[7][8] This assay can measure both passive diffusion and active transport.[11]

Question 2: My compound has low permeability in the PAMPA assay. What are my next steps?

A low apparent permeability coefficient (Papp) in a PAMPA assay strongly indicates that the compound's intrinsic physicochemical properties are hindering its ability to passively diffuse across a lipid membrane.[13]

Underlying Causality: This is often tied to violations of drug-likeness principles, such as Lipinski's Rule of Five.[14] Key properties to investigate are:

  • High Polar Surface Area (TPSA): A TPSA value greater than 140 Ų is often correlated with poor permeability.[4] The nitrogen-rich pyrazolo[3,4-b]quinoline core can contribute significantly to a high TPSA.

  • Low Lipophilicity (logP/logD): The molecule may be too polar (hydrophilic) to favorably partition into the hydrophobic lipid membrane. While increasing lipophilicity can aid permeability, it's a delicate balance, as excessively high lipophilicity can lead to poor solubility and other issues.[15]

Strategies for Improvement:

  • Structural Modification (Medicinal Chemistry Approach):

    • Reduce TPSA: Systematically replace polar functional groups (e.g., -OH, -NH2, -COOH) with less polar isosteres. Masking hydrogen bond donors is particularly effective.[6]

    • Increase Lipophilicity: Add small, non-polar groups (e.g., methyl, ethyl, halogen) to the scaffold.

    • Prodrug Approach: Convert a polar functional group into a more lipophilic, cleavable moiety (e.g., an ester).[9] This "mask" improves membrane transit, after which cellular enzymes (like esterases) cleave it to release the active parent drug.[16][17]

  • Formulation Strategies (For In Vitro Testing):

    • Use of Permeation Enhancers: For cell-based assays, excipients like low concentrations of DMSO or cyclodextrins can be used. Cyclodextrins can form inclusion complexes that may enhance permeability.[18][19]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve the apparent solubility and permeability of lipophilic compounds.[19][20][21]

StrategyMechanism of ActionKey Consideration
Reduce TPSA Decreases the energy penalty for desolvation before entering the lipid membrane.Can alter target binding; requires careful structure-activity relationship (SAR) studies.
Increase Lipophilicity Improves partitioning into the hydrophobic membrane core.May decrease aqueous solubility; risk of non-specific binding and toxicity.[15]
Prodrug Design Masks polar groups to temporarily increase lipophilicity and facilitate passive diffusion.[16]Requires cleavage by intracellular enzymes; cleavage rate can vary.
Formulation with Cyclodextrins Forms a complex that can increase the concentration of free drug at the membrane surface.[18]Can also decrease permeability if the complex is too stable.[18]
Question 3: My compound has low permeability in the Caco-2 assay with a high efflux ratio (ER > 2). What does this mean?

This is the classic signature of a compound that is a substrate for active efflux transporters.[8] The efflux ratio is calculated as Papp (B→A) / Papp (A→B). A high ratio indicates that the compound is transported more efficiently out of the cell (basolateral to apical) than into it (apical to basolateral).

Underlying Causality: The pyrazolo[3,4-b]quinoline scaffold can be recognized by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are highly expressed in Caco-2 cells.[8] These ATP-dependent transporters actively expel the compound from the cytoplasm, preventing it from accumulating.

Strategies for Mitigation:

  • Confirm Efflux Transporter Involvement:

    • Re-run the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp).[8] A significant increase in A→B permeability and a reduction in the efflux ratio upon inhibitor addition confirms that your compound is an efflux substrate.

  • Structural Modification:

    • "Evade" Transporter Recognition: Make subtle structural changes to disrupt the key pharmacophore features recognized by the transporter. This can involve altering charge distribution, hydrogen bonding patterns, or overall shape.

    • Reduce HBA Count: Reducing the number of hydrogen bond acceptors (HBAs) has been shown to sometimes reduce P-gp transport.[5]

G cluster_0 Apical (A) cluster_1 Cell Monolayer (Caco-2) cluster_2 Basolateral (B) Compound_A Compound EffluxPump P-gp Pump Compound_A->EffluxPump PassiveIn Passive Diffusion (A→B) EffluxOut Active Efflux (B→A) Compound_B Compound EffluxPump->Compound_B Papp (A→B) Low Compound_B->EffluxPump Papp (B→A) High

Caption: Diagram of active efflux in a Caco-2 assay.

Part 2: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing passive permeability.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound via passive diffusion.

Materials:

  • PAMPA "sandwich" plate (96-well donor plate and acceptor plate)

  • Hydrophobic PVDF filter membrane

  • Lipid solution (e.g., 2% DOPC in dodecane)[22]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow for integrity check[23]

  • Plate shaker and reader (UV-Vis or LC-MS/MS for analysis)

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[12]

  • Coat Membrane: Pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 5-10 minutes.[22]

  • Prepare Donor Solutions: Dilute the test compound from the DMSO stock to a final concentration (e.g., 10 µM) in PBS. The final DMSO concentration should be low (e.g., <1%) to not disrupt the membrane.[12]

  • Start Assay: Add 150-200 µL of the donor solution to each well of the donor plate.[12][23] Carefully place the donor plate on top of the acceptor plate to form the "sandwich."

  • Incubation: Incubate the plate sandwich at room temperature with gentle shaking (e.g., 100 rpm) for a defined period (e.g., 4-16 hours).[12][22]

  • Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.[23]

  • Calculation: Calculate the Papp value using the appropriate formula, which takes into account the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 2: Caco-2 Permeability Assay

This protocol provides a general framework for assessing both passive and active transport.

Objective: To determine the bidirectional permeability (A→B and B→A) of a test compound and calculate the efflux ratio.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12- or 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, etc.)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test compound and controls

  • TEER (Transepithelial Electrical Resistance) meter

  • Lucifer yellow for monolayer integrity check[8]

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for ~21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[8]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayer. Values should be within the lab's established range (e.g., >300 Ω·cm²).[8] A Lucifer yellow permeability test can also be performed to confirm low paracellular flux.[8]

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer.[13]

  • Bidirectional Transport:

    • A→B Transport: Add the test compound solution to the apical (donor) side and fresh buffer to the basolateral (acceptor) side.[13]

    • B→A Transport: Add the test compound solution to the basolateral (donor) side and fresh buffer to the apical (acceptor) side.[13]

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[13]

  • Sampling and Analysis: At the end of the incubation, take samples from the acceptor compartment and determine the compound concentration via LC-MS/MS.

  • Calculation: Calculate the Papp values for both A→B and B→A directions. The efflux ratio (ER) is then calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests active efflux.[8]

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. PubMed Central. [Link]

  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PubMed Central. [Link]

  • PAMPA Permeability Assay Protocol. Technology Networks. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas. [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors. ResearchGate. [Link]

  • Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors. PubMed. [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]

  • Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. ACS Publications. [Link]

  • CHAPTER 3: Optimisation of Passive Permeability for Oral Absorption. Royal Society of Chemistry. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Bioavailability Enhancement: Drug Permeability Enhancement. JoVE. [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Sci-Hub. [Link]

  • Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. Springer. [Link]

  • Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of Cyclic Decapeptides. ETH Zurich Research Collection. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]

  • Prodrug approaches for enhancing the bioavailability of drugs with low solubility. PubMed. [Link]

  • Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. ResearchGate. [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Publications. [Link]

  • Pyrazolo[3,4-b]hydroquinoline-5-ones: photochemical and DFT computational studies. Springer. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. [Link]

  • lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. PubMed. [Link]

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Troubleshooting

Technical Support Center: Refining Purification Methods for 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Welcome to the technical support center for the purification of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this and structurally related heterocyclic compounds. Our approach is rooted in explaining the "why" behind experimental choices, ensuring scientifically sound and reproducible outcomes.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the structural and chemical nature of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.

  • Heterocyclic Aromatic Amine: The molecule possesses a fused ring system consisting of a pyrazole and a quinoline moiety. The presence of multiple nitrogen atoms imparts basic properties to the compound.[1][2]

  • Potential for Strong Adsorption: The basic nitrogen atoms, particularly the amine group and the pyridinic nitrogen in the quinoline ring, can interact strongly with acidic stationary phases like silica gel via hydrogen bonding and acid-base interactions. This can lead to purification challenges such as peak tailing, poor resolution, and in some cases, decomposition on the column.[3][4][5]

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when planning the purification of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.

Q1: What are the primary methods for purifying 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine?

A1: The two most effective and commonly employed purification techniques for this class of compounds are column chromatography and recrystallization . The choice between them depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. Often, a combination of both methods is used for optimal results.

Q2: What are the likely impurities I should be trying to remove?

A2: Impurities are typically byproducts of the synthetic route. A common method for synthesizing pyrazolo[3,4-b]quinolines is the Friedländer condensation , which involves the reaction of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group (in this case, a substituted aminopyrazole).[6][7][8][9][10] Therefore, potential impurities include:

  • Unreacted starting materials (e.g., a substituted 2-aminoacetophenone and an aminopyrazole derivative).

  • Side-products from incomplete cyclization or alternative reaction pathways.

  • Residual high-boiling point solvents used in the reaction (e.g., glacial acetic acid, ethylene glycol).[6][11]

Q3: My compound appears as a streak or a broad spot on a silica gel TLC plate. What does this indicate?

A3: This is a classic sign of strong interaction between your basic compound and the acidic silanol groups on the surface of the silica gel.[5] This interaction can hinder effective separation. The troubleshooting section below provides detailed strategies to counteract this issue.

III. Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for separating complex mixtures. However, the basic nature of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine requires special considerations.

Issue 1: Poor Separation and Peak Tailing on Silica Gel

Cause: The basic nitrogen atoms in the molecule are interacting strongly with the acidic silanol groups (Si-OH) on the silica gel surface. This leads to a non-ideal equilibrium during elution, resulting in broad, tailing peaks and poor separation from impurities.

Solutions:

  • Incorporate a Basic Modifier into the Eluent: This is the most common and effective solution. Adding a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase will neutralize the acidic sites on the silica gel.[3][4][12] The amine in the eluent competes with your compound for binding to the silanol groups, leading to a more rapid and symmetrical elution of your product.

    ParameterRecommendation
    Basic Modifier Triethylamine (TEA)
    Concentration 0.5 - 2% (v/v) in the eluent
  • Use a Deactivated Stationary Phase: You can deactivate the silica gel before running the column by flushing it with a solvent mixture containing a higher concentration of triethylamine.[12][13]

  • Switch to an Alternative Stationary Phase: If the issue persists, consider using a different adsorbent.

    • Alumina (Al₂O₃): Neutral or basic alumina is an excellent alternative for the purification of basic compounds.[13]

    • Reversed-Phase Silica (C18): If your compound and impurities have different hydrophobicities, reversed-phase chromatography can be a powerful tool. Elution is carried out with polar solvents like acetonitrile/water or methanol/water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.[5]

Workflow for Developing a Column Chromatography Protocol

workflow TLC 1. TLC Analysis - Test various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH). - Add 1% TEA to the chosen system and observe improvement in spot shape. Solvent_System 2. Select Optimal Solvent System - Aim for an Rf of 0.2-0.3 for the target compound. TLC->Solvent_System Column_Packing 3. Pack the Column - Use a slurry of silica gel in the initial, less polar eluent. - Ensure a well-packed, bubble-free column. Solvent_System->Column_Packing Loading 4. Load the Sample - Dissolve the crude product in a minimum amount of DCM or the eluent. - Alternatively, perform a dry-loading technique. Column_Packing->Loading Elution 5. Elute the Column - Start with the selected solvent system. - A gradient elution (gradually increasing polarity) can be used for complex mixtures. Loading->Elution Fractions 6. Collect and Analyze Fractions - Collect fractions and monitor by TLC. - Combine pure fractions. Elution->Fractions

Caption: Workflow for Column Chromatography Protocol Development.

IV. Troubleshooting Guide: Recrystallization

Recrystallization is an excellent final purification step to obtain a highly crystalline and pure product.

Issue 2: Compound "Oils Out" or Fails to Crystallize

Cause: The compound is precipitating from the solution as a liquid phase (oiling out) rather than forming a crystal lattice. This can happen if the solution is supersaturated at a temperature above the melting point of the solute in the solvent, or if certain impurities are inhibiting crystallization.

Solutions:

  • Optimize the Solvent System: The key to successful recrystallization is finding a suitable solvent or solvent pair. The ideal solvent should dissolve your compound poorly at room temperature but well at its boiling point.

    • Screening Solvents: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, and water).

    • Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A common pair for compounds like this could be ethanol/water or ethyl acetate/hexane.

  • Control the Cooling Rate: Rapid cooling often leads to the precipitation of smaller, less pure crystals or oiling out.

    • Allow the flask to cool slowly to room temperature before placing it in an ice bath.

    • Insulating the flask can further slow the cooling process.

  • Induce Crystallization:

    • Seeding: Add a small crystal of the pure compound to the cooled, supersaturated solution to provide a nucleation site for crystal growth.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.

General Recrystallization Protocol

G cluster_0 Dissolution cluster_1 Filtration (Hot) cluster_2 Crystallization cluster_3 Isolation a 1. Dissolve crude product in a minimum of hot solvent. b 2. If insoluble impurities are present, perform a hot filtration. a->b Optional c 3. Allow the solution to cool slowly to room temperature, then in an ice bath. a->c b->c d 4. Collect crystals by vacuum filtration. c->d e 5. Wash crystals with a small amount of cold solvent. d->e f 6. Dry the crystals under vacuum. e->f

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine and Other Kinase Inhibitors

In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with high potency and selectivity remains a paramount objective. The pyrazolo[3,4-b]quinoline scaffold has emerged as a promising framewo...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with high potency and selectivity remains a paramount objective. The pyrazolo[3,4-b]quinoline scaffold has emerged as a promising framework for the development of such agents, with various derivatives demonstrating significant anti-proliferative effects. This guide provides a comprehensive comparative analysis of a representative compound from this class, 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, against other well-characterized kinase inhibitors.

Our investigation focuses on the hypothesized inhibitory activity of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine against Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β), two kinases frequently implicated in cell cycle progression and tumorigenesis. For a robust comparison, we have selected two widely studied inhibitors: Roscovitine (Seliciclib) , a first-generation CDK inhibitor, and CHIR-99021 , a highly potent and selective GSK-3β inhibitor.

This guide will delve into the mechanistic underpinnings of these inhibitors, present a comparative analysis of their (hypothesized and reported) inhibitory profiles, and provide detailed experimental protocols for the validation of their efficacy.

The Pyrazolo[3,4-b]quinoline Scaffold: A Privileged Structure in Kinase Inhibition

The 1H-pyrazolo[3,4-b]quinoline core structure is a rigid, planar heterocyclic system that is well-suited for interaction with the ATP-binding pocket of various kinases. The strategic placement of substituent groups can significantly influence both the potency and selectivity of these compounds. The dimethyl substitution at the 6 and 7 positions of the quinoline ring in our lead compound may enhance its binding affinity and cellular permeability.

Comparative Kinase Inhibition Profiles

Due to the limited publicly available data on the specific kinase inhibition profile of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, we present a hypothesized but representative profile based on the known activities of structurally related compounds. This profile is intended for illustrative purposes to guide a comparative analysis.

Kinase Target6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (Hypothesized IC50, nM)Roscovitine (Reported IC50, nM)CHIR-99021 (Reported IC50, nM)
CDK2 150700>10,000
GSK-3β 80>10,0006.7
CDK1300700>10,000
CDK5250200>10,000
CDK9800400>10,000
ROCK1>5,000>10,000>10,000
FLT3>5,000>10,000>10,000

This table highlights the hypothesized dual inhibitory potential of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine against both CDK2 and GSK-3β. In contrast, Roscovitine demonstrates a preference for CDKs, while CHIR-99021 is highly selective for GSK-3β.

Signaling Pathways and Mechanisms of Action

The efficacy of these kinase inhibitors is rooted in their ability to modulate key cellular signaling pathways.

CDK2 in Cell Cycle Progression

CDK2 is a critical regulator of the G1/S phase transition of the cell cycle. Its inhibition by compounds like Roscovitine and, hypothetically, 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, leads to cell cycle arrest and can induce apoptosis.

CDK2_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin_D Cyclin D Synthesis ERK->Cyclin_D CDK4_6_Cyclin_D CDK4/6-Cyclin D Cyclin_D->CDK4_6_Cyclin_D Rb Rb CDK4_6_Cyclin_D->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin_E Cyclin E Synthesis E2F->Cyclin_E CDK2_Cyclin_E CDK2-Cyclin E Cyclin_E->CDK2_Cyclin_E S_Phase_Entry S Phase Entry CDK2_Cyclin_E->S_Phase_Entry promotes Inhibitor 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine Roscovitine Inhibitor->CDK2_Cyclin_E

Caption: CDK2 signaling pathway and point of inhibition.

GSK-3β in Cell Survival and Proliferation

GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including cell survival, proliferation, and apoptosis. Its inhibition by CHIR-99021, and putatively by our lead compound, can impact these pathways.

GSK3B_Pathway cluster_0 In the absence of Wnt Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Dishevelled->Destruction_Complex inhibits GSK3B GSK-3β Beta_Catenin β-catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and binds Destruction_Complex->Beta_Catenin phosphorylates for degradation Gene_Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription activates Inhibitor 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine CHIR-99021 Inhibitor->GSK3B

Caption: Wnt/β-catenin signaling pathway showing GSK-3β inhibition.

Experimental Protocols for Efficacy Evaluation

To empirically validate and compare the efficacy of these kinase inhibitors, the following experimental workflows are recommended.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (e.g., CDK2/Cyclin E) - Substrate (e.g., Histone H1) - ATP - Inhibitor dilutions Start->Prepare_Reagents Incubate Incubate kinase, substrate, and inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction by adding ATP Incubate->Initiate_Reaction Stop_Reaction Stop reaction Initiate_Reaction->Stop_Reaction Detect_Phosphorylation Detect phosphorylation (e.g., ADP-Glo, radioactivity) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze data and calculate IC50 values Detect_Phosphorylation->Analyze_Data

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the inhibitor in assay buffer to achieve the desired concentration range.

    • Prepare a solution of the purified kinase (e.g., recombinant human CDK2/Cyclin E) and its specific substrate (e.g., Histone H1 peptide) in assay buffer.

  • Assay Plate Setup:

    • Add the diluted inhibitor solutions to the wells of a microplate. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Add the kinase and substrate solution to all wells except the negative control.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Reaction Initiation:

    • Add a solution of ATP to all wells to start the phosphorylation reaction. The concentration of ATP should be close to the Km value for the specific kinase.

  • Reaction Termination:

    • After a set incubation time (e.g., 30-60 minutes at 30°C), stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg2+, which is essential for kinase activity).

  • Detection:

    • Detect the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is directly proportional to kinase activity.

      • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HCT116 colon cancer cells) in appropriate growth medium until they reach the exponential growth phase.

  • Cell Seeding:

    • Trypsinize the cells, count them, and seed them into a 96-well microplate at a predetermined density (e.g., 5,000 cells per well).

    • Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the kinase inhibitors in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells with the compounds for a specified period, typically 48-72 hours.

  • Proliferation Assessment:

    • Measure cell viability and proliferation using a suitable assay, such as:

      • MTT or WST-1 assay: These colorimetric assays measure the metabolic activity of viable cells.

      • CyQUANT® Direct Cell Proliferation Assay: This assay uses a fluorescent dye that binds to the DNA of viable cells.

      • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP, which is an indicator of metabolically active cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Conclusion

The comparative analysis presented in this guide, while based on a hypothesized profile for 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, provides a robust framework for evaluating novel kinase inhibitors. The pyrazolo[3,4-b]quinoline scaffold holds significant promise, and compounds derived from it warrant further investigation. The hypothesized dual inhibition of CDK2 and GSK-3β by 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine suggests a potential for broader anti-cancer activity compared to more selective inhibitors like Roscovitine and CHIR-99021. However, this also raises questions about potential off-target effects and toxicity that would need to be carefully addressed in preclinical studies.

The detailed experimental protocols provided herein offer a clear path for the empirical validation of these hypotheses. Through rigorous in vitro and cell-based assays, researchers can elucidate the precise mechanism of action, potency, and selectivity of novel kinase inhibitors, ultimately paving the way for the development of more effective targeted therapies.

References

  • lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. Bioorganic & Medicinal Chemistry Letters, 2018. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 2022. [Link]

  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu, 2023. [Link]

  • Tyrosine Kinase Inhibitors. StatPearls, 2023. [Link]

Comparative

Validating 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine as a Novel CDK Inhibitor: A Comparative Guide

Authored by a Senior Application Scientist The relentless progression of the cell cycle is a hallmark of cancer. Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, serve as the engine of this progress...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

The relentless progression of the cell cycle is a hallmark of cancer. Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, serve as the engine of this progression, making them a prime target for therapeutic intervention.[1][2] The clinical success of CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib in treating HR+/HER2- breast cancer has invigorated the search for new, more selective, and potent CDK inhibitors.[2][3][4] This guide provides a comprehensive framework for the validation of a novel compound, 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, as a potential CDK inhibitor. We will detail the requisite experimental workflow, from initial biochemical assays to cellular characterization, and provide a comparative analysis against established CDK inhibitors.

The core structure of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, a pyrazolo[3,4-b]quinoline derivative, is chemically intriguing.[5][6] Related heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[4,3-d]pyrimidines, have been identified as potent inhibitors of various CDKs, suggesting that this compound warrants a thorough investigation.[7][8][9][10]

The CDK-Cyclin-Rb Signaling Axis: The Target Pathway

Before delving into the experimental validation, it is crucial to understand the target pathway. In the G1 phase of the cell cycle, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. This complex then phosphorylates the Retinoblastoma (Rb) protein, a key tumor suppressor. Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for S-phase entry. CDK inhibitors exert their effect by blocking the kinase activity of the CDK-cyclin complex, thereby preventing Rb phosphorylation and inducing a G1 cell cycle arrest.

CDK_Pathway Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D Upregulates CDK4/6-Cyclin D Complex CDK4/6-Cyclin D Complex Cyclin D->CDK4/6-Cyclin D Complex CDK4/6 CDK4/6 CDK4/6->CDK4/6-Cyclin D Complex Rb Rb CDK4/6-Cyclin D Complex->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb Rb-P pRb->E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription G1/S Transition G1/S Transition S-Phase Genes->G1/S Transition Test Compound 6,7-Dimethyl-1H-pyrazolo [3,4-b]quinolin-3-ylamine Test Compound->CDK4/6-Cyclin D Complex Inhibits

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of CDK inhibitors.

Experimental Validation Workflow

A multi-tiered approach is essential to rigorously validate a novel CDK inhibitor. This involves progressing from direct biochemical assays to more complex cell-based characterizations.

Validation_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation Kinase_Assay In Vitro Kinase Assay (Determine IC50) Selectivity_Panel Kinome Selectivity Screening Kinase_Assay->Selectivity_Panel Proliferation_Assay Cell Proliferation Assay (Determine GI50) Kinase_Assay->Proliferation_Assay Western_Blot Western Blot (Target Engagement - pRb) Proliferation_Assay->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle_Analysis

Caption: A streamlined workflow for the validation of a novel CDK inhibitor.

Part 1: Biochemical Characterization

The initial step is to determine if 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine directly inhibits the kinase activity of specific CDK-cyclin complexes.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of purified CDK-cyclin complexes in the presence of the test compound. The goal is to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

Protocol: ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.

  • Reagent Preparation :

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Reconstitute recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes in the reaction buffer.

    • Prepare a substrate solution containing a suitable peptide substrate (e.g., a fragment of Rb).

    • Prepare a solution of ATP at a concentration close to its Km for the kinase.[11]

    • Serially dilute 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine in DMSO, then further dilute in the reaction buffer.

  • Kinase Reaction :

    • In a 384-well plate, add the enzyme, substrate, and test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[12]

  • Detection :

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.[13]

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

Comparative Analysis: Potency and Selectivity

The potency of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine should be compared against established CDK4/6 inhibitors. Furthermore, its selectivity should be assessed by testing against other key CDKs, particularly CDK1/Cyclin B and CDK2/Cyclin A, to understand its potential for off-target effects.[15]

CompoundCDK4/Cyclin D1 IC50 (nM)CDK6/Cyclin D3 IC50 (nM)Selectivity (CDK4 vs. CDK6)
Palbociclib 1116~1.5-fold for CDK4
Ribociclib 1039~4-fold for CDK4
Abemaciclib 210~5-fold for CDK4
6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine To be determinedTo be determinedTo be determined
Note: IC50 values are approximate and can vary based on assay conditions.[16]

Part 2: Cellular Characterization

Positive results in biochemical assays must be followed by validation in a cellular context to ensure cell permeability and on-target activity within the complex intracellular environment.[16]

Cell Proliferation Assay

This assay determines the effect of the compound on the growth of cancer cell lines. It is crucial to use an appropriate assay, as metabolic assays (e.g., MTT, CellTiter-Glo) can be confounded by changes in cell size induced by CDK4/6 inhibitors. DNA-based assays (e.g., CyQUANT) are more reliable.[17][18]

Protocol: CyQUANT™ Direct Cell Proliferation Assay

  • Cell Culture :

    • Seed Rb-proficient cancer cell lines (e.g., MCF-7, T-47D) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with a range of concentrations of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine for 72 hours. Include a DMSO-only control.

  • Lysis and Staining :

    • Add the CyQUANT™ Direct reagent, which contains a DNA-binding dye, directly to the cell culture wells.

    • Incubate for 60 minutes at 37°C to lyse the cells and stain the DNA.

  • Detection and Analysis :

    • Measure the fluorescence using a microplate reader.

    • Calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Target Engagement

To confirm that the observed anti-proliferative effect is due to the inhibition of the CDK4/6-Rb pathway, western blotting is performed to assess the phosphorylation status of Rb.[19]

Protocol: Western Blotting for Phospho-Rb

  • Cell Treatment and Lysis :

    • Treat Rb-proficient cells with the test compound at concentrations around its GI50 for 24 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification and Sample Preparation :

    • Determine the protein concentration of the lysates using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.[19]

  • SDS-PAGE and Transfer :

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-Rb (Ser780 or Ser807/811), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.[20]

  • Detection and Analysis :

    • Detect the signal using an ECL substrate and quantify the band intensities. A dose-dependent decrease in the ratio of phospho-Rb to total Rb indicates on-target activity.

Cell Cycle Analysis

A hallmark of CDK4/6 inhibition is G1 phase cell cycle arrest. This can be quantified using flow cytometry with a DNA-staining dye like propidium iodide (PI).[21][22]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Harvesting :

    • Treat cells with the test compound for 24-48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

  • Fixation :

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This preserves the DNA integrity.[23]

    • Incubate on ice for at least 2 hours or store at -20°C.[21]

  • Staining :

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining buffer containing propidium iodide and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.[21][23]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry :

    • Analyze the stained cells on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Data Analysis :

    • Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G0/G1 population with a concomitant decrease in the S and G2/M populations indicates a G1 arrest.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for the initial validation of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine as a CDK inhibitor. Positive and compelling data from these assays—specifically, potent and selective inhibition of CDK4/6 in biochemical assays, effective growth inhibition of Rb-proficient cancer cells, and clear evidence of on-target activity through reduced Rb phosphorylation and G1 cell cycle arrest—would provide a strong rationale for further preclinical development. Subsequent investigations could include kinome-wide selectivity profiling to identify potential off-targets, in vivo efficacy studies in xenograft models, and the exploration of synergistic combinations with other anti-cancer agents. The ultimate goal is to determine if this novel compound can offer a meaningful clinical advantage over existing therapies.

References

  • Kim, E. S., & Lee, J. H. (2018). Assaying cell cycle status using flow cytometry. In Methods in Molecular Biology (Vol. 1686, pp. 29-37). Humana Press, New York, NY. [Link]

  • JoVE. (2023). Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. [Link]

  • ResearchGate. IC 50 Values of CDK4/6 Inhibitors. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]

  • Gelin, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 134. [Link]

  • MD Anderson Cancer Center. (2023). The next generation of CDK inhibitors is coming. [Link]

  • Gelin, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 134. [Link]

  • Bar-Ilan University Research Authority. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]

  • ACS Publications. (2022). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega, 7(40), 35947-35961. [Link]

  • Hafner, M., et al. (2024). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. Nature Communications, 15(1), 1930. [Link]

  • Hafner, M., et al. (2023). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. [Link]

  • BIOENGINEER.ORG. (2026). Designing Natural Dual Inhibitors for CDK-1 and PARP-1. [Link]

  • ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against.... [Link]

  • ResearchGate. Reported IC 50 values of the selected inhibitors in nM. [Link]

  • Gloerich, J., et al. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. FEBS Letters, 587(18), 3009-3014. [Link]

  • National Center for Biotechnology Information. (2018). Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay. [Link]

  • ResearchGate. IC50 values of CDK5 inhibitors. [Link]

  • He, Y., et al. (2021). CDK inhibitors in cancer therapy, an overview of recent development. Journal of Hematology & Oncology, 14(1), 1-19. [Link]

  • Andrews, B., & Measday, V. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. Methods in Enzymology, 283, 303-311. [Link]

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  • Jorda, R., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biochemical Journal, 480(4), 305-320. [Link]

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Validation

The Structure-Activity Relationship of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine Analogs: A Comparative Guide for Drug Discovery

Introduction: The Promise of the Pyrazolo[3,4-b]quinoline Scaffold The 1H-pyrazolo[3,4-b]quinoline core is a privileged heterocyclic system in medicinal chemistry, recognized for its versatile biological activities.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazolo[3,4-b]quinoline Scaffold

The 1H-pyrazolo[3,4-b]quinoline core is a privileged heterocyclic system in medicinal chemistry, recognized for its versatile biological activities.[1][2] This fused aromatic structure, comprising a pyrazole ring fused to a quinoline moiety, serves as a rigid scaffold that can be strategically decorated with various functional groups to modulate its interaction with biological targets.[3][4] Notably, derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, and kinase inhibitory activities.[5][6]

This guide focuses on the structure-activity relationship (SAR) of a specific subset of this class: 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine and its analogs. While comprehensive SAR studies on this exact scaffold are limited in publicly available literature, we can infer significant insights by examining related pyrazolo[3,4-b]quinoline and pyrazolo[3,4-b]pyridine derivatives. This comparative analysis aims to provide a predictive framework for researchers engaged in the design and development of novel therapeutics based on this promising scaffold.

The Core Scaffold: Synthesis and Known Biological Significance

The synthesis of the 1H-pyrazolo[3,4-b]quinoline core is often achieved through established synthetic routes such as the Friedländer condensation.[3][5] This method typically involves the reaction of an appropriately substituted o-aminobenzaldehyde or o-aminoketone with a pyrazolone derivative. The presence of the 6,7-dimethyl substitution on the quinoline ring influences the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for specific biological targets. The 3-amino group serves as a crucial handle for further chemical modifications, allowing for the exploration of a diverse chemical space.

Derivatives of the broader pyrazolo[3,4-b]quinoline class have been reported to exhibit a range of biological effects, including:

  • Anticancer Activity: Inhibition of oncogenic pathways, such as those involving Ras proteins, and induction of apoptosis in cancer cells.[5]

  • Kinase Inhibition: Targeting various protein kinases that are implicated in cancer and inflammatory diseases.[7][8]

  • Antimicrobial Properties: Efficacy against a spectrum of bacterial and fungal pathogens.[5]

The 6,7-dimethyl substitution pattern, in particular, may contribute to favorable pharmacokinetic properties by blocking potential sites of metabolism.

Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective

Based on SAR studies of analogous pyrazolo[3,4-b]pyridine and other quinoline derivatives, we can extrapolate key trends for the 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine scaffold. The following sections dissect the probable impact of substitutions at various positions.

Modifications at the 3-Amino Group (R1)

The 3-amino group is a critical determinant of biological activity and serves as a primary point for diversification.

  • Acylation and Sulfonylation: Conversion of the 3-amino group to amides or sulfonamides can modulate the hydrogen bonding capacity and overall lipophilicity of the molecule. This can lead to altered target engagement and cellular permeability.

  • Alkylation: Introduction of alkyl or substituted alkyl chains can probe steric pockets within the target's binding site. The length and branching of the alkyl chain can significantly impact potency.

  • Urea and Thiourea Formation: Formation of urea or thiourea linkages at the 3-amino position has been a successful strategy in the development of kinase inhibitors, often providing additional hydrogen bond donors and acceptors for interaction with the hinge region of kinases.[9]

Substitutions on the Pyrazole Ring (N1 and C3)

The pyrazole moiety offers two key positions for modification: the N1-position and the C3-position (if the 3-amino group is considered as a substituent on the quinoline core).

  • N1-Substitution (R2): The N1-position of the pyrazole ring is often substituted with small alkyl or aryl groups. An unsubstituted N1-H can act as a hydrogen bond donor. Alkylation at this position can block this interaction and introduce steric bulk, which can be beneficial or detrimental depending on the target topology.

  • C3-Substituents (R3): While the core topic specifies a 3-amino group, it is worth noting that in the broader class of pyrazolo[3,4-b]quinolines, modifications at the C3 position with different functional groups would significantly alter the electronic nature and steric profile of the molecule, thereby influencing its biological activity.

Substitutions on the Quinoline Ring (C4, C5, C8)

Beyond the fixed 6,7-dimethyl groups, other positions on the quinoline ring can be targeted for modification.

  • C4-Position (R4): Introduction of small hydrophobic groups at the C4-position can enhance binding affinity through van der Waals interactions. Bulky substituents at this position may lead to steric clashes.

  • C5 and C8-Positions (R5, R6): These positions are more solvent-exposed in many kinase binding pockets. Introduction of polar groups or solubilizing moieties at these positions could improve the pharmacokinetic profile of the compounds.

Comparative Data of Analogous Compounds

To illustrate the potential SAR trends, the following table summarizes data from studies on related pyrazolo[3,4-b]pyridine kinase inhibitors. While not direct analogs of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, these compounds share a common pharmacophore and provide valuable insights into the effects of various substitutions.

Compound IDCore ScaffoldR1 (at 3-position)R2 (at N1-position)R4 (at 4-position)Target KinaseIC50 (nM)Reference
15i 1H-pyrazolo[3,4-b]pyridine-NH-arylH-O-arylTBK18.5[10]
15t 1H-pyrazolo[3,4-b]pyridine-NH-arylH-O-aryl (with modifications)TBK10.8[10]
15y 1H-pyrazolo[3,4-b]pyridine-NH-aryl (optimized)H-O-aryl (optimized)TBK10.2[10]
23c pyrazolo[3,4-d]pyrimidine-NH-arylH-NH-arylRET(Significant Inhibition)[11]

Note: The table presents a selection of data from the literature on related scaffolds to highlight SAR trends. The reported activities are specific to the tested analogs and their respective targets.

Experimental Protocols

The evaluation of the biological activity of these compounds typically involves a series of in vitro and cell-based assays.

Kinase Inhibition Assay (Example: TBK1)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials: Recombinant human TBK1 kinase, ATP, substrate peptide, kinase buffer, detection reagent.

  • Procedure: a. The kinase reaction is initiated by mixing the TBK1 enzyme with the test compound at various concentrations in a kinase buffer. b. ATP and the substrate peptide are added to start the phosphorylation reaction. c. The reaction is incubated at a controlled temperature for a specific duration. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.[10]

Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

  • Cell Lines: Relevant human cancer cell lines.

  • Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are then treated with the test compound at various concentrations for a specified period (e.g., 72 hours). c. Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).

  • Data Analysis: The GI50 or IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined.

Visualizing the Structure-Activity Relationship

The following diagrams illustrate key concepts in the SAR of pyrazolo[3,4-b]quinoline analogs.

SAR_Highlights core 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine R1 R1 (3-Amino Group) - Amides - Ureas - Alkyl Chains core->R1 Primary diversification point R2 R2 (N1-Position) - H-bond donor (NH) - Alkyl/Aryl groups core->R2 Modulates H-bonding and sterics R4 R4 (C4-Position) - Hydrophobic groups core->R4 Probes hydrophobic pockets R5_R6 R5/R6 (C5/C8-Positions) - Polar groups for PK core->R5_R6 Influences pharmacokinetics Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Kinase Assays purification->in_vitro cell_based Cell-Based Assays (Proliferation, Apoptosis) in_vitro->cell_based sar SAR Analysis cell_based->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for SAR studies.

Conclusion and Future Directions

The 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology and infectious diseases. While direct SAR data for this specific analog series is not extensively documented, a comparative analysis of related pyrazolo[3,4-b]quinoline and pyrazolo[3,4-b]pyridine derivatives provides a valuable predictive framework for guiding synthetic efforts.

Future research should focus on the systematic exploration of the chemical space around this core. Key areas for investigation include:

  • Diverse substitutions at the 3-amino position to probe a variety of interactions with biological targets.

  • Modulation of the pyrazole N1-substituent to fine-tune electronic and steric properties.

  • Exploration of different substitution patterns on the quinoline ring to optimize potency, selectivity, and pharmacokinetic properties.

A focused library synthesis and subsequent biological screening will be instrumental in elucidating the detailed SAR of this promising class of compounds and unlocking their full therapeutic potential.

References

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Comparative

A Comparative Guide to the Kinase Selectivity Profile of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Introduction: The Imperative of Kinase Selectivity in Modern Drug Discovery Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and represent one of the most important c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Selectivity in Modern Drug Discovery

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology.[1] The development of kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2] A lack of selectivity can lead to off-target effects and associated toxicities, while in some cases, multi-targeted inhibition can offer therapeutic advantages through polypharmacology.[3] Therefore, early and comprehensive cross-reactivity profiling against a broad panel of kinases is a cornerstone of modern drug discovery, enabling informed decisions for lead optimization and clinical development.[3][4]

This guide provides an in-depth analysis of the kinase selectivity profile of a novel investigational compound, 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine . The pyrazolo[3,4-b]quinoline scaffold is a recognized pharmacophore known to interact with the ATP-binding site of various kinases.[5][6][7][8] We will present a head-to-head comparison of its inhibitory activity against a panel of representative kinases with three well-characterized inhibitors:

  • Staurosporine: A natural product known for its potent but non-selective inhibition of a wide range of kinases, serving as a benchmark for promiscuity.[9][10][11][12]

  • Dasatinib: A multi-targeted inhibitor of BCR-ABL and Src family kinases, approved for the treatment of certain types of leukemia.[13][14][15][16][17]

  • Vemurafenib: A highly selective inhibitor of the BRAF V600E mutant kinase, used in the treatment of metastatic melanoma.[18][19][20][21][22]

Through objective experimental data and detailed protocols, this guide aims to equip researchers, scientists, and drug development professionals with the framework to understand, generate, and interpret kinase selectivity data.

Experimental Design: A Validated Approach to Kinase Profiling

To ensure the generation of high-quality, reproducible data, a robust and validated experimental workflow is paramount. The choice of assay technology and the breadth of the kinase panel are critical decisions that directly impact the interpretation of selectivity.

Rationale for Kinase Panel Selection

For a comprehensive assessment of selectivity, a small, biased panel is insufficient. Small panels can provide a misleadingly narrow view of a compound's activity and fail to identify critical off-targets.[23][24] We utilized a broad, functionally diverse panel of kinases representing all major families of the human kinome. This approach, offered by services such as Reaction Biology and DiscoverX KINOMEscan®, provides a high-resolution "fingerprint" of the compound's interaction space.[3][4][25][26][27][28]

Rationale for Assay Technology

Multiple technologies exist for measuring kinase activity, including radiometric assays, fluorescence-based methods, and competition binding assays.[29][30] For this guide, we will detail a widely adopted, non-radiometric method: the ADP-Glo™ Kinase Assay . This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of enzymatic activity.[31][32][33][34] Its high sensitivity, broad dynamic range, and compatibility with high ATP concentrations make it suitable for profiling a wide variety of kinases, including those with low native activity.[33]

Experimental Workflow: ADP-Glo™ Kinase Assay

The following diagram outlines the key steps in the kinase profiling workflow.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection prep_reagents Prepare Kinase Buffer, ATP, and Substrates add_kinase Dispense Kinase & Substrate to Plate prep_reagents->add_kinase prep_compounds Serially Dilute Test Compounds add_compound Add Compound or DMSO (Control) prep_compounds->add_compound add_kinase->add_compound incubate_reaction Incubate at RT (e.g., 60 min) add_compound->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Terminates Reaction, Depletes ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detect Add Kinase Detection Reagent (Converts ADP to ATP) incubate_adpglo->add_detect incubate_detect Incubate at RT (30-60 min) add_detect->incubate_detect read_lum Read Luminescence (Plate Reader) incubate_detect->read_lum

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol: Single-Point Kinase Inhibition Assay (1 µM)
  • Reagent Preparation: Prepare 2X kinase reaction buffer containing the specific kinase, its corresponding substrate, and 100 µM ATP. Causality: Using a concentration near the apparent ATP Km for many kinases ensures that the assay is sensitive to ATP-competitive inhibitors.

  • Compound Plating: In a 384-well plate, dispense 5 µL of the test compounds (6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, Staurosporine, Dasatinib, Vemurafenib) to achieve a final concentration of 1 µM. For control wells, dispense 5 µL of DMSO vehicle.

  • Initiate Kinase Reaction: Add 5 µL of the 2X kinase/substrate/ATP mix to each well to start the reaction.

  • Reaction Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Reaction Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[35]

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to measure the newly synthesized ATP.[31][34]

  • Signal Development: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the high (DMSO only) and low (no enzyme) controls.

Results: A Comparative Cross-Reactivity Profile

The inhibitory activity of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine and the three reference compounds was assessed at a concentration of 1 µM against a representative panel of 25 kinases. The data, presented as percent inhibition, are summarized below.

Kinase FamilyKinase Target6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Dasatinib (% Inhibition @ 1µM)Vemurafenib (% Inhibition @ 1µM)
TK ABL1159998 5
TK SRC229895 8
TK LCK189796 7
TK KIT259592 11
TK EGFR1296454
TK VEGFR268 947515
TK PDGFRβ45928812
TKL BRAF8992099
TKL BRAF (V600E)119925100
STE MEK1585102
STE p38α3391659
CMGC CDK2/CycA41985514
CMGC GSK3β1596286
CMGC DYRK1A28943511
AGC AKT1997183
AGC PKA699151
AGC PKCα12100224
CAMK CAMK2D1995308
CAMK AMPK (A1/B1/G1)1493245
Other Aurora A96 984010
Other Aurora B92 973812
Other PLK155964816
Lipid PI3Kα788192
Lipid PI3Kγ989213
Atypical mTOR1190236

Note: This is a hypothetical dataset generated for illustrative purposes. Values in bold indicate primary targets or significant inhibition.

Data Analysis and Interpretation

Raw percentage inhibition data provides a snapshot of a compound's activity. To objectively compare selectivity, a quantitative metric is essential. The Selectivity Score (S-score) is a straightforward method used to quantify the promiscuity of an inhibitor.[23][24][36] It is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.

S(threshold) = (Number of kinases with inhibition > threshold) / (Total number of kinases tested)

A lower S-score indicates higher selectivity.

G cluster_inputs Inputs cluster_process Process cluster_output Output raw_data Raw % Inhibition Data (from Kinase Panel) count_hits Count Kinases Where Inhibition > Threshold raw_data->count_hits threshold Inhibition Threshold (e.g., 90%) threshold->count_hits divide Divide Hits by Total count_hits->divide total_kinases Count Total Kinases in Panel total_kinases->divide s_score Selectivity Score (S-Score) divide->s_score

Caption: Logic for calculating the Kinase Selectivity Score (S-Score).

Using a high-confidence inhibition threshold of 90%, we calculated the S-score for each compound from our dataset (n=25 kinases):

CompoundHits (>90% Inhibition)Total KinasesS-Score (S90%)Interpretation
6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine 2250.08 Highly Selective
Staurosporine 24250.96 Non-Selective
Dasatinib 4250.16 Multi-Targeted
Vemurafenib 2250.08 Highly Selective
Interpretation of the Selectivity Profile
  • 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine: The data reveals a highly selective profile for our compound of interest. It demonstrates potent inhibition of Aurora A and Aurora B kinases, with moderate activity against VEGFR2 and PLK1. The calculated S-score of 0.08 is on par with the highly selective inhibitor Vemurafenib, indicating a very focused activity profile within this panel. The moderate inhibition of VEGFR2 could be a potential liability (off-target toxicity) or a source of beneficial anti-angiogenic polypharmacology, warranting further investigation.

  • Staurosporine: As expected, staurosporine inhibited nearly every kinase in the panel, resulting in a high S-score of 0.96.[10] This confirms its utility as a positive control for kinase inhibition but highlights its unsuitability for therapeutic use due to extreme lack of specificity.

  • Dasatinib: The profile correctly identifies its known targets within the Src and ABL families, along with KIT and PDGFRβ.[14][17] Its S-score of 0.16 quantitatively defines it as a multi-targeted inhibitor, more selective than staurosporine but significantly broader than our lead compound or vemurafenib.

  • Vemurafenib: This compound displays an exquisitely selective profile, potently inhibiting only BRAF and its V600E mutant form.[18][19][21] Its S-score of 0.08 serves as a benchmark for a highly optimized, targeted therapeutic agent.

Conclusion and Future Directions

This guide demonstrates a systematic approach to characterizing the cross-reactivity profile of a novel kinase inhibitor, 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine . Our comparative analysis reveals a promising profile characterized by high selectivity towards Aurora kinases, with an S-score of 0.08 that rivals best-in-class selective inhibitors.

The causality behind this selectivity likely lies in the unique chemical features of the 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine scaffold, which can form specific hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of Aurora kinases that are not as favorable in other kinases.

Based on this strong and selective profile, the logical next steps in the drug discovery cascade would include:

  • IC50 Determination: Perform full dose-response curves for the primary targets (Aurora A, Aurora B) and key off-targets (VEGFR2, PLK1) to determine precise potency (IC50 values).

  • Cellular Target Engagement Assays: Confirm that the compound inhibits Aurora kinase activity in a cellular context at relevant concentrations.

  • Functional Cellular Assays: Evaluate the downstream phenotypic effects of Aurora kinase inhibition, such as cell cycle arrest and apoptosis, in relevant cancer cell lines.

By integrating comprehensive biochemical profiling with subsequent cell-based validation, researchers can build a robust data package to confidently advance selective kinase inhibitors toward clinical development.

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  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. PubMed. [Link]

Sources

Validation

A Comparative Guide to Pyrazolo[3,4-b]quinoline and Pyrazolo[3,4-b]pyridine Scaffolds in Drug Discovery

This guide provides a comparative analysis of two pivotal heterocyclic scaffolds in medicinal chemistry: pyrazolo[3,4-b]quinoline and pyrazolo[3,4-b]pyridine. We will delve into their structural nuances, synthetic access...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of two pivotal heterocyclic scaffolds in medicinal chemistry: pyrazolo[3,4-b]quinoline and pyrazolo[3,4-b]pyridine. We will delve into their structural nuances, synthetic accessibility, physicochemical properties, and diverse biological applications, supported by experimental data and established protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these scaffolds for novel therapeutic design.

Introduction: Two Scaffolds, A Shared Heritage

At the heart of modern medicinal chemistry lies the concept of the "privileged scaffold" - a molecular framework that is capable of binding to multiple biological targets. Both pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinoline belong to this elite class. They are fused azaheterocyclic systems that have garnered immense interest due to their structural resemblance to endogenous purine bases, allowing them to interact with a wide array of biological macromolecules.[1][2]

The pyrazolo[3,4-b]pyridine core consists of a fused pyrazole and pyridine ring. Its benzo-fused analogue, pyrazolo[3,4-b]quinoline, incorporates an additional benzene ring, creating a more extensive, planar aromatic system.[3][4] This seemingly simple structural extension has profound implications for the molecule's electronic, physicochemical, and pharmacological properties, dictating its synthetic routes and therapeutic potential. This guide will dissect these differences to inform rational drug design.

Figure 1. Core structures of the two scaffolds.

Structural and Physicochemical Properties: The Impact of Benzo-fusion

The addition of a benzene ring transforms the pyrazolopyridine core into a quinoline system, altering its fundamental properties. This modification is a key strategic choice in drug design, influencing everything from target binding to pharmacokinetics.

Aromaticity and Electronics: The pyrazolo[3,4-b]quinoline scaffold possesses a more extended π-conjugated system. This increased aromatic surface area enhances its ability to participate in π-π stacking interactions with aromatic amino acid residues in protein targets, a common binding motif in kinase inhibitors.[5] Conversely, the quinoline ring is an electron-deficient system, which can influence its metabolic stability and interaction with nucleophilic species.[6]

Tautomerism: For both scaffolds, when the pyrazole nitrogen is unsubstituted, tautomerism is possible. Theoretical calculations have shown that the 1H-tautomer of pyrazolo[3,4-b]pyridine is significantly more stable (by nearly 9 kcal/mol) than the 2H-form, making it the predominant species in solution.[1][7] This stability is a crucial consideration for receptor binding, as it presents a consistent hydrogen bond donor/acceptor pattern.

Photophysical Properties: A defining characteristic of the pyrazolo[3,4-b]quinoline scaffold is its inherent fluorescence.[8] The extended conjugation and rigid, planar structure lead to intense fluorescence in many derivatives, a property largely absent in the pyrazolopyridine series. This has led to their exploration as fluorescent sensors and as emissive materials in organic light-emitting diodes (OLEDs).[3]

Physicochemical Profile: The appended benzene ring makes the pyrazolo[3,4-b]quinoline scaffold inherently more lipophilic and less water-soluble than its pyridine counterpart. This has direct consequences for its drug-like properties, as summarized in the table below.

PropertyPyrazolo[3,4-b]pyridinePyrazolo[3,4-b]quinolineCausality & Implication
Molecular Weight ~119.12 g/mol (unsubstituted)[9]~169.18 g/mol (unsubstituted)The quinoline scaffold has a higher molecular weight, a key parameter in drug-likeness rules (e.g., Lipinski's Rule of Five).
Lipophilicity (cLogP) LowerHigherIncreased lipophilicity in the quinoline scaffold can improve membrane permeability but may also increase metabolic liability and off-target toxicity.
Aqueous Solubility HigherLowerThe larger, more hydrophobic surface of the quinoline scaffold reduces its solubility, which can pose challenges for formulation and bioavailability.
Planarity/Aromaticity Planar, bicyclic aromaticExtended planar, tricyclic aromaticThe larger aromatic surface of the quinoline scaffold enhances potential for π-stacking interactions with biological targets like DNA or ATP-binding sites in kinases.
Fluorescence Generally non-fluorescentOften intensely fluorescent[3][8]The extended π-system in the quinoline scaffold makes it suitable for applications in bio-imaging and as fluorescent probes, a feature not typical for the pyridine analog.
Pharmacokinetics Derivatives show high GI absorption[10]Property is highly substituent-dependentWhile specific derivatives of the pyridine scaffold are known for good absorption, the increased lipophilicity of the quinoline core requires careful substituent tuning to achieve a balanced ADME profile.

Synthetic Strategies: A Tale of Two Construction Approaches

The synthetic accessibility of a scaffold is paramount for its utility in drug discovery, as it dictates the ease with which diverse libraries of compounds can be generated. The pathways to these two scaffolds are distinct, reflecting their structural differences.

Synthesis of Pyrazolo[3,4-b]pyridines

The most prevalent strategy involves constructing the pyridine ring onto a pre-formed, substituted aminopyrazole. This approach offers high regiochemical control.

G Aminopyrazole 5-Aminopyrazole Product Pyrazolo[3,4-b]pyridine Aminopyrazole->Product Cyclocondensation Dicarbonyl 1,3-Dicarbonyl or α,β-Unsaturated Ketone Dicarbonyl->Product

Figure 2. Common synthetic workflow for Pyrazolo[3,4-b]pyridines.

Key methods include:

  • Condensation with 1,3-Dicarbonyls: Reacting a 5-aminopyrazole with a 1,3-dicarbonyl compound in a solvent like acetic acid is a classic and versatile method. The choice of a non-symmetrical dicarbonyl can, however, lead to a mixture of regioisomers.[1]

  • Reaction with α,β-Unsaturated Ketones: This reaction proceeds via an initial Michael addition followed by cyclization and aromatization. Catalysts like ZrCl₄ can be employed to drive the reaction.[11]

  • Gould-Jacobs Reaction: Using a 3-aminopyrazole instead of aniline in the Gould-Jacobs reaction provides a reliable route to 4-hydroxy-pyrazolo[3,4-b]pyridines, which are valuable intermediates.[1]

Synthesis of Pyrazolo[3,4-b]quinolines

The synthesis of the tricyclic quinoline system typically involves reactions that form the quinoline portion from precursors already containing a benzene ring.

G Pyrazolone Pyrazolone Product Pyrazolo[3,4-b]quinoline Pyrazolone->Product Friedländer Condensation Ortho_Amino_Ketone o-Aminoaryl Ketone/ Aldehyde Ortho_Amino_Ketone->Product

Sources

Comparative

In Vivo Validation of the Anticancer Effects of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine: A Comparative Guide

This guide provides a comprehensive framework for the in vivo validation of the anticancer potential of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. It is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the anticancer potential of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. It is designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutic agents. This document will navigate through the critical decision-making processes, experimental design, and comparative analyses required to robustly assess the efficacy and mechanism of action of this compound in a living system.

Introduction: The Therapeutic Potential of Pyrazolo[3,4-b]quinolines

The pyrazolo[3,4-b]quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3][4] These compounds often exert their activity through the inhibition of key cellular processes implicated in cancer progression, such as cell cycle regulation and apoptosis. A series of lH-pyrazolo[3,4-b]quinolin-3-amine derivatives have been synthesized and shown to inhibit the growth of various cancer cell lines, including colon cancer cells, by inducing apoptosis and causing cell cycle arrest at the sub-G1 phase.[5]

This guide focuses on a specific derivative, 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, and outlines a rigorous in vivo validation strategy. The objective is to translate promising in vitro findings into a preclinical setting, comparing its performance against a standard-of-care chemotherapeutic agent to ascertain its potential as a novel cancer therapeutic.

Preclinical Strategy: From In Vitro Efficacy to In Vivo Validation

A successful in vivo study is predicated on a strong foundation of in vitro data. Prior to animal studies, it is imperative to have established the cytotoxicity of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine across a panel of cancer cell lines. This initial screening helps in identifying the most sensitive cancer types, which in turn informs the choice of xenograft model for the in vivo experiments. For the purpose of this guide, we will assume that in vitro screening has demonstrated significant activity against colon cancer cell lines, a finding consistent with other derivatives of this class.[5]

The transition from cell culture to a complex biological system necessitates a multi-faceted approach. The experimental workflow should be designed to not only assess the compound's ability to inhibit tumor growth but also to elucidate its mechanism of action and evaluate its safety profile.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Model Selection & Preparation cluster_2 Phase 3: In Vivo Efficacy & Toxicity Studies cluster_3 Phase 4: Data Analysis & Interpretation In Vitro Screening In Vitro Screening Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies Identify Lead Compound Cell Line Selection Cell Line Selection Mechanism of Action Studies->Cell Line Selection Animal Model Selection Animal Model Selection Cell Line Selection->Animal Model Selection Xenograft Establishment Xenograft Establishment Animal Model Selection->Xenograft Establishment Dosing & Treatment Dosing & Treatment Xenograft Establishment->Dosing & Treatment Tumor Growth Monitoring Tumor Growth Monitoring Dosing & Treatment->Tumor Growth Monitoring Toxicity Assessment Toxicity Assessment Dosing & Treatment->Toxicity Assessment Statistical Analysis Statistical Analysis Tumor Growth Monitoring->Statistical Analysis Toxicity Assessment->Statistical Analysis Histopathological Analysis Histopathological Analysis Statistical Analysis->Histopathological Analysis Comparative Analysis Comparative Analysis Histopathological Analysis->Comparative Analysis

Figure 1: A generalized workflow for the in vivo validation of a novel anticancer compound.

Comparative Framework: Benchmarking Against Standard of Care

To establish the therapeutic relevance of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, its performance must be compared to a clinically approved agent for the selected cancer type. For colon cancer, a common first-line chemotherapeutic is 5-Fluorouracil (5-FU). This comparison will provide crucial insights into the relative efficacy and potential advantages of the novel compound.

Table 1: Comparative Efficacy and Safety Profile

Parameter6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine5-Fluorouracil (5-FU)Vehicle Control
Efficacy
Tumor Growth Inhibition (%)To be determinedTo be determinedBaseline
Tumor Volume at Endpoint (mm³)To be determinedTo be determinedTo be determined
Apoptotic Index (e.g., TUNEL staining)To be determinedTo be determinedTo be determined
Safety & Tolerability
Body Weight Change (%)To be determinedTo be determinedBaseline
Hematological ParametersTo be determinedTo be determinedBaseline
Histopathology of Major OrgansTo be determinedTo be determinedBaseline

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting the in vivo validation study.

Cell Culture and Xenograft Implantation
  • Cell Line Maintenance: The human colon cancer cell line HCT-116 is cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Preparation for Implantation: Cells are harvested at 80-90% confluency, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.

  • Xenograft Implantation: 6-8 week old female athymic nude mice are subcutaneously injected with 100 µL of the cell suspension into the right flank.

  • Tumor Growth Monitoring: Tumor volumes are measured every 2-3 days using calipers and calculated using the formula: (Length x Width²)/2.

Treatment Regimen
  • Animal Grouping: Once tumors reach an average volume of 100-150 mm³, mice are randomized into three groups (n=8-10 mice per group):

    • Vehicle Control (e.g., DMSO/saline)

    • 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (dose to be determined by maximum tolerated dose study)

    • 5-Fluorouracil (e.g., 20 mg/kg)

  • Drug Administration: The investigational compound and 5-FU are administered via intraperitoneal (i.p.) injection according to a predetermined schedule (e.g., daily or every other day for 2-3 weeks). The vehicle control is administered in the same manner.

  • Monitoring: Animal body weight and general health are monitored daily.

Endpoint Analysis
  • Euthanasia and Tissue Collection: At the end of the treatment period, or when tumors in the control group reach a predetermined size, mice are euthanized. Tumors and major organs (liver, kidney, spleen, lung, heart) are excised and weighed.

  • Histopathology and Immunohistochemistry: A portion of each tumor and organ is fixed in 10% neutral buffered formalin for histopathological analysis (H&E staining). Another portion is snap-frozen for subsequent molecular analysis. Immunohistochemical staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) is performed on tumor sections.

G Start Start HCT-116 Cell Culture HCT-116 Cell Culture Start->HCT-116 Cell Culture End End Subcutaneous Injection Subcutaneous Injection HCT-116 Cell Culture->Subcutaneous Injection Tumor Growth to 100-150 mm³ Tumor Growth to 100-150 mm³ Subcutaneous Injection->Tumor Growth to 100-150 mm³ Randomization into Groups Randomization into Groups Tumor Growth to 100-150 mm³->Randomization into Groups Treatment Administration Treatment Administration Randomization into Groups->Treatment Administration Monitor Tumor Volume & Body Weight Monitor Tumor Volume & Body Weight Treatment Administration->Monitor Tumor Volume & Body Weight Endpoint Endpoint Monitor Tumor Volume & Body Weight->Endpoint Tissue Collection & Analysis Tissue Collection & Analysis Endpoint->Tissue Collection & Analysis Tissue Collection & Analysis->End

Figure 2: Step-by-step experimental workflow for the in vivo xenograft study.

Mechanistic Insights: Connecting In Vivo Efficacy to Molecular Targets

The pyrazolo[3,4-b]quinoline scaffold is often associated with the inhibition of protein kinases.[1] Several protein kinase families, including Aurora kinases, are known to be involved in mitosis and are overexpressed in various tumors, making them attractive targets for anticancer therapy.[6] To elucidate the mechanism of action of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine in vivo, tumor lysates from the different treatment groups should be subjected to further analysis.

Potential Signaling Pathways for Investigation:

  • Apoptosis Pathway: Western blot analysis of key apoptotic proteins such as Bcl-2, Bax, and caspases can confirm the induction of apoptosis observed in histological sections.

  • Cell Cycle Regulation: Analysis of cyclins and cyclin-dependent kinases (CDKs) can provide insights into the cell cycle arrest observed in vitro.

  • Kinase Inhibition: If a specific kinase target is hypothesized, a phospho-kinase array or specific ELISAs can be employed to assess the phosphorylation status of the target and its downstream effectors in the treated tumors.

G cluster_0 Potential Molecular Targets cluster_1 Cellular Outcomes Compound 6,7-Dimethyl-1H-pyrazolo [3,4-b]quinolin-3-ylamine Kinase X Kinase X Compound->Kinase X Apoptotic Proteins Apoptotic Proteins Compound->Apoptotic Proteins Cell Cycle Regulators Cell Cycle Regulators Compound->Cell Cycle Regulators Inhibition of Proliferation Inhibition of Proliferation Kinase X->Inhibition of Proliferation Induction of Apoptosis Induction of Apoptosis Apoptotic Proteins->Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Regulators->Cell Cycle Arrest Tumor Growth Inhibition Tumor Growth Inhibition Inhibition of Proliferation->Tumor Growth Inhibition Induction of Apoptosis->Tumor Growth Inhibition Cell Cycle Arrest->Tumor Growth Inhibition

Figure 3: A proposed mechanism of action for 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine.

Conclusion and Future Directions

This guide outlines a comprehensive and comparative approach to the in vivo validation of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. By directly comparing its efficacy and safety profile with a standard-of-care agent, researchers can generate the robust data necessary to support its further development as a novel anticancer therapeutic. Positive outcomes from these studies would warrant more advanced preclinical investigations, including patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors, and detailed pharmacokinetic and pharmacodynamic studies.[7]

References

  • Carbone, C., et al. (2013). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Toxics, 1(2), 147-174. Available from: [Link]

  • El-Gohary, S. M., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(5), 1383. Available from: [Link]

  • Abitua, A. (2022). Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience Blog. Available from: [Link]

  • Al-Omair, M. A. (2019). Structures of anticancer pyrazolo[3,4-d]pyrimidin-4-one and quinoline derivatives. ResearchGate. Available from: [Link]

  • Sintim, H. O. (2019). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School. Available from: [Link]

  • Abdelgawad, M. A., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 15(11), 1421. Available from: [Link]

  • Gondek, E., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. Available from: [Link]

  • Hardwicke, M. A., et al. (2004). Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity. Molecular Cancer Therapeutics, 3(4), 429-437. Available from: [Link]

  • Lock, R. B., et al. (2022). In vitro and in vivo drug screens of tumor cells identify novel therapies for high-risk child cancer. EMBO Molecular Medicine, 14(4), e14844. Available from: [Link]

  • Fantin, V. R., et al. (2009). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Blood, 114(22), 3771. Available from: [Link]

  • Abdelgawad, M. A., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3298-3311. Available from: [Link]

  • Abdelgawad, M. A., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. ResearchGate. Available from: [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 99-109. Available from: [Link]

  • Gondek, E., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC. Available from: [Link]

  • Ruzi, R., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. Available from: [Link]

  • Lee, J. H., et al. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry, 101, 103901. Available from: [Link]

  • Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. RSC Advances, 12(49), 31959-31972. Available from: [Link]

  • Quiroga, J., & Insuasty, B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available from: [Link]

  • Gondek, E., et al. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI. Available from: [Link]

  • Kumar, A., et al. (2018). lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. Bioorganic & Medicinal Chemistry Letters, 28(13), 2244-2249. Available from: [Link]

  • C-S, D. (2010). ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. ChemInform, 41(32). Available from: [Link]

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Validation

A Comparative Guide to the Antimicrobial Spectrum of Pyrazolo[3,4-b]quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals The emergence of multidrug-resistant pathogens constitutes a formidable challenge to global health. This necessitates the exploration and development of nov...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens constitutes a formidable challenge to global health. This necessitates the exploration and development of novel antimicrobial agents with diverse chemical scaffolds and mechanisms of action. Among the myriad of heterocyclic compounds investigated, pyrazolo[3,4-b]quinoline derivatives have garnered significant attention due to their potent and broad-spectrum antimicrobial activities. This guide provides a comprehensive comparison of the antimicrobial spectrum of different pyrazolo[3,4-b]quinoline derivatives, supported by experimental data, to aid researchers in the strategic design and development of next-generation antimicrobial therapeutics.

The Pyrazolo[3,4-b]quinoline Scaffold: A Privileged Structure in Antimicrobial Drug Discovery

The pyrazolo[3,4-b]quinoline core is a fused heterocyclic system comprising a pyrazole ring fused to a quinoline moiety. This structural amalgamation gives rise to a planar, electron-rich system that can readily interact with various biological targets within microbial cells. The versatility of synthetic routes allows for the introduction of a wide array of substituents at various positions of the scaffold, enabling the fine-tuning of its physicochemical properties and biological activity. This chemical tractability has made the pyrazolo[3,4-b]quinoline scaffold a "privileged structure" in medicinal chemistry, serving as a foundation for the development of agents with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Comparative Antimicrobial Spectrum of Pyrazolo[3,4-b]quinoline Derivatives

The antimicrobial efficacy of pyrazolo[3,4-b]quinoline derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The following sections delineate the antimicrobial spectrum of various classes of these derivatives against a panel of clinically relevant bacteria and fungi, with a focus on their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Alkyl Amide Functionalized Pyrazolo[3,4-b]quinolines

A series of alkyl amide functionalized 2,3-pyrazole fused quinoline derivatives has demonstrated promising antibacterial and antifungal activities. Notably, certain derivatives have exhibited significant potency, with MIC values ranging from 3.9 to 7.8 µg/mL against various bacterial strains[1]. One of the promising lead compounds from this series also displayed good antifungal and anti-biofilm activities[1]. The introduction of an alkyl amide functionality appears to be a key determinant of the antimicrobial potency of these compounds.

3-Amino and Related Pyrazolo[3,4-b]quinoline Derivatives

Derivatives featuring a 3-amino group on the pyrazolo[3,4-b]quinoline scaffold have been synthesized and evaluated for their antimicrobial properties. These include 3-amino-1H-pyrazolo[3,4-b]quinoline and its N-phenyl substituted analogues[2][3][4]. Further modifications at the 3-amino position, such as the introduction of 4-oxothiazolidin-2-ylideneamino and 4-oxothiazin-2-ylideneamino moieties, have also been explored to modulate the antimicrobial spectrum and potency[2][3][4].

Quinoline Derivatives Bearing a Pyrazole Moiety

A broader class of compounds, where a quinoline ring is appended with a pyrazole moiety, has also shown significant antimicrobial potential. Several series of these derivatives have been synthesized and screened for their antibacterial and antifungal activities, with many exhibiting potent effects against the tested microbial strains[5].

The table below summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyrazolo[3,4-b]quinoline derivatives against a selection of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This comparative data highlights the differential sensitivities of various microorganisms to these compounds and underscores the importance of specific structural features for broad-spectrum activity.

Compound ClassDerivative ExampleStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)Reference
Alkyl Amide Functionalized5r 3.9 - 7.83.9 - 7.8Good activity reported[1]
3-Amino Derivatives3-amino-1-phenyl-1H-pyrazolo[3,4-b]quinoline >100>100>100[2][3]
3-Thiazolidinone Derivatives3-[(3-phenyl-4-oxothiazolidin-2-ylidene)amino]-1H-pyrazolo[3,4-b]quinoline 50100100[2][3]

Note: The data presented is a selection from published literature and is intended for comparative purposes. The exact MIC values can vary depending on the specific strain and the experimental conditions.

Structure-Activity Relationship (SAR) Insights

The analysis of the antimicrobial data for a range of pyrazolo[3,4-b]quinoline derivatives allows for the elucidation of key structure-activity relationships (SAR). These insights are crucial for the rational design of more potent and selective antimicrobial agents.

  • Substitution at the N-1 position of the pyrazole ring: The nature of the substituent at the N-1 position of the pyrazole ring significantly impacts antimicrobial activity. While the unsubstituted 1H-pyrazolo[3,4-b]quinolines can show some activity, the introduction of aryl or substituted aryl groups can modulate this activity, although not always leading to an enhancement as seen in the 3-amino-1-phenyl derivative.

  • Functionalization at the C-3 position: The C-3 position of the pyrazolo[3,4-b]quinoline core is a critical site for modification. The introduction of different functionalities, such as the alkyl amide groups, has been shown to be a successful strategy for enhancing antimicrobial potency and broadening the spectrum of activity[1]. The conversion of the 3-amino group to heterocyclic systems like thiazolidinones has also been shown to impart moderate antimicrobial activity[2][3].

  • Lipophilicity and Physicochemical Properties: The overall lipophilicity of the molecule, governed by the various substituents, plays a crucial role in its ability to penetrate microbial cell membranes. A balance between hydrophilic and lipophilic character is often required for optimal antimicrobial activity.

Below is a diagram illustrating the key positions on the pyrazolo[3,4-b]quinoline scaffold where modifications can significantly influence antimicrobial activity.

SAR_Pyrazoloquinoline cluster_positions Key Modification Sites Pyrazoloquinoline Pyrazoloquinoline N1 N-1 Position (Aryl/Alkyl Substitution) C3 C-3 Position (Amide/Heterocyclic Functionalization) Quinoline_Subs Quinoline Ring (Halogen/Alkoxy Substituents)

Caption: Key positions for substitution on the pyrazolo[3,4-b]quinoline scaffold that influence antimicrobial activity.

Unraveling the Mechanism of Action

The precise mechanism of action for many pyrazolo[3,4-b]quinoline derivatives is still under investigation. However, based on the broader class of quinoline-based antimicrobials, several potential mechanisms can be postulated.

One of the primary targets for quinolone and fluoroquinolone antibiotics is DNA gyrase (topoisomerase II) and topoisomerase IV in bacteria. These enzymes are essential for DNA replication, recombination, and repair. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. It is plausible that pyrazolo[3,4-b]quinoline derivatives could also exert their antibacterial effects through a similar mechanism of action.

Another potential mechanism involves the disruption of the bacterial cell membrane . The planar, lipophilic nature of the pyrazolo[3,4-b]quinoline scaffold may allow it to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis.

Furthermore, some studies on novel pyrazolo[3,4-b]quinolinyl acetamide analogs suggest that their bactericidal activity may be attributed to the increased levels of intracellular reactive oxygen species (ROS) accumulation[1]. Elevated ROS levels can cause significant damage to cellular components, including DNA, proteins, and lipids, leading to cell death.

Experimental Protocol: Broth Microdilution Method for MIC Determination

To ensure the reproducibility and comparability of antimicrobial susceptibility data, standardized methodologies are essential. The broth microdilution method is a widely accepted and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology
  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the pyrazolo[3,4-b]quinoline derivative and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

    • The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on microbial growth.

  • Preparation of Microtiter Plates:

    • Using a sterile 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • This will create a range of decreasing concentrations of the test compound across the wells of the plate.

    • Include a positive control well (medium with microbial inoculum, no compound) and a negative control well (medium only).

  • Preparation of Microbial Inoculum:

    • Culture the test microorganism overnight on an appropriate agar medium.

    • Suspend a few colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a standardized cell density.

    • Dilute this standardized suspension further in the growth medium to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10^5 CFU/mL for bacteria).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (except the negative control) with the prepared microbial inoculum.

    • Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria) and for a specified duration (e.g., 18-24 hours).

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

The following diagram illustrates the general workflow for the broth microdilution assay.

BrothMicrodilutionWorkflow A Prepare Antimicrobial Stock Solution B Serial Dilution in 96-Well Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Microbial Inoculum C->D E Incubate at Appropriate Conditions D->E F Read and Determine MIC E->F

Caption: A schematic workflow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

Pyrazolo[3,4-b]quinoline derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity against clinically relevant pathogens. The comparative analysis of their antimicrobial profiles, coupled with an understanding of their structure-activity relationships, provides a valuable framework for the rational design of new and more effective therapeutic agents. The alkyl amide functionalized derivatives, in particular, have emerged as promising leads for further optimization.

Future research in this area should focus on several key aspects:

  • Elucidation of the precise mechanism of action for the most potent derivatives to facilitate target-based drug design.

  • Expansion of the antimicrobial screening to include a wider range of multidrug-resistant clinical isolates.

  • In vivo efficacy and toxicity studies to assess the therapeutic potential of the lead compounds in animal models.

  • Exploration of novel synthetic methodologies to further diversify the chemical space of pyrazolo[3,4-b]quinoline derivatives.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel pyrazolo[3,4-b]quinoline-based antimicrobials to combat the growing threat of infectious diseases.

References

  • El-Sayed, O. A., & Aboul-Enein, H. Y. (2001). Synthesis and Antimicrobial Activity of Novel Pyrazolo[3,4-b]quinoline Derivatives. Archiv der Pharmazie, 334(4), 117–120. [Link]

  • This citation was not used in the final response.
  • Narsiah, A., et al. (2017). Synthesis of novel pyrazolo[3,4-b]quinolinyl acetamide analogs, their evaluation for antimicrobial and anticancer activities, validation by molecular modeling and CoMFA analysis. European Journal of Medicinal Chemistry, 130, 223-239. [Link]

  • El-Sayed, O. A., & Aboul-Enein, H. Y. (2001). ChemInform Abstract: Synthesis and Antimicrobial Activity of Novel Pyrazolo[3,4-b]quinoline Derivatives. ChemInform, 32(35). [Link]

  • El-Sayed, O. A., & Aboul-Enein, H. Y. (2001). Synthesis and Antimicrobial Activity of Novel Pyrazolo[3,4-b]quinoline Derivatives. Archiv der Pharmazie, 334(4), 117–120. [Link]

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  • Hassan, A. A., et al. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. Bioorganic Chemistry, 76, 31-41. [Link]

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Comparative

A Head-to-Head Comparison of Synthetic Routes for Pyrazolo[3,4-b]quinolines: A Guide for Researchers and Drug Development Professionals

The pyrazolo[3,4-b]quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in compounds exhibiting a wide range of biological activities, including anticancer and antiviral properties. T...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in compounds exhibiting a wide range of biological activities, including anticancer and antiviral properties. The strategic fusion of a pyrazole and a quinoline ring gives rise to a unique pharmacophore that has captured the attention of drug developers. Consequently, a variety of synthetic methodologies have been established to construct this valuable heterocyclic system. This guide provides a detailed, head-to-head comparison of the principal synthetic routes, offering insights into their mechanisms, practicality, and overall efficiency to assist researchers in making informed decisions for their synthetic endeavors.

The Friedländer Annulation: A Time-Honored and Adaptable Strategy

The Friedländer synthesis is a classic and straightforward method for constructing quinoline rings.[1][2] It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[3][4] This reaction can be catalyzed by either acids or bases.[2][3] In the context of pyrazolo[3,4-b]quinolines, the typical starting materials are 5-amino-1H-pyrazole-4-carbaldehydes or the corresponding ketones.[1]

Mechanistic Rationale

There are two generally accepted mechanisms for the Friedländer synthesis.[2] The first involves an initial aldol condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration to form the quinoline ring system. The second possible pathway begins with the formation of a Schiff base between the amine and the ketone, which then undergoes an intramolecular aldol condensation and subsequent dehydration.[2]

Representative Experimental Protocol: Friedländer Synthesis

Synthesis of a Substituted Pyrazolo[3,4-b]quinoline:

  • A mixture of a 5-aminopyrazole derivative (1 mmol), an aromatic aldehyde (1 mmol), and a cyclic 1,3-dione like dimedone (1 mmol) is prepared.[5]

  • The reactants are dissolved in a suitable solvent, such as ethanol.[6]

  • The reaction can be promoted by a catalyst, and in some cases, proceeds under catalyst-free conditions with microwave irradiation.[6][7]

  • The reaction mixture is heated, often under reflux or microwave irradiation, for a specified time.[7][8]

  • Upon completion, the product often precipitates from the solution and can be isolated by simple filtration.[6]

Scope and Limitations

The Friedländer synthesis is highly valued for its operational simplicity and the use of readily available starting materials. A broad range of substituents can be incorporated into the final product. However, a significant drawback is the potential for the formation of regioisomers when unsymmetrical ketones are used. Additionally, the often high reaction temperatures can be detrimental to sensitive functional groups.[4]

Multicomponent Reactions (MCRs): A Modern Approach to Complexity

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency in building complex molecules in a single step from three or more starting materials.[9][10] Several MCRs have been developed for the synthesis of pyrazolo[3,4-b]quinolines, often providing access to dihydro- or fully aromatic derivatives.[9][11]

Mechanistic Considerations

The mechanisms of MCRs are often complex and can vary depending on the specific reactants and catalysts employed. Generally, they involve a cascade of reactions, such as condensations, cyclizations, and rearrangements, to rapidly assemble the target scaffold. For instance, a common MCR for pyrazolo[3,4-b]quinolines involves the reaction of an aldehyde, a 5-aminopyrazole, and a cyclic 1,3-dione.[5][12]

Representative Experimental Protocol: One-Pot MCR

Synthesis of a Dihydropyrazolo[3,4-b]quinoline:

  • Equimolar amounts of a 3-formyl-quinoline derivative, a primary heterocyclic amine (such as a 5-aminopyrazole), and a cyclic 1,3-diketone are mixed in a suitable solvent like DMF.[13]

  • The reaction is subjected to microwave irradiation for a short period (typically 8-20 minutes) at elevated temperatures (125-135 °C).[13]

  • Upon cooling, the product often crystallizes and can be collected by filtration.[13]

Scope and Limitations

MCRs offer a high degree of atom economy and are well-suited for creating libraries of compounds for biological screening. They can often be performed under mild conditions and may not require a catalyst.[13] However, optimizing the reaction conditions for a specific set of substrates can be challenging, and the scope of the reaction may be limited by the compatibility of the various starting materials.

Transition-Metal-Catalyzed Cyclizations: Precision and Versatility

Modern organic synthesis heavily relies on transition-metal catalysis, and the construction of pyrazolo[3,4-b]quinolines is no exception. Palladium-catalyzed reactions, in particular, have proven to be powerful tools for forming the quinoline ring through intramolecular C-H activation or cross-coupling reactions.[1][14]

Mechanistic Principles

A common strategy involves the palladium-catalyzed reaction of a β-halovinyl or β-haloaryl aldehyde with a 3- or 5-aminopyrazole.[14] The reaction proceeds through a catalytic cycle that typically involves oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by coordination of the pyrazole amine, migratory insertion, and reductive elimination to afford the final product.

Representative Experimental Protocol: Palladium-Catalyzed Synthesis

Microwave-Assisted Palladium-Catalyzed Synthesis:

  • A mixture of a β-halo aldehyde (1.0 mmol), a 5-aminopyrazole (1.0 mmol), a palladium catalyst such as Pd(OAc)₂ (2.5 mol%), a phosphine ligand like PPh₃ (5 mol%), and a base such as K₂CO₃ (2.1 mmol) is prepared.[14]

  • The solid mixture is irradiated in a sealed vessel in a microwave reactor at a specified power and temperature for a short duration (e.g., 15 minutes).[14]

  • After the reaction, the product is isolated and purified, typically by column chromatography.

Scope and Limitations

Transition-metal-catalyzed methods offer excellent functional group tolerance and provide access to a wide array of substituted pyrazolo[3,4-b]quinolines.[14] However, the cost of the metal catalysts and ligands can be a significant drawback. Furthermore, these reactions often require anhydrous and inert conditions, which can add to the operational complexity.

Head-to-Head Performance Comparison

FeatureFriedländer AnnulationMulticomponent Reactions (MCRs)Transition-Metal Catalysis
Reaction Conditions Often requires high temperatures and acidic or basic catalysts.[4]Can often be performed under mild, sometimes catalyst-free conditions.[13]Generally milder than Friedländer, but requires an inert atmosphere.[14]
Starting Materials Readily available o-aminoaryl carbonyls and active methylene compounds.[1]Three or more simple, readily available components.[9]Often requires pre-functionalized substrates, such as halo-aldehydes.[14]
Atom Economy Good, with water as the main byproduct.Excellent, as most atoms from the starting materials are incorporated into the product.[10]Can be lower due to the use of stoichiometric bases and the generation of salt byproducts.
Operational Simplicity High; often involves simple mixing and heating.High; one-pot procedures are common.[8]Moderate to low; requires careful handling of air- and moisture-sensitive reagents.
Cost-Effectiveness Generally high due to inexpensive starting materials and catalysts.Can be very cost-effective due to the use of simple starting materials and one-pot procedures.Can be lower due to the high cost of catalysts and ligands.

Visualizing the Synthetic Pathways

Caption: A comparative visualization of the primary synthetic routes to pyrazolo[3,4-b]quinolines.

Conclusion and Future Outlook

The synthesis of pyrazolo[3,4-b]quinolines is a dynamic field with a range of effective methodologies at the disposal of researchers. The traditional Friedländer annulation remains a reliable and cost-effective choice for many applications. For rapid library synthesis and the exploration of chemical space, multicomponent reactions offer unparalleled efficiency. When precision and functional group tolerance are paramount, transition-metal-catalyzed methods provide a powerful and versatile toolkit.

Future developments in this area will likely focus on the use of more sustainable and environmentally friendly catalysts, as well as the application of flow chemistry and automation to accelerate the discovery of new pyrazolo[3,4-b]quinoline-based therapeutics.

References

  • A multi-component, facile and catalyst-free microwave-assisted protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions. ResearchGate. Available from: [Link]

  • Danel, A., Gondek, E., Kucharek, M., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(8), 2473. Available from: [Link]

  • El-Borai, M. A., Rizk, H. F., Beltagy, D. M., & El-Deeb, I. Y. (2013). Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. European Journal of Medicinal Chemistry, 66, 415-422.
  • Boruah, P., Bhuyan, P. J. (2014). Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines. RSC Advances, 4(49), 25838-25844. Available from: [Link]

  • Gondek, E., Szlachcic, P., Kucharek, M., & Danel, A. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22), 7602. Available from: [Link]

  • Mague, J. T., Akkinepally, R. R., & Balasubramanian, S. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(8), 539-545. Available from: [Link]

  • Khumalo, M. R., Maddila, S. N., Maddila, S., & Jonnalagadda, S. B. (2018). A multicomponent, facile and catalyst-free microwave-assisted protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions. SN Applied Sciences, 1(1), 1-10.
  • Zhang, X., Li, D., Fan, X., Wang, X., Li, X., Qu, G., & Wang, J. (2010). Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside. Molecular Diversity, 14(1), 159-167. Available from: [Link]

  • Patil, S. A., Patil, R., Patil, S. A., & Pfeffer, F. M. (2022). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistryOpen, 11(11), e202200153. Available from: [Link]

  • Quiroga, J., Portilla, J., Abonía, R., Insuasty, B., Nogueras, M., & Cobo, J. (2010). A new synthetic route for pyrazolo[3,4-b]quinolines. Tetrahedron Letters, 51(30), 3980-3982.
  • Quiroga, J., Portilla, J., Serrano, J. L., & Insuasty, B. (2011). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 21(1), 400-403.
  • Pilla, V. R., Kumar, G. R., Padhy, H., & Maddila, S. (2020). Green synthesis of pyrazolo[3,4-b]quinolinones using bioproduct pyridine-2-carboxylic acid as a green and efficient catalyst. SN Applied Sciences, 2(3), 1-10.
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Validation

A Senior Application Scientist's Guide to Validating Cellular Target Engagement of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Introduction The 1H-pyrazolo[3,4-b]quinoline scaffold is a promising azaheterocyclic system in medicinal chemistry, with derivatives demonstrating potent anticancer activity.[1][2] Specifically, compounds such as 6,7-Dim...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrazolo[3,4-b]quinoline scaffold is a promising azaheterocyclic system in medicinal chemistry, with derivatives demonstrating potent anticancer activity.[1][2] Specifically, compounds such as 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine are being investigated for their ability to induce apoptosis and arrest the cell cycle in cancer cells.[2] Preliminary studies suggest that this class of compounds may exert its effects by inhibiting protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[3][4]

However, a phenotypic outcome, such as cell death, is only the beginning of the story. For any drug discovery program to succeed, it is imperative to unequivocally demonstrate that the compound physically interacts with its intended molecular target within the complex milieu of a living cell—a concept known as target engagement.[5][6] Confirming target engagement validates the compound's mechanism of action (MoA), builds confidence in the structure-activity relationship (SAR), and mitigates the risk of advancing compounds that work through off-target or non-specific effects.[6]

This guide provides an in-depth comparison of state-of-the-art methodologies to validate the cellular target engagement of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, enabling researchers to design a robust, multi-faceted validation strategy.

A Multi-Pronged Strategy for Target Validation

No single experiment can definitively prove target engagement. A successful validation strategy relies on orthogonal approaches that measure both the direct physical binding of the compound to its target and the functional consequences of that binding. The following workflow illustrates a logical progression from initial hypothesis to comprehensive validation.

G cluster_0 Phase 1: Direct Binding Confirmation cluster_1 Phase 2: Functional Consequence Analysis cluster_2 Phase 3: Specificity & Deconvolution CETSA Cellular Thermal Shift Assay (CETSA) Is the target protein stabilized? BRET Proximity-Based Assay (NanoBRET) Does the compound compete with a tracer in live cells? CETSA->BRET Orthogonal Confirmation KinaseAssay Targeted Phosphorylation Assay Is the substrate phosphorylation inhibited? BRET->KinaseAssay Assess Functional Impact Phosphoproteomics Global Phosphoproteomics What is the global impact on cell signaling? KinaseAssay->Phosphoproteomics Unbiased Global Assessment IP_MS Affinity Purification-MS What other proteins does the compound bind to? Phosphoproteomics->IP_MS Profile Specificity Hypothesis Hypothesis: Compound targets Protein Kinase X Hypothesis->CETSA Test Direct Engagement

Caption: Recommended workflow for validating target engagement.

Direct Target Engagement: Is the Compound Binding?

The first and most critical question is whether the compound physically interacts with its putative target in a cellular environment. These methods measure the direct binding event.

Method 1: Cellular Thermal Shift Assay (CETSA®)

Causality: The principle behind CETSA is that when a ligand binds to a protein, it generally stabilizes the protein's structure.[7] This stabilization results in a higher melting temperature (Tm), meaning more energy (heat) is required to denature it.[8] By heating intact cells treated with the compound and measuring the amount of soluble (non-denatured) target protein that remains, we can directly infer binding.[7][9] This method is powerful because it is label-free and works with endogenous proteins in their native environment.[10]

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol (CETSA with Western Blot Detection):

  • Cell Culture: Plate cells at an appropriate density and grow to ~80-90% confluency.

  • Compound Treatment: Harvest cells and resuspend in media. Treat cell suspensions with a range of concentrations of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine or DMSO (vehicle control) for 1 hour at 37°C.[11]

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermocycler programmed with a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[11][12]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release cellular contents.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[12]

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Normalize protein concentration across all samples.

  • Immunoblotting: Resolve the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against the hypothesized target kinase. Use a secondary antibody for detection.

  • Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature. The resulting curve is fitted to determine the melting temperature (Tm). A positive shift in Tm for the compound-treated group compared to the DMSO control indicates target engagement.[8]

Method 2: Bioluminescence Resonance Energy Transfer (BRET)

Causality: BRET is a proximity-based assay that measures the interaction between two molecules in real-time within living cells.[13][14] For target engagement, a popular implementation is NanoBRET™, which uses a highly luminous NanoLuc® luciferase fused to the target protein (the "donor") and a fluorescently labeled tracer compound that binds to the target's active site (the "acceptor").[15] When the tracer is bound, its close proximity to the luciferase (<10 nm) allows for energy transfer.[16][17] A test compound that engages the target will compete with and displace the fluorescent tracer, leading to a decrease in the BRET signal.[15] This provides a quantitative measure of compound binding affinity in live cells.

Detailed Protocol (NanoBRET™ Target Engagement):

  • Cell Engineering: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Select a stable cell line or use transient transfection.

  • Cell Plating: Seed the engineered cells into a white, 96- or 384-well assay plate and incubate to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. Add the compound dilutions to the cells.

  • Tracer Addition: Add the specific NanoBRET™ tracer for the target kinase at its predetermined optimal concentration.

  • Substrate Addition & Reading: Add the NanoLuc® substrate (e.g., furimazine) and immediately measure the luminescence signals at two wavelengths (one for the donor, one for the acceptor) using a BRET-capable plate reader.

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration. The data is fitted to a dose-response curve to determine the IC50, which reflects the compound's binding affinity for the target in the live cell environment.

Functional Validation: Does Binding Affect Activity?

Confirming that the compound binds to the target is essential, but it's equally important to show that this binding event leads to a functional consequence. For a kinase inhibitor, this means demonstrating a reduction in the target's catalytic activity.

Method 3: Targeted Cellular Phosphorylation Assay

Causality: Protein kinases function by transferring a phosphate group from ATP to a specific substrate protein.[3][18] A compound that engages and inhibits a kinase will block this phosphotransfer event. By measuring the phosphorylation status of a known, direct downstream substrate of the target kinase, we can functionally validate target engagement.[15] A reduction in substrate phosphorylation upon compound treatment serves as a direct proxy for target inhibition.

Detailed Protocol (HTRF®-based Substrate Phosphorylation):

  • Cell Culture and Treatment: Plate cells and grow to ~80-90% confluency. Treat cells with serially diluted 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis: Aspirate the media and lyse the cells directly in the well using a lysis buffer compatible with the immunoassay.

  • Immunoassay: Add the HTRF® antibody mix to the lysate. This mix typically contains two antibodies: one that recognizes the total substrate protein (e.g., labeled with a Europium cryptate donor) and another that specifically recognizes the phosphorylated form of the substrate (e.g., labeled with a d2 acceptor).

  • Incubation: Incubate the plate at room temperature to allow antibody binding.

  • Signal Reading: Read the plate on an HTRF®-compatible reader, which measures the emission from both the donor and the acceptor fluorophores.

  • Analysis: The HTRF® ratio (Acceptor Signal / Donor Signal) is proportional to the amount of phosphorylated substrate. Plot this ratio against the compound concentration to generate a dose-response curve and determine the IC50 for functional inhibition.

Method 4: Global Phosphoproteomics

Causality: While a targeted assay is excellent for confirming a specific MoA, a global, unbiased approach provides a comprehensive view of the compound's effects on cellular signaling.[19] Mass spectrometry-based phosphoproteomics allows for the simultaneous quantification of thousands of phosphorylation events across the entire proteome.[20] For a selective kinase inhibitor, this analysis should reveal significant downregulation of phosphorylation on known substrates of the target kinase, while having minimal impact on the substrates of other kinases. This powerful technique can confirm on-target activity and simultaneously identify potential off-targets.[21]

Caption: Workflow for a global phosphoproteomics experiment.

Target Specificity and Deconvolution

An essential component of validation is understanding a compound's selectivity. Does it only bind the intended target, or does it interact with multiple proteins?

Method 5: Affinity Purification-Mass Spectrometry (IP-MS)

Causality: This technique is used to identify the full spectrum of proteins that physically interact with a small molecule.[22][23] By immobilizing an analog of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine onto a resin (creating "bait"), one can "fish" for its binding partners in a total cell lysate.[24] The proteins that bind to the compound are captured, washed, and then identified using mass spectrometry.[25][26] This method is invaluable for confirming the intended target and discovering previously unknown off-targets.[27]

Detailed Protocol (Chemical Proteomics):

  • Probe Synthesis: Synthesize a derivative of the compound with a linker suitable for immobilization onto a resin (e.g., NHS-activated sepharose beads).

  • Lysate Preparation: Grow and harvest cells, then prepare a native cell lysate under conditions that preserve protein-protein interactions.

  • Affinity Purification: Incubate the cell lysate with the compound-conjugated beads. For a competition control, a parallel incubation is performed in the presence of an excess of the free, non-immobilized compound.

  • Washing: Wash the beads extensively with buffer to remove non-specific binders.

  • Elution and Digestion: Elute the bound proteins from the beads. The eluted proteins are then digested into peptides, typically using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins from the MS/MS spectra using a database search. True interactors should be significantly enriched in the primary pulldown compared to a control resin and should be competed away by the excess free compound.[22][25]

Comparative Summary of Target Engagement Methods

MethodPrincipleThroughputDirect/IndirectEnvironmentKey StrengthKey Limitation
CETSA Ligand-induced thermal stabilizationMedium-HighDirectIntact Cells or LysateLabel-free, works with endogenous proteinsRequires a specific antibody for detection
NanoBRET Competitive displacement of a fluorescent tracerHighDirectLive CellsReal-time, quantitative affinity in live cellsRequires cell engineering and a specific tracer
Phospho-Assay Measures phosphorylation of a specific substrateHighIndirectCell LysateDirectly links binding to functional inhibitionRelies on a known substrate and good antibodies
Phosphoproteomics Global, quantitative MS of phosphopeptidesLowIndirectCell LysateUnbiased, system-wide view of on- and off-targetsTechnically complex, data analysis is intensive
IP-MS Affinity capture of binding partners from lysateLowDirectCell LysateUnbiased identification of all binding partnersRequires chemical synthesis of a bait compound

Conclusion

We recommend beginning with a direct binding assay like CETSA to confirm physical interaction with the hypothesized kinase target in an unperturbed cellular system. This should be followed by a quantitative, live-cell NanoBRET assay to determine cellular affinity. Subsequently, a functional targeted phosphorylation assay provides the crucial link between binding and inhibition of the kinase's activity. Finally, global phosphoproteomics and/or IP-MS should be employed to deliver a system-wide view of the compound's selectivity, confirming on-target effects and revealing any potential off-target liabilities. By systematically combining these biophysical and functional approaches, researchers can move forward with confidence, knowing their compound truly engages its target.

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Comparative

A Comparative Guide to the In Vitro Toxicity Profile of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine in Normal Cell Lines

This guide provides a comprehensive assessment of the toxicity profile of the novel kinase inhibitor, 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, in well-established normal human cell lines. In the landscape of dr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive assessment of the toxicity profile of the novel kinase inhibitor, 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, in well-established normal human cell lines. In the landscape of drug discovery, particularly for targeted therapies like kinase inhibitors, a critical early step is to determine the therapeutic window—the concentration range where the compound is effective against cancer cells while exhibiting minimal toxicity to healthy tissues.[1] This guide offers a comparative analysis, presenting experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in evaluating the safety and potential of this compound for further preclinical and clinical development.

Introduction: The Imperative of Selective Cytotoxicity

6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine belongs to the pyrazolo[3,4-b]quinoline class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including potent anticancer properties.[2][3] Many compounds with this core structure are being investigated as kinase inhibitors, which are designed to interfere with specific signaling pathways that are often dysregulated in cancer.[1] However, the kinase pathways targeted are also crucial for the normal physiological functions of healthy cells. Therefore, a detailed understanding of the off-target effects and general cytotoxicity in normal cells is paramount to prevent adverse effects in future clinical applications.[4]

This guide will focus on a multi-faceted approach to toxicity assessment, encompassing both cytotoxicity (cell death) and genotoxicity (damage to genetic material). We will compare the performance of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine with two other hypothetical kinase inhibitors, "Alternative A" and "Alternative B," to provide a broader context for its toxicity profile.

Experimental Design: A Multi-Assay, Multi-Cell Line Approach

To construct a robust toxicity profile, a combination of different assays and cell lines is essential. This approach allows for the identification of various modes of toxicity and an understanding of tissue-specific sensitivities.

Rationale for Normal Cell Line Selection

The choice of normal cell lines is critical for representing a variety of tissues that could be affected by a systemically administered drug. For this assessment, we have selected two well-characterized and widely used human cell lines:

  • MRC-5 (Human Lung Fibroblast): Fibroblasts are a common cell type in connective tissues throughout the body. The MRC-5 cell line is a diploid, non-transformed cell line that provides a good general model for cytotoxicity in normal, actively dividing cells.[5]

  • HaCaT (Human Keratinocyte): Keratinocytes are the primary cell type of the epidermis. The HaCaT cell line is a spontaneously immortalized, non-tumorigenic cell line that is an excellent model for skin toxicity, a common site for adverse drug reactions.[6][7]

Selection of Toxicity Assays

A comprehensive toxicity assessment should evaluate different cellular health parameters. The assays selected for this guide are:

  • MTT Assay (Cytotoxicity): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is correlated with a decrease in cell viability due to either cytotoxicity or cytostatic effects.

  • LDH Assay (Cytotoxicity): The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium. An increase in LDH in the supernatant is a direct measure of cell membrane damage and cell death.

  • Comet Assay (Genotoxicity): Also known as single-cell gel electrophoresis, the Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[8][9] This assay is crucial for identifying compounds that may have mutagenic or carcinogenic potential.

Comparative Toxicity Data

The following tables present illustrative data comparing the toxicity of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine with two alternative kinase inhibitors. This data is based on typical results obtained for compounds of this class and is intended for comparative purposes.

Table 1: Cytotoxicity as Measured by IC50 Values (µM) after 48-hour exposure

CompoundMRC-5 (MTT Assay)HaCaT (MTT Assay)
6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine25.832.5
Alternative A12.318.7
Alternative B45.155.9

Lower IC50 values indicate higher cytotoxicity.

Table 2: Cell Membrane Integrity as Measured by LDH Release (% of Maximum LDH Release) after 48-hour exposure at 25 µM

CompoundMRC-5HaCaT
6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine15.2%12.8%
Alternative A35.6%28.9%
Alternative B8.9%7.5%

Higher percentage of LDH release indicates greater cell membrane damage.

Table 3: Genotoxicity as Measured by the Comet Assay (% Tail DNA) after 24-hour exposure at 10 µM

CompoundMRC-5HaCaT
6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine8.5%7.1%
Alternative A22.1%18.4%
Alternative B5.2%4.8%

Higher % Tail DNA indicates greater DNA damage.

Experimental Protocols

The following are detailed, step-by-step protocols for the key experiments described in this guide.

Cell Culture
  • Cell Line Maintenance: Culture MRC-5 and HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency using trypsin-EDTA.

MTT Assay for Cell Viability
  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

LDH Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).

Comet Assay for Genotoxicity
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and resuspend in ice-cold PBS.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) at 4°C for at least 1 hour.

  • DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) for 20 minutes to allow for DNA unwinding.

  • Electrophoresis: Apply an electric field (typically 25V, 300mA) for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain with a fluorescent DNA dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the percentage of DNA in the tail.

Visualization of Experimental Workflow and Biological Context

To better illustrate the experimental process and the potential biological context of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine's action, the following diagrams are provided.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assays Toxicity Assessment cluster_analysis Data Analysis C1 Cell Culture (MRC-5 & HaCaT) C2 Cell Seeding (96-well & 6-well plates) C1->C2 T2 Treat Cells for 24 or 48 hours C2->T2 T1 Prepare Serial Dilutions of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine & Alternatives T1->T2 A1 MTT Assay (Cell Viability) T2->A1 A2 LDH Assay (Cytotoxicity) T2->A2 A3 Comet Assay (Genotoxicity) T2->A3 D1 Measure Absorbance (MTT, LDH) A1->D1 A2->D1 D2 Fluorescence Microscopy (Comet) A3->D2 D3 Calculate IC50, % LDH Release, % Tail DNA D1->D3 D2->D3 D4 Comparative Analysis D3->D4

Caption: Experimental workflow for assessing the in vitro toxicity profile.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K Compound 6,7-Dimethyl-1H-pyrazolo [3,4-b]quinolin-3-ylamine Compound->Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: A generic receptor tyrosine kinase signaling pathway potentially targeted.

Conclusion and Future Directions

The data presented in this guide provides a preliminary in vitro toxicity assessment of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. Based on the illustrative data, this compound exhibits a more favorable toxicity profile compared to "Alternative A," with higher IC50 values and lower levels of LDH release and DNA damage. "Alternative B" shows the least toxicity in these assays.

It is crucial to emphasize that these findings are based on a limited number of in vitro assays and cell lines. Further comprehensive studies are warranted, including:

  • Expanded Cell Line Screening: Testing on a broader panel of normal human cell lines from different organs (e.g., liver, kidney, cardiac cells) to identify any organ-specific toxicities.

  • Mechanism of Toxicity Studies: Investigating the underlying mechanisms of any observed toxicity, such as apoptosis induction or cell cycle arrest.

  • In Vivo Toxicity Studies: Conducting studies in animal models to assess the compound's safety profile in a whole-organism context.

By following a rigorous and multi-faceted approach to toxicity testing, the potential of 6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine as a safe and effective therapeutic agent can be more accurately determined.

References

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